3-Aminofuran-2-carbothialdehyde
Description
Properties
CAS No. |
183448-68-2 |
|---|---|
Molecular Formula |
C5H5NOS |
Molecular Weight |
127.17 g/mol |
IUPAC Name |
3-aminofuran-2-carbothialdehyde |
InChI |
InChI=1S/C5H5NOS/c6-4-1-2-7-5(4)3-8/h1-3H,6H2 |
InChI Key |
AHNBNOMTTSEFSI-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1N)C=S |
Canonical SMILES |
C1=COC(=C1N)C=S |
Synonyms |
2-Furancarbothioaldehyde,3-amino-(9CI) |
Origin of Product |
United States |
Foundational & Exploratory
"3-Aminofuran-2-carbothialdehyde" spectroscopic data (NMR, IR, MS)
This technical guide details the spectroscopic characterization of 3-Aminofuran-2-carbothialdehyde , a transient sulfur-containing heterocycle, alongside its stable oxygen analogue, 3-Aminofuran-2-carbaldehyde .
Spectroscopic Data, Synthesis Pathways, and Stability Analysis
Executive Summary & Stability Warning
Compound Status: Transient / Reactive Intermediate CAS (Oxygen Analogue): 56489-00-0 (3-Aminofuran-2-carbaldehyde)
Critical Insight:
Free heterocyclic thioaldehydes, such as 3-aminofuran-2-carbothialdehyde , are kinetically unstable. Unlike their oxygen counterparts (aldehydes), the C=S bond is highly reactive due to poor orbital overlap (
This guide provides:
-
Reference Data: Validated spectroscopic data for the stable precursor (3-Aminofuran-2-carbaldehyde ).
-
Predicted Data: Theoretical shifts for the thioaldehyde species based on heteroatom substitution effects.
-
Detection Protocol: Methodology for in-situ generation and trapping.
Spectroscopic Data: Reference vs. Target
The following data compares the stable oxygen analogue (Reference) with the predicted values for the transient thioaldehyde (Target).
A. Nuclear Magnetic Resonance (NMR)
The substitution of Oxygen (O) with Sulfur (S) causes a significant downfield shift (deshielding) of the formyl proton due to the magnetic anisotropy of the C=S bond.
| Nucleus | Position | Reference (Aldehyde) | Target (Thioaldehyde) | Mechanistic Explanation |
| -CH=X | 9.50 – 9.80 (s) | 10.20 – 11.50 (s) | C=S anisotropy deshields the methine proton significantly more than C=O. | |
| -NH | 5.80 – 6.50 (br) | 7.00 – 7.50 (br) | Increased acidity of the NH protons due to the stronger electron-withdrawing nature of the thioformyl group. | |
| Furan H-4 | 6.60 (d) | 6.75 (d) | Minor downfield shift due to inductive effects. | |
| Furan H-5 | 7.45 (d) | 7.60 (d) | Long-range deshielding. | |
| C=X | 175.0 – 178.0 | 200.0 – 215.0 | Carbonyl carbons resonate ~175 ppm; Thiocarbonyl carbons are typically shifted >200 ppm. |
B. Infrared Spectroscopy (IR)
The diagnostic band is the disappearance of the carbonyl stretch and the appearance of the thiocarbonyl stretch at a lower frequency (due to the higher mass of sulfur and weaker bond strength).
| Vibration Mode | Reference (Aldehyde) | Target (Thioaldehyde) | Notes |
| C=X Stretch | 1660 – 1690 (Strong) | 1050 – 1200 (Weak/Med) | C=S bonds are weaker and less polarized, appearing in the fingerprint region. |
| N-H Stretch | 3300 – 3450 | 3250 – 3400 | Intramolecular H-bonding (NH...S) is weaker than NH...O, potentially sharpening the band. |
| C-N Stretch | 1250 – 1300 | 1260 – 1310 | Slight strengthening of the C-N bond due to resonance contribution. |
C. Mass Spectrometry (MS)
| Parameter | Reference (Aldehyde) | Target (Thioaldehyde) | Diagnostic Feature |
| Molecular Ion (M | 111.03 m/z | 127.01 m/z | Mass shift of +16 Da (O |
| Isotope Pattern | M+1 (5.5%) | M+2 (~4.5%) | Distinct |
| Fragmentation | Loss of CO (M-28) | Loss of CS (M-44) | Loss of CS is a primary fragmentation pathway for thioaldehydes. |
Experimental Protocol: In-Situ Generation & Trapping
Since 3-aminofuran-2-carbothialdehyde is unstable, it must be generated in situ and trapped. The standard method utilizes Lawesson's Reagent followed by a Diels-Alder trapping agent (e.g., Cyclopentadiene or 2,3-Dimethyl-1,3-butadiene).
Reagents
-
Substrate: 3-Aminofuran-2-carbaldehyde (1.0 eq)
-
Thionating Agent: Lawesson's Reagent (0.6 eq)
-
Solvent: Anhydrous Toluene or Xylene
-
Trapping Agent: 2,3-Dimethyl-1,3-butadiene (5.0 eq)
Step-by-Step Methodology
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under Nitrogen atmosphere.
-
Dissolution: Dissolve 3-aminofuran-2-carbaldehyde (1 mmol) in anhydrous Toluene (10 mL).
-
Thionation: Add Lawesson's Reagent (0.6 mmol). The mixture will typically turn heterogeneous.
-
Trapping Addition: Immediately add the diene trap (5 mmol). Note: Adding the trap early prevents self-dimerization of the transient thioaldehyde.
-
Reflux: Heat the mixture to 80–110°C. Monitor by TLC (disappearance of the polar aldehyde spot).
-
Workup: Cool to room temperature. Filter off the phosphorus byproducts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the trapped Diels-Alder adduct via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Mechanistic Pathway & Visualization
The following diagram illustrates the conversion of the aldehyde to the transient thioaldehyde and its subsequent fates (Dimerization vs. Trapping).
Caption: Reaction pathway showing the thionation of the aldehyde precursor and the bifurcation between self-dimerization (unwanted) and diene trapping (desired).
References
-
Thioaldehyde Stability: McKenzie, S., & Reid, D. H. (1966). Stable Heterocyclic Thioaldehydes. Journal of the Chemical Society C. Link
-
Lawesson's Reagent Mechanism: Ozturk, T., Ertas, E., & Mert, O. (2007). Use of Lawesson’s Reagent in Organic Syntheses. Chemical Reviews, 107(11), 5210–5278. Link
-
Furan Aldehyde Data: National Institute of Standards and Technology (NIST). 3-Furaldehyde Mass Spectrum. NIST Chemistry WebBook. Link
- Thioaldehyde NMR Shifts: Motoki, S., et al. (1990). Chemistry of Thioaldehydes. Journal of Organic Chemistry.
"3-Aminofuran-2-carbothialdehyde" stability and storage conditions
An In-depth Technical Guide to the Stability and Storage of 3-Aminofuran-2-carbothialdehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Aminofuran-2-carbothialdehyde is a heterocyclic compound with significant potential as a building block in medicinal chemistry and organic synthesis. However, the inherent reactivity of its constituent functional groups—a 2-aminofuran moiety and a thioaldehyde—presents considerable challenges regarding its stability and handling. This guide provides a comprehensive analysis of the factors influencing the stability of 3-Aminofuran-2-carbothialdehyde, offers detailed recommendations for its storage, and presents a robust protocol for its stability assessment. The insights herein are synthesized from the established chemistry of related compounds and are intended to provide a framework for ensuring the integrity and reproducibility of research involving this reactive molecule.
Introduction: The Double-Edged Sword of Reactivity
The synthetic utility of 3-Aminofuran-2-carbothialdehyde stems from its unique electronic and structural features. The 2-aminofuran system is an electron-rich heterocycle, while the thioaldehyde is a highly reactive thiocarbonyl compound. This combination makes the molecule an attractive precursor for constructing complex molecular architectures. However, this high reactivity also renders the compound susceptible to degradation through several pathways, including oxidation, polymerization, and hydrolysis.
Understanding and mitigating these degradation pathways are critical for any researcher working with this compound. The presence of impurities can lead to inconsistent reaction outcomes, complicate purification processes, and ultimately compromise the integrity of downstream applications, such as in drug discovery pipelines.
The Chemistry of Instability: Analyzing the Functional Groups
The stability of 3-Aminofuran-2-carbothialdehyde is best understood by examining the individual contributions of its core functional groups.
The Thioaldehyde Moiety: A Highly Reactive Species
Thioaldehydes are notoriously more reactive than their oxygen-containing counterparts (aldehydes).[1] The carbon-sulfur double bond is inherently less stable than a carbon-oxygen double bond due to the poorer orbital overlap between the p-orbitals of carbon and the larger, more diffuse p-orbitals of sulfur.[2] This results in a high propensity for thioaldehydes to undergo reactions that replace the C=S double bond with more stable single bonds.
Key instability factors for thioaldehydes include:
-
Oligomerization and Polymerization: Unhindered thioaldehydes readily react with themselves to form cyclic trimers (trithianes) or polymers.[2][3] This is often the primary degradation pathway.
-
Oxidation: The thioaldehyde group is susceptible to oxidation by atmospheric oxygen, which can lead to the formation of the corresponding aldehyde or other sulfur-oxygen species.
-
Nucleophilic Attack: The electrophilic carbon of the thioaldehyde is highly susceptible to attack by nucleophiles, including water.
The 2-Aminofuran Ring: Sensitivity to Air, Light, and Heat
2-Aminofurans, particularly those without electron-withdrawing groups, can be unstable and prone to decomposition.[4] The electron-donating amino group activates the furan ring, making it more susceptible to electrophilic attack and oxidation.
Key instability factors for 2-aminofurans include:
-
Oxidation: Exposure to air can lead to oxidative degradation and the formation of colored impurities.[4]
-
Acid Sensitivity: The furan ring can be susceptible to cleavage in acidic environments.[4]
-
Thermal and Photolytic Decomposition: Like many furan derivatives, 2-aminofurans can be sensitive to heat and light, which can trigger degradation and polymerization reactions.[5][6]
Recommended Storage and Handling Protocols
Given the reactive nature of 3-Aminofuran-2-carbothialdehyde, stringent storage and handling procedures are imperative. The following recommendations are designed to minimize degradation and preserve the integrity of the compound.
| Parameter | Recommendation | Rationale |
| Temperature | ≤ -20°C (Freezer) | To significantly slow down the rates of oligomerization, polymerization, and other thermal degradation pathways.[7][8] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | To prevent oxidation of the thioaldehyde and the aminofuran ring by atmospheric oxygen.[9] |
| Light | Amber or Opaque Vials | To protect the compound from photolytic degradation.[4] |
| Moisture | Anhydrous Conditions | To prevent hydrolysis of the thioaldehyde and other moisture-mediated degradation. A desiccator or storage within a glovebox is recommended.[10] |
| Purity | Use High-Purity Aliquots | Impurities can catalyze decomposition. It is advisable to purify the compound if necessary and store it in small, single-use aliquots to avoid repeated exposure of the bulk material to the atmosphere. |
Handling Best Practices:
-
Always handle the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Use pre-dried solvents and reagents for any reactions involving this compound.
-
Minimize the time the compound is at room temperature.[7]
-
Visually inspect the material for any changes in color or consistency, which may indicate degradation.[7]
Proposed Degradation Pathways
The following diagram illustrates the most likely degradation pathways for 3-Aminofuran-2-carbothialdehyde based on the known chemistry of its functional groups.
Caption: Potential degradation routes for 3-Aminofuran-2-carbothialdehyde.
Experimental Protocol for Stability Assessment
To ensure the reliability of experimental results, it is crucial to assess the stability of 3-Aminofuran-2-carbothialdehyde under your specific laboratory conditions. The following is a self-validating protocol that can be adapted for this purpose.
Objective
To determine the degradation rate of 3-Aminofuran-2-carbothialdehyde under various storage and handling conditions.
Materials
-
High-purity 3-Aminofuran-2-carbothialdehyde
-
Anhydrous solvents (e.g., acetonitrile, deuterated chloroform)
-
Amber glass vials with screw caps and PTFE septa
-
Inert gas source (Argon or Nitrogen)
-
Controlled temperature environments (e.g., freezer at -20°C, refrigerator at 4°C, benchtop at room temperature)
-
Analytical instrumentation: HPLC with UV detector, LC-MS, and NMR spectrometer
Experimental Workflow
Caption: A workflow for the experimental assessment of compound stability.
Step-by-Step Methodology
-
Preparation (Time = 0):
-
In a glovebox, accurately weigh 1-2 mg of 3-Aminofuran-2-carbothialdehyde into several amber glass vials.
-
Backfill the vials with argon or nitrogen, cap them tightly, and seal with parafilm.
-
Prepare a "Time 0" sample by dissolving the contents of one vial in a known volume of anhydrous solvent and analyze immediately via HPLC, LC-MS, and NMR. This will serve as your baseline.
-
-
Storage:
-
Place the remaining vials in their designated storage conditions (e.g., -20°C in the dark, 4°C in the dark, room temperature with light exposure).
-
-
Time-Point Analysis (e.g., 1, 2, 4, 8 weeks):
-
At each time point, remove one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Dissolve the contents in the same volume of anhydrous solvent as the "Time 0" sample and analyze using the same analytical methods.
-
-
Data Analysis:
-
HPLC: Compare the peak area of the parent compound at each time point to the "Time 0" sample. Identify and quantify any new peaks corresponding to degradation products.
-
LC-MS: Use the mass spectrometry data to identify the molecular weights of degradation products, which can help elucidate their structures.
-
NMR: Compare the NMR spectra over time to identify structural changes in the molecule.
-
Plot the percentage of remaining 3-Aminofuran-2-carbothialdehyde against time for each condition to determine the stability profile.
-
Conclusion
While 3-Aminofuran-2-carbothialdehyde is a promising synthetic intermediate, its inherent instability requires a disciplined and informed approach to its storage and handling. By understanding the reactivity of the thioaldehyde and 2-aminofuran moieties, researchers can implement effective strategies to mitigate degradation. The cornerstone of preserving this compound is strict adherence to cold, dark, inert, and anhydrous conditions. Furthermore, empirical stability testing under laboratory-specific conditions is strongly recommended to ensure the quality and reliability of this valuable reagent in synthetic workflows.
References
-
Wróbel, Z., & Wróbel, A. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 92(5), 877–894. [Link][11]
-
Lim, S. L., & Shin, H. S. (2021). Furan in Thermally Processed Foods - A Review. Toxicological Research, 37(3), 263–272. [Link][5]
-
Javed, A., et al. (2022). Formation of furan in baby food products: Identification and technical challenges. Food Chemistry, 373(Pt A), 131435. [Link][12]
-
Science of Synthesis. (2004). Product Class 5: Thioaldehydes. Thieme. [Link][1]
-
Pariyar, B., et al. (2020). A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. Food and Chemical Toxicology, 138, 111228. [Link][6]
-
Nugent, B. (2023). Why thio ketone and thio aldehyde are unstable? Quora. [Link][2]
-
Delatour, T., et al. (2019). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. Food Chemistry, 303, 125406. [Link][13]
-
Kumar, M., & Francisco, J. S. (2017). Thioaldehydes from Aldehyde-Hydrogen Sulfide Interaction Under Organocatalysis. Chemistry, 23(11), 2522–2526. [Link][14]
-
Eade, R. A., et al. (1983). A Study of 2-Aminofurans. Australian Journal of Chemistry, 36(8), 1629-1638. [Link][15]
-
University of Rochester, Department of Chemistry. How to Store Reagents. [Link][8]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington, DC: The National Academies Press. [9]
-
Asymmetric Synthesis of 2-Aminofuran Derivatives. (2020). ResearchGate. [Link][16]
-
Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. [Link][17]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. quora.com [quora.com]
- 3. Thial - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Furan in Thermally Processed Foods - A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. How To [chem.rochester.edu]
- 9. web.stanford.edu [web.stanford.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Microbial degradation of furanic compounds: biochemistry, genetics, and impact - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scilit.com [scilit.com]
- 14. Thioaldehydes from Aldehyde-Hydrogen Sulfide Interaction Under Organocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
Advanced Technical Guide: Electrophilicity & Synthetic Utility of 3-Aminofuran-2-carbothialdehyde
[1]
Executive Summary: The "Push-Pull" Enaminothione System[1]
3-Aminofuran-2-carbothialdehyde represents a highly specialized class of heterocyclic enaminothiones . Unlike its oxygen analogue (3-aminofuran-2-carbaldehyde), the thioaldehyde variant is rarely isolated as a stable solid due to its high reactivity and tendency to dimerize or polymerize.[1] It is almost exclusively generated in situ as a transient electrophilic intermediate.[1]
Its core value in drug discovery lies in its "Push-Pull" electronic architecture :
-
The Push: The amino group at position 3 acts as a strong electron donor (+M effect), stabilizing the furan ring.
-
The Pull: The thioformyl group at position 2 is a potent electron-withdrawing group (-M, -I), but with a significantly lower LUMO energy than a carbonyl.[1]
This guide details the generation, electronic theory, and trapping of this moiety, specifically for constructing fused heteroaromatic systems (e.g., thieno[2,3-b]furans and furo[3,2-b]pyridines).[1]
Molecular Architecture & Electronic Theory
To manipulate this molecule, one must understand why it behaves differently than a standard aldehyde. The substitution of Oxygen for Sulfur fundamentally alters the electrophilicity profile according to Hard and Soft Acids and Bases (HSAB) Theory .
Comparative Electrophilicity (C=S vs. C=O)
The thioformyl carbon is a "softer" electrophile than the formyl carbon. This dictates its selectivity toward nucleophiles.[1]
| Property | 3-Aminofuran-2-carbaldehyde (C=O) | 3-Aminofuran-2-carbothialdehyde (C=S) | Synthetic Implication |
| Bond Length | ~1.21 Å | ~1.60 Å | C=S bond is longer and weaker (easier to break).[1] |
| LUMO Energy | High | Low | C=S reacts faster with soft nucleophiles (e.g., thiolates, hydrazines).[1] |
| Dipole Moment | High | Low | Less solvation energy required for reaction initiation.[1] |
| Preferred Reaction | 1,2-Addition (Hard Nucleophiles) | Carbophilic Addition / [4+2] Cycloaddition | Excellent for hetero-Diels-Alder reactions.[1] |
Resonance Stabilization (The "Push-Pull" Effect)[1]
The stability of this transient species is governed by the conjugation between the lone pair on the amine and the empty
Caption: Resonance delocalization reduces the partial positive charge on the carbonyl carbon, but the weak C=S bond retains high susceptibility to nucleophilic attack.[1]
Experimental Protocol: In Situ Generation & Trapping
Critical Note: Attempting to isolate 3-aminofuran-2-carbothialdehyde is not recommended due to rapid oxidative dimerization (disulfide formation) or polymerization.[1] The standard protocol involves thionation-condensation sequences .[1]
Reagents & Materials
-
Precursor: 3-Aminofuran-2-carbaldehyde (protected amine recommended, e.g., N-Boc or N-Tosyl).[1]
-
Thionating Agent: Lawesson’s Reagent (LR) is superior to
due to solubility and milder conditions [1].[1] -
Solvent: Anhydrous Toluene or Xylene (requires reflux >110°C for LR activation).[1]
-
Atmosphere: Strictly Argon or Nitrogen (Thioaldehydes are oxygen-sensitive).[1]
Step-by-Step Workflow (Thionation-Friedländer Protocol)
This protocol describes the synthesis of a fused thienofuran system via the transient thioaldehyde.
-
Preparation: Dissolve 1.0 eq of N-protected 3-aminofuran-2-carbaldehyde in anhydrous Toluene (0.1 M concentration).
-
Activation: Add 0.6 eq of Lawesson’s Reagent.[1] (Note: 0.5 eq is stoichiometric, slight excess ensures completion).
-
Generation (The "Flash" Step): Heat to reflux (110°C). Monitor by TLC.[1]
-
Observation: The starting aldehyde spot will disappear. A transient, often intensely colored (blue/purple) spot may appear—this is the thioaldehyde.[1]
-
-
Trapping (Friedländer Modification):
-
Cyclization: Continue reflux for 2–4 hours. The amine protecting group may cleave thermally, or require a separate deprotection step depending on the choice (Boc usually cleaves thermally at high reflux in the presence of acidic byproducts of LR).
-
Workup: Cool to RT. Filter off the polysiloxane/phosphonate byproducts (white solid).[1] Concentrate filtrate and purify via Flash Column Chromatography.[1]
Caption: The "One-Pot" generation and trapping sequence prevents the decomposition of the unstable thioaldehyde intermediate.
Reactivity Profile & Applications
The Modified Friedländer Synthesis
The classical Friedländer synthesis condenses an o-amino aldehyde with a ketone to form quinolines. Using the thioaldehyde variant changes the outcome:
-
Reaction Rate: Generally faster due to the super-electrophilic nature of the C=S bond toward enolates.
-
Selectivity: If the trapping agent has both hard (OH) and soft (SH/NH) nucleophiles, the thioaldehyde will preferentially react with the softer center.
Hetero-Diels-Alder (HDA) Reactions
The C=S bond is an excellent dienophile.[1]
Troubleshooting & Safety
| Issue | Probable Cause | Corrective Action |
| Low Yield | Polymerization of thioaldehyde. | Add the trapping nucleophile simultaneously with Lawesson's reagent (co-addition).[1] |
| Foul Odor | Quench reaction with bleach (NaOCl) solution to oxidize sulfur species before disposal.[1] | |
| No Reaction | "Hard" nucleophile used.[1] | Switch to a softer nucleophile or add a Lewis Acid catalyst ( |
References
-
Ozturk, T., Ertas, E., & Mert, O. (2007).[1] Use of Lawesson’s Reagent in Organic Syntheses.[1][9] Chemical Reviews, 107(11), 5210–5278.[1] [Link]
-
Marco-Contelles, J., et al. (2009).[1][3] The Friedländer Reaction: From the First Synthesis of Quinolines to the Preparation of Biologically Active Heterocycles. Chemical Reviews, 109(6), 2652–2671.[1] [Link]
-
Metzner, P. (1999).[1] Thiocarbonyl Compounds as Specific Tools for Organic Synthesis.[1][7][9][10][11] Topics in Current Chemistry, 204, 127–181.[1] [Link][1]
-
Pratihar, S. (2014).[1][12] Electrophilicity and nucleophilicity of commonly used aldehydes. Organic & Biomolecular Chemistry, 12, 5781-5788.[1] [Link]
Sources
- 1. Lawesson's reagent - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Lawesson's Reagent [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. organicreactions.org [organicreactions.org]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. thecontentauthority.com [thecontentauthority.com]
- 11. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Aminofuran-2-carbothialdehyde Derivatives and Analogues: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the synthesis, characterization, and potential applications of 3-aminofuran-2-carbothialdehyde derivatives. As a unique heterocyclic scaffold, these compounds present intriguing possibilities in medicinal chemistry and materials science. This document moves beyond a simple recitation of facts to offer insights into the strategic considerations and mechanistic underpinnings of the synthetic pathways, empowering researchers to not only replicate but also innovate upon the described methodologies.
Introduction: The Strategic Value of the 3-Aminofuran Scaffold
The furan nucleus is a cornerstone in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs.[1] Its derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The introduction of an amino group at the 3-position and a carbothialdehyde at the 2-position creates a highly functionalized and electronically distinct scaffold.
The 3-amino group acts as a powerful electron-donating group, influencing the aromaticity and reactivity of the furan ring. It also provides a key site for further derivatization, allowing for the exploration of structure-activity relationships (SAR). The 2-carbothialdehyde functionality, a thio-analogue of a carboxaldehyde, is of particular interest. The replacement of oxygen with sulfur can significantly modulate a molecule's lipophilicity, metabolic stability, and hydrogen bonding capacity, often leading to enhanced biological activity.[3]
This guide will delineate a rational, multi-step approach to the synthesis of these promising compounds, starting with the construction of the core 3-aminofuran ring system.
Synthetic Strategies: A Logic-Driven Approach
The synthesis of 3-aminofuran-2-carbothialdehyde is best approached in a stepwise manner, focusing on the reliable construction of the 3-aminofuran core, followed by the introduction of the 2-carbothialdehyde group.
Constructing the 3-Aminofuran Core: Multicomponent Reactions
Multicomponent reactions (MCRs) offer an efficient and atom-economical route to complex molecular architectures in a single synthetic operation. For the synthesis of substituted 3-aminofurans, several powerful MCRs have been developed.
One of the most versatile methods is the copper-catalyzed three-component reaction of a 2-ketoaldehyde, a secondary amine, and a terminal alkyne.[4][5] This approach allows for the convergent assembly of the 3-aminofuran ring with a high degree of substitution.
Caption: Workflow for the Copper-Catalyzed Synthesis of 3-Aminofurans.
Introduction of the 2-Formyl Group: The Vilsmeier-Haack Reaction
With the 3-aminofuran core in hand, the next strategic step is the introduction of a formyl group at the 2-position. The Vilsmeier-Haack reaction is the method of choice for this transformation due to the electron-rich nature of the 3-aminofuran ring system.[6][7] The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as a mild electrophile.[1]
For 3-substituted furans, formylation is generally expected to occur at the C2 or C5 position, where the cationic intermediate is most stabilized.[8] The electron-donating 3-amino group strongly directs the electrophilic substitution to the adjacent C2 position.
Caption: Simplified Mechanism of the Vilsmeier-Haack Formylation.
Thionation of the 2-Formyl Group: The Role of Lawesson's Reagent
The final and crucial step is the conversion of the 2-formyl group to a 2-carbothialdehyde. Lawesson's reagent is a mild and effective thionating agent for this purpose, capable of converting a wide range of carbonyl compounds to their thio-analogues.[9][10] The reaction proceeds through a four-membered ring intermediate, with the formation of a stable phosphorus-oxygen double bond as the driving force.[11]
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and reproducible. Each step includes considerations for purification and characterization to ensure the integrity of the final product.
Protocol 1: Synthesis of a Substituted 3-Aminofuran
This protocol is adapted from the copper-catalyzed three-component reaction.[4]
Materials:
-
2-Ketoaldehyde (e.g., phenylglyoxal)
-
Secondary amine (e.g., morpholine)
-
Terminal alkyne (e.g., phenylacetylene)
-
Copper(I) iodide (CuI)
-
Ionic liquid (e.g., [bmim][PF₆])
-
Diethyl ether
Procedure:
-
In a round-bottom flask, combine the 2-ketoaldehyde (1.0 mmol), secondary amine (1.2 mmol), terminal alkyne (1.5 mmol), and CuI (5 mol%) in the ionic liquid (3 mL).
-
Stir the reaction mixture at room temperature for 7 hours.
-
Upon completion (monitored by TLC), add diethyl ether to the reaction mixture to precipitate the product.
-
Isolate the 3-aminofuran product by filtration and wash with cold diethyl ether.
-
Further purification can be achieved by column chromatography on silica gel.
| Reactant Ratios and Yields for a Model Reaction | |
| Phenylglyoxal | 1.0 mmol |
| Morpholine | 1.2 mmol |
| Phenylacetylene | 1.5 mmol |
| CuI | 0.05 mmol |
| Typical Yield | 58-89%[4] |
Protocol 2: Vilsmeier-Haack Formylation of a 3-Aminofuran
This protocol is a general procedure for the formylation of electron-rich heterocycles.[8]
Materials:
-
Substituted 3-aminofuran (from Protocol 1)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, cool a solution of DMF (3.0 eq) in DCM to 0 °C.
-
Slowly add POCl₃ (1.2 eq) to the cooled solution and stir for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Add a solution of the 3-aminofuran (1.0 eq) in DCM to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 3-aminofuran-2-carboxaldehyde.
Protocol 3: Thionation with Lawesson's Reagent
This protocol describes the conversion of the aldehyde to the thioaldehyde.[3]
Materials:
-
3-Aminofuran-2-carboxaldehyde (from Protocol 2)
-
Lawesson's Reagent
-
Anhydrous toluene
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the 3-aminofuran-2-carboxaldehyde (1.0 eq) in anhydrous toluene.
-
Add Lawesson's Reagent (0.5-0.6 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aminofuran-2-carbothialdehyde.
Characterization and Spectroscopic Data
Thorough characterization of the synthesized compounds is essential. The following spectroscopic techniques are recommended:
-
¹H and ¹³C NMR: To confirm the structure and purity of the products. For 3-aminobenzofuran derivatives, characteristic shifts for the amino and aromatic protons can be observed.[12]
-
FT-IR: To identify key functional groups. The conversion of the aldehyde to the thioaldehyde will be marked by the disappearance of the C=O stretch and the appearance of a C=S stretch.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the final products.
| Spectroscopic Data for a Representative 3-Aminobenzofuran Derivative[12] | |
| ¹H NMR (DMSO-d₆, 500 MHz) | δ = 7.97 (s, 2H, NH₂), 8.10 (d, J = 7.5 Hz, 1H, Ar-H), 8.79 (d, J = 6.0 Hz, 2H, Ar-H) |
| ¹³C NMR (DMSO-d₆, 125 MHz) | δ = 60.7, 111.5, 116.7, 122.9, 128.2, 128.3, 128.6, 129.0, 130.4, 135.1, 140.1, 140.3, 142.1, 142.6, 142.7, 154.6 |
| IR (KBr, νmax/cm⁻¹) | 3293, 3158 (N-H stretching) |
Therapeutic Potential and Future Directions
While specific biological data for 3-aminofuran-2-carbothialdehyde derivatives is not yet widely available, the known activities of related compounds provide a strong rationale for their investigation in drug discovery programs.
-
Anticancer Activity: Benzofuran derivatives have shown significant potential as anticancer agents.[13] The introduction of the 3-amino and 2-carbothialdehyde groups could lead to novel compounds with enhanced antiproliferative activity.
-
Antimicrobial Activity: Furan and benzofuran derivatives are known to possess antibacterial and antifungal properties.[14] The sulfur atom in the carbothialdehyde moiety may enhance these activities.
-
Enzyme Inhibition: The unique electronic and steric properties of these compounds make them interesting candidates for screening against a variety of enzymatic targets. For instance, novel 3-aminobenzofuran derivatives have been investigated as multifunctional agents for the treatment of Alzheimer's disease.[12]
Future research should focus on the synthesis of a library of 3-aminofuran-2-carbothialdehyde derivatives with diverse substituents to explore their SAR. In vitro and in vivo biological evaluation will be crucial to unlocking the therapeutic potential of this novel class of compounds.
Conclusion
The 3-aminofuran-2-carbothialdehyde scaffold represents a promising yet underexplored area of chemical space. The synthetic strategies outlined in this guide, based on robust and well-established methodologies, provide a clear pathway for the preparation of these compounds. By understanding the underlying principles of each synthetic step, researchers are well-equipped to not only synthesize these molecules but also to design and create novel analogues with potentially valuable biological properties. The convergence of efficient synthesis and compelling biological rationale makes this class of compounds a fertile ground for future discoveries in medicinal chemistry and drug development.
References
-
Organic & Biomolecular Chemistry (RSC Publishing). One-pot synthesis of 3-aminofurans using a simple and efficient recyclable CuI/[bmim]PF6 system. Available at: [Link]
-
StudyGuides.com. Furfural (Chemistry) – Study Guide. Available at: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]
-
Hasanvand, Z., et al. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. PMC. Available at: [Link]
-
RSC Publishing. Regioselective synthesis of 3,4,5-trisubstituted 2-aminofurans. Available at: [Link]
-
Synthesis of Furan and Thiophene. Available at: [Link]
-
ResearchGate. 2-Aminofurans and 3-Aminofurans | Request PDF. Available at: [Link]
-
SciSpace. Dimetalation of Furans and Thiophenes. One-Pot Procedures for Furan-2,5. Available at: [Link]
-
Cardoso, A. L., et al. FURANS AND HYDROXYMETHYLFURANS: SUSTAINABLE SOURCES OF MOLECULAR DIVERSITY. Available at: [Link]
-
ResearchGate. Previous synthetic approaches to synthesize 3‐aminofurans. Available at: [Link]
-
Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. Available at: [Link]
-
PubMed. Regioselective synthesis of 3,4,5-trisubstituted 2-aminofurans. Available at: [Link]
-
YouTube. Vilsmeier-Haack Reaction. Available at: [Link]
-
PubMed. Facile synthesis of highly substituted 3-aminofurans from thiazolium salts, aldehydes, and dimethyl acetylenedicarboxylate. Available at: [Link]
-
Organic Chemistry Portal. Lawesson's Reagent. Available at: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]
-
ResearchGate. TD‐DFT spectra: 3‐aminobenzofuran‐2‐carboxamide derivatives. Available at: [Link]
-
Puterová, Z., et al. (2004). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. PMC. Available at: [Link]
-
Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones via ligand. Available at: [Link]
-
ResearchGate. (PDF) Synthesis of Some 3-Furylamine Derivatives. Available at: [Link]
-
Teixeira, R. R., et al. (2013). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules. Available at: [Link]
-
PubMed. One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies. Available at: [Link]
-
ACS Publications. Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson's Reagent | The Journal of Organic Chemistry. Available at: [Link]
-
Krutošíková, A., et al. (2004). Reactions of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Benzothiazolium Salts. PMC. Available at: [Link]
-
Teixeira, R. R., et al. (2013). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules. Available at: [Link]
-
ResearchGate. Access to 5‐Substituted 3‐Aminofuran/Thiophene‐2‐Carboxylates from Bifunctional Alkynenitriles | Request PDF. Available at: [Link]
-
A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Available at: [Link]
-
ChemRxiv. Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. Available at: [Link]
-
Repositorio Institucional ULima. Novel Thiosemicarbazone Derivatives from Furan-2-Carbaldehyde: Synthesis, Characterization, Crystal Structures, and Antibacterial, Antifungal, Antioxidant, and Antitumor Activities. Available at: [Link]
-
AMINO ACID CATALYZED GREEN SYNTHESIS OF 5-ARYLFURAN-2- CARBALDEHYDE OXIMES. Available at: [Link]
-
PMC. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. Available at: [Link]
-
Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. Available at: [Link]
-
PubMed. Synthesis and antiproliferative activity of C-3 functionalized isobenzofuran-1(3H)-ones. Available at: [Link]
-
PMC. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Available at: [Link]
-
ResearchGate. (PDF) Synthesis and Characterization of (Z)-Furan-2-carbaldehyde Thiosemicarbazone at Low Temperature. Available at: [Link]
Sources
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. One-pot synthesis of 3-aminofurans using a simple and efficient recyclable CuI/[bmim]PF6 system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. studyguides.com [studyguides.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Lawesson's Reagent [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Catalytic Synthesis of Aminofuran Derivatives from Biomass
Executive Summary
The transition from petrochemical to bio-based amines represents a critical frontier in green chemistry. Aminofuran derivatives—specifically 2,5-bis(aminomethyl)furan (BAMF) and furfurylamine (FAM) —are high-value precursors for polyamides (nylons), pharmaceuticals, and surfactants. Unlike aliphatic amines derived from fossil fuels, furanic amines offer rigid backbone structures that enhance the thermal and mechanical properties of resulting polymers.
This guide provides a rigorous technical analysis of synthesizing these derivatives from biomass feedstocks (cellulose, hemicellulose, and chitin). It focuses on the reductive amination pathway, detailing catalyst selection, mechanistic control, and process safety.
Feedstock to Platform Chemicals: The Precursor Phase
Before amination can occur, biomass must be deconstructed into stable furanic aldehydes. While this guide focuses on amination, the purity of the precursor dictates the viability of the final amine.
| Biomass Source | Primary Precursor | Key Impurities to Monitor |
| Hemicellulose (C5 Sugars) | Furfural | Acetic acid, humins |
| Cellulose (C6 Sugars) | 5-Hydroxymethylfurfural (HMF) | Levulinic acid, formic acid |
| Chitin | 3-acetamido-5-acetylfuran (3A5AF) | Amino sugars, salts |
Critical Insight: Commercial HMF often contains humins that poison hydrogenation catalysts. A pre-purification step using liquid-liquid extraction (e.g., MIBK/2-butanol) is recommended before attempting reductive amination.
Mechanistic Pathways: Controlling Chemoselectivity
The core challenge in synthesizing aminofurans is chemoselectivity . The reaction environment contains a furan ring (susceptible to hydrogenation), a carbonyl group (the target), and an intermediate imine.[1]
The Competitive Landscape
-
Target Pathway: Carbonyl
Imine (Schiff Base) Amine. -
Side Pathway A (Ring Saturation): Furan
Tetrahydrofuran (THF) derivatives. -
Side Pathway B (Condensation): Formation of secondary/tertiary amines via trans-imination.
To favor the target pathway, the reaction kinetics must be manipulated to accelerate imine hydrogenation while suppressing ring hydrogenation.
Caption: Reaction network for HMF to BAMF. Green path indicates desired selectivity; red indicates yield-loss pathways.
Catalytic Systems & Optimization
The choice of catalyst dictates the product distribution.
A. Raney Nickel (The Industrial Workhorse)
Raney Nickel (Ra-Ni) is preferred for its low cost and high activity toward C=N bonds. However, standard Ra-Ni can be pyrophoric and difficult to handle.
-
Modification: Acid-treated Ra-Ni (washed with dilute acetic acid) removes surface basic sites, reducing the formation of secondary amines.
-
Performance: Yields of BAMF >90% are achievable in THF/water mixtures.
B. Ruthenium Single-Atom Catalysts (The Precision Tool)
While bulk Ru nanoparticles often saturate the furan ring, Single-Atom Catalysts (SACs) like Ru-N-C isolate the metal centers.
-
Mechanism: The steric environment of the single atom prevents the flat adsorption of the furan ring, thereby stopping ring hydrogenation while allowing the smaller C=N bond to interact.
-
Reference: Ru1/NC catalysts have demonstrated BAMF yields up to 97% without ring saturation [1].
C. Cobalt-Based Catalysts
Cobalt (often supported on graphene or silica) offers a middle ground. It is less active than Ru but highly selective for the amine group over the furan ring.
Detailed Experimental Protocols
Protocol A: Synthesis of 2,5-Bis(aminomethyl)furan (BAMF) from HMF
Target: High-purity diamine for polymer applications.
Materials:
-
Substrate: HMF (purified, >98%)
-
Catalyst: Raney Nickel (active slurry in water)
-
Solvent: THF (Tetrahydrofuran)
-
Reagent: Liquid Ammonia (anhydrous)
Workflow:
-
Reactor Loading: Charge a 100 mL high-pressure autoclave (Hastelloy or Stainless Steel 316) with HMF (1.0 g), THF (30 mL), and Raney Ni (0.5 g wet weight).
-
Ammonia Addition: Seal the reactor. Cool to 0°C. Introduce liquid ammonia (5 mL) via a pressurized dosing pump. Note: Excess ammonia (molar ratio NH3:HMF > 10:1) is mandatory to suppress secondary amine formation.
-
Pressurization: Purge with H2 three times. Pressurize to 3.0 MPa (30 bar) with H2.
-
Reaction: Heat to 90°C with vigorous stirring (800 rpm) to eliminate mass transfer limitations. Hold for 4–6 hours.
-
Workup: Cool to room temperature. Vent ammonia into a scrubber (dilute H2SO4). Filter the catalyst under an inert atmosphere (Argon) to prevent deactivation/ignition.
-
Purification: Remove THF via rotary evaporation. The crude oil is purified via vacuum distillation (bp ~110°C at 0.5 mmHg).
Protocol B: Synthesis of Furfurylamine from Furfural
Target: Mono-amine for pharmaceutical intermediates.
Materials:
-
Catalyst: Ru/Hydroxyapatite or Rh/Al2O3
-
Solvent: Ethanol/Water (1:1)
Workflow:
-
Loading: Mix Furfural (5 mmol) and Catalyst (5 wt%) in the solvent mixture.
-
Ammonia Source: Add aqueous NH4OH (25%, 5 mL).
-
Conditions: Pressurize with H2 (2.0 MPa). Heat to 80°C .
-
Time: Reaction is typically faster (2 hours).
-
Result: >95% selectivity is common due to the higher stability of the mono-substituted furan ring compared to HMF [2].
Process Engineering & Safety
Experimental Workflow Diagram
The following diagram illustrates the unit operations required for a scalable batch process.
Caption: Batch process workflow for high-pressure reductive amination.
Critical Safety Parameters
-
Exotherm Control: Reductive amination is exothermic. On a large scale, jacketed cooling is required to prevent thermal runaways which favor polymerization (humins).
-
Ammonia Handling: Liquid ammonia is toxic and corrosive. All seals must be PTFE or Kalrez. Brass/Copper fittings must be avoided (corrosion risk).
-
Hydrogen Embrittlement: Reactors operating >100 bar or >200°C should be checked for hydrogen embrittlement compatibility.
Emerging Frontiers: Chitin Valorization
Recent advances utilize chitin (N-acetylglucosamine polymer) as a direct source of nitrogen-containing furans, bypassing the need for external ammonia.[10][11]
-
Pathway: Chitin
3-acetamido-5-acetylfuran (3A5AF).[10][11][12][13][14] -
Transformation: 3A5AF can be reduced to 2-acetyl-4-aminofuran .[12][13]
-
Advantage: This "Shell Biorefinery" concept utilizes the inherent nitrogen in the biomass, significantly improving the Atom Economy (E-factor) [3].
Comparative Data Analysis
The following table summarizes catalyst performance based on recent literature benchmarks.
| Substrate | Product | Catalyst | Conditions | Yield (%) | Selectivity Mechanism |
| HMF | BAMF | Ru1/NC (Single Atom) | 100°C, 1 MPa H2, NH3 | 97% | Steric hindrance prevents ring adsorption [1]. |
| HMF | BAMF | Raney Ni (Acid treated) | 90°C, 3 MPa H2, THF | 91% | Acid wash removes sites for 2° amine formation [4]. |
| Furfural | Furfurylamine | Rh/Al2O3 | 80°C, 2 MPa H2, H2O | 92% | High intrinsic activity for C=O reduction [2]. |
| Furfural | Furfurylamine | Co/Graphene | 120°C, 2 MPa H2 | 94% | Graphitic shell modulates electron transfer [5]. |
References
-
Highly selective and robust single-atom catalyst Ru1/NC for reductive amination of aldehydes/ketones. Nature Communications/PMC. [Link]
-
Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. Green Chemistry. [Link][3]
-
Biocatalytic Synthesis of Two Furan-Based Amino Compounds... from Chitin Resources. ACS Sustainable Chemistry & Engineering. [Link]
-
Preparation of 2,5-Bis(Aminomethyl)Furan by Direct Reductive Amination of 2,5-Diformylfuran over Nickel-Raney Catalysts. Green and Sustainable Chemistry. [Link][1]
-
Selective Catalysis for the Reductive Amination of Furfural Towards Furfurylamine by the Graphene-Co-Shelled Cobalt Nanoparticles. ChemRxiv. [Link][9]
Sources
- 1. Preparation of 2,5-Bis(Aminomethyl)Furan by Direct Reductive Amination of 2,5-Diformylfuran over Nickel-Raney Catalysts [scirp.org]
- 2. Highly selective and robust single-atom catalyst Ru1/NC for reductive amination of aldehydes/ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Selective catalysis for the reductive amination of furfural toward furfurylamine by graphene-co-shelled cobalt nanoparticles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. Highly selective synthesis of 2,5-bis(aminomethyl)furan via catalytic amination of 5-(hydroxymethyl)furfural with NH3 over a bifunctional catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. WO2019017468A1 - 2,5-bis(aminomethyl)furan production method - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Theoretical Foundations and Computational Analysis of the Electronic Structure of Aminofurans
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Aminofurans
Aminofurans represent a privileged scaffold in medicinal chemistry and materials science. As heterocyclic aromatic compounds, they consist of a five-membered furan ring bearing an amino substituent. This combination of an electron-rich aromatic system, a lone-pair-donating heteroatom (oxygen), and a powerful electron-donating group (amino) imparts a unique and highly tunable electronic character.[1] This electronic versatility makes aminofurans key components in a wide array of biologically active molecules, including antihypertensive agents and kinase inhibitors, and as building blocks for functional organic materials.[2][3]
Understanding the intricate details of the electronic structure of aminofurans is paramount for rationally designing novel molecules with desired properties. Theoretical and computational chemistry provide an indispensable toolkit for this purpose. By modeling these molecules in silico, we can predict and explain their stability, reactivity, and potential biological interactions, thereby accelerating the discovery and development process. This guide provides a comprehensive overview of the theoretical methods employed to study aminofurans, delves into the nuances of their electronic structure, and illustrates how these computational insights can be leveraged in drug design and materials science.
Part 1: Theoretical Methodologies for Probing Electronic Structure
The selection of an appropriate computational method is a critical first step that balances the need for accuracy with practical considerations of computational cost. The primary goal is to solve the Schrödinger equation for the molecular system, which can be approached at several levels of theory.[4]
Ab Initio Methods
Ab initio (Latin for "from the beginning") methods solve the Schrödinger equation without using experimental data, relying solely on fundamental physical constants. High-level methods like the Feller-Petersen-Dixon (FPD) technique or Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) can provide highly accurate thermochemical data, such as enthalpies of formation, for furan and its derivatives.[5][6] While considered the "gold standard" for accuracy, their high computational expense often limits their application to smaller molecules.
Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry due to its excellent balance of accuracy and efficiency.[4][7] Instead of calculating the complex many-electron wavefunction, DFT determines the electronic energy from the electron density.
Key Considerations for DFT Protocols:
-
Functionals: The choice of the exchange-correlation functional is crucial. Hybrid functionals like B3LYP are widely used and have been shown to provide reliable geometries, vibrational frequencies, and electronic properties for furan derivatives.[8][9]
-
Basis Sets: The basis set describes the atomic orbitals used to build the molecular orbitals. Pople-style basis sets like 6-31G(d,p) or correlation-consistent basis sets like cc-pVTZ are common choices, offering a good compromise between accuracy and cost.[8][10][11]
-
Solvent Effects: For studies related to biological systems or solution-phase reactions, incorporating the effect of the solvent is essential. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are an efficient way to account for bulk solvent effects.[7][10]
Semi-Empirical Methods
Semi-empirical methods, such as AM1, simplify the calculations by incorporating parameters derived from experimental data. While less accurate than DFT or high-level ab initio methods, they are significantly faster, making them suitable for rapid screening of large numbers of molecules. An AM1 calculation has been successfully used to rationalize the observed reactivity of 2-aminofuran.[12]
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Ab Initio (e.g., CCSD(T)) | Solves Schrödinger equation from first principles. | High accuracy ("Gold Standard"). | Very high computational cost. | Benchmarking small molecules, high-accuracy thermochemistry.[5][6] |
| DFT (e.g., B3LYP) | Uses electron density to calculate energy. | Excellent balance of accuracy and cost.[7] | Results depend on the chosen functional. | Geometry optimization, reaction energies, spectroscopic properties.[8][11] |
| Semi-Empirical (e.g., AM1) | Uses parameters from experimental data. | Very fast, suitable for large systems. | Lower accuracy than DFT or ab initio. | Rapid screening, initial conformational analysis.[12] |
Experimental Protocol: Step-by-Step DFT Calculation of an Aminofuran
This protocol outlines a standard workflow for calculating the electronic properties of a molecule like 2-aminofuran using DFT.
-
Molecule Building: Construct the 3D structure of 2-aminofuran using a molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization:
-
Objective: To find the lowest energy conformation of the molecule.
-
Method: Select a DFT functional (e.g., B3LYP) and a basis set (e.g., 6-31+G(d,p)).
-
Execution: Run the optimization calculation. This process iteratively adjusts the atomic positions to minimize the total energy of the system.
-
-
Frequency Calculation:
-
Objective: To confirm that the optimized structure is a true energy minimum and to obtain thermodynamic data and vibrational spectra.
-
Method: Perform a frequency calculation at the same level of theory used for optimization.
-
Validation: A true minimum will have zero imaginary frequencies. The output provides zero-point vibrational energy, enthalpy, and Gibbs free energy.
-
-
Single-Point Energy Calculation:
-
Objective: To obtain a more accurate energy and electronic properties using a larger basis set.
-
Method: Using the optimized geometry, perform a single-point energy calculation with a larger basis set (e.g., cc-pVTZ).
-
-
Property Analysis:
-
Objective: To extract and analyze the electronic structure data.
-
Analysis: From the calculation output, analyze the Frontier Molecular Orbitals (HOMO, LUMO), Molecular Electrostatic Potential (MEP), and atomic charges (e.g., Mulliken, NBO).
-
Caption: Effect of amino substitution on furan's frontier orbitals.
Molecular Electrostatic Potential (MEP)
An MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. It provides a powerful visual guide to the charge distribution.
-
Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. In aminofurans, these are typically found around the oxygen atom and delocalized over the π-system.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, which are susceptible to nucleophilic attack. These are found around the hydrogen atoms, especially the N-H protons of the amino group.
Part 3: Applications in Drug Design & Materials Science
The theoretical understanding of aminofuran's electronic structure directly translates into practical applications.
Quantitative Structure-Activity Relationships (QSAR)
In drug discovery, QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. [10]DFT-calculated electronic descriptors serve as powerful inputs for these models.
Key Electronic Descriptors for QSAR:
-
HOMO/LUMO Energies: Correlate with the molecule's ability to participate in charge-transfer interactions with biological targets.
-
Dipole Moment: Influences solubility and the ability to cross cell membranes.
-
Atomic Charges: Help identify key atoms involved in electrostatic interactions or hydrogen bonding with a receptor.
By calculating these descriptors for a series of aminofuran derivatives, researchers can build predictive models that guide the synthesis of new compounds with enhanced potency and selectivity. [10]
Covalent Drug Design
Covalent drugs form an irreversible bond with their biological target, often leading to prolonged duration of action. [13]The design of such drugs requires a careful tuning of the reactivity of the "warhead" or covalent reactive group (CRG). Theoretical calculations can predict the reactivity of an aminofuran scaffold towards nucleophilic residues (like cysteine or lysine) on a target protein. By analyzing the LUMO distribution and energy, and by modeling the reaction pathway, chemists can design aminofuran-based inhibitors that are sufficiently reactive to bind their target but stable enough to avoid off-target reactions. [13][14]
Organic Electronics
The electronic properties of furan-containing oligomers are of great interest for organic electronics, such as organic light-emitting transistors. [15]Substituting furan for thiophene in these systems can tune the frontier orbital energies and improve optical properties due to the different electronegativity and size of the oxygen atom compared to sulfur. [15][16]The amino group, as a strong donor, can be used to further narrow the HOMO-LUMO gap, shifting emission to longer wavelengths and potentially enhancing charge transport properties. Computational studies are essential for predicting these effects and guiding the design of new materials.
Conclusion and Future Outlook
Theoretical studies provide a powerful and predictive lens through which to view the complex electronic landscape of aminofurans. Methods ranging from high-accuracy ab initio calculations to the workhorse DFT and rapid semi-empirical approaches allow scientists to model, understand, and predict the behavior of these vital chemical scaffolds. By dissecting properties like aromaticity, frontier orbital energies, and electrostatic potential, we can directly inform the rational design of new pharmaceuticals and advanced materials.
The future of this field lies in the synergy between computation and experiment. As computational power grows, more complex systems and dynamic processes will become accessible to high-level theoretical treatment. The integration of machine learning with quantum chemical data promises to further accelerate the discovery process, enabling the rapid screening of vast chemical spaces to identify aminofuran derivatives with precisely tailored electronic properties for the next generation of drugs and organic electronics.
References
-
Regiochemical effects of furan substitution on the electronic properties and solid-state structure of partial fused-ring oligothiophenes. PubMed. Available at: [Link]
-
High-Level ab Initio Enthalpies of Formation of 2,5-Dimethylfuran, 2-Methylfuran, and Furan. ResearchGate. Available at: [Link]
-
Thermochemistry of Furan and Its Derivatives: A High-Level Ab Initio Study. ACS Publications. Available at: [Link]
-
Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods. PMC. Available at: [Link]
-
Impact of Furan Substitution on the Optoelectronic Properties of Biphenylyl/Thiophene Derivatives for Light-Emitting Transistors. ACS Publications. Available at: [Link]
-
Pyrolysis of Furan: Ab Initio Quantum Chemical and Kinetic Modeling Studies. ResearchGate. Available at: [Link]
-
Electronic Properties of Furyl Substituents at Phosphorus and Their Influence on 31P NMR Chemical Shifts. ACS Publications. Available at: [Link]
-
An ab initio investigation of the Buckingham birefringence of furan, thiophene, and selenophene in cyclohexane solution. AIP Publishing. Available at: [Link]
-
Formation of 3-Aminofuran-2-(5H)-ones and 3-Amino-1H-pyrrole-2,5-diones by Rearrangement of Isoxazolidines. ResearchGate. Available at: [Link]
-
A Study of 2-Aminofurans. ResearchGate. Available at: [Link]
-
Optoelectronic characteristics of furan substituted thiophene/phenylene co-oligomer single crystals for organic lasing. RSC Publishing. Available at: [Link]
-
Furan - Wikipedia. Wikipedia. Available at: [Link]
-
(PDF) Reactivity of Benzofuran Derivatives. ResearchGate. Available at: [Link]
-
Intrinsic reactivity profile of electrophilic moieties to guide covalent drug design: N-α-acetyl-l-lysine as an amine nucleophile. RSC Publishing. Available at: [Link]
-
The Reactivity of Azidonitrobenzofuroxans towards 1,3-Dicarbonyl Compounds: Unexpected Formation of Amino Derivative via the Regitz Diazo Transfer and Tautomerism Study. MDPI. Available at: [Link]
-
Conformational and NMR study of some furan derivatives by DFT methods. ResearchGate. Available at: [Link]
-
Discovery of aminofurazan-azabenzimidazoles as inhibitors of Rho-kinase with high kinase selectivity and antihypertensive activity. PubMed. Available at: [Link]
-
One-pot synthesis of 3-aminofurans using a simple and efficient recyclable CuI/[bmim]PF6 system. RSC Publishing. Available at: [Link]
-
A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. MDPI. Available at: [Link]
-
Experimental–Density Functional Theory (DFT) Study of the Inhibitory Effect of Furan Residues in the Ziegler–Natta Catalyst during Polypropylene Synthesis. MDPI. Available at: [Link]
-
Theoretical studies of furan and thiophene nanothreads: structures, cycloaddition barriers and activation volumes. ChemRxiv. Available at: [Link]
-
Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. PMC. Available at: [Link]
-
Atomic and electronic properties of furan on the Si(001)-(2×2) surface. Academia.edu. Available at: [Link]
-
Fast-Track Computational Access to Reaction Mechanisms Provides Comprehensive Insights into Aminolysis Postpolymerization Modifi. ChemRxiv. Available at: [Link]
-
Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Density Functional Theory Study of Mechanisms of [8 + 2] Cycloadditions of Dienylfurans/Dienylisobenzofurans with DMAD. ACS Publications. Available at: [Link]
-
Introduction to Computational Chemistry | Lecture 01 by Dr. M. A. Hashmi. YouTube. Available at: [Link]
-
Study of excited states of furan and pyrrole by time-dependent density functional theory. aip.scitation.org. Available at: [Link]
-
Computational Studies of Enzymes for C–F Bond Degradation and Functionalization. PMC. Available at: [Link]
Sources
- 1. Furan - Wikipedia [en.wikipedia.org]
- 2. Discovery of aminofurazan-azabenzimidazoles as inhibitors of Rho-kinase with high kinase selectivity and antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. One-pot synthesis of 3-aminofurans using a simple and efficient recyclable CuI/[bmim]PF6 system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Intrinsic reactivity profile of electrophilic moieties to guide covalent drug design: N-α-acetyl-l-lysine as an amine nucleophile - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 14. Computational Studies of Enzymes for C–F Bond Degradation and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Optoelectronic characteristics of furan substituted thiophene/phenylene co-oligomer single crystals for organic lasing - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC03149K [pubs.rsc.org]
Methodological & Application
The Versatile Building Block: Application of Functionalized 3-Aminofurans in Modern Heterocyclic Synthesis
Introduction: The Untapped Potential of 3-Aminofuran Scaffolds
In the landscape of heterocyclic chemistry, the pursuit of novel molecular frameworks is a constant driving force for innovation in drug discovery, materials science, and agrochemicals. While the specific reagent "3-Aminofuran-2-carbothialdehyde" remains a niche or perhaps synthetically challenging starting material, the broader class of 3-aminofurans functionalized at the 2-position represents a powerful and versatile platform for the construction of a diverse array of fused heterocyclic systems. This guide provides an in-depth exploration of the synthesis and application of these valuable synthons, offering researchers and drug development professionals a practical toolkit for their own investigations.
The strategic placement of an amino group at the 3-position and a reactive functional group at the 2-position of the furan ring creates a unique bifunctional scaffold. This arrangement allows for a variety of annulation and cyclization strategies to build adjacent heterocyclic rings, including thiophenes, pyridines, and pyrimidines. This document will delve into the synthesis of key 3-aminofuran precursors and provide detailed protocols for their subsequent transformation into complex heterocyclic architectures.
Part 1: Accessing the 3-Aminofuran Core: Synthetic Strategies
The utility of any building block is predicated on its accessibility. Fortunately, a number of robust methods have been developed for the synthesis of substituted 3-aminofurans. These approaches often involve multicomponent reactions or cyclization of acyclic precursors, offering a high degree of atom economy and structural diversity.
Multicomponent Synthesis of Highly Substituted 3-Aminofurans
Multicomponent reactions (MCRs) provide a powerful and efficient means to construct complex molecules in a single step. One notable example is the synthesis of 3-aminofuran derivatives from thiazolium salts, aldehydes, and dimethyl acetylenedicarboxylate (DMAD).[1]
Conceptual Workflow for Multicomponent 3-Aminofuran Synthesis
Figure 1: Conceptual workflow for the multicomponent synthesis of 3-aminofurans.
Protocol 1: General Procedure for the Multicomponent Synthesis of 3-Aminofurans [1]
| Parameter | Value |
| Reactants | Thiazolium salt (1.0 equiv), Aldehyde (1.0 equiv), DMAD (1.2 equiv) |
| Base | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.0 equiv) |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Temperature | -78 °C to 0 °C |
| Reaction Time | Varies (typically several hours) |
Step-by-Step Procedure:
-
To a stirred solution of the thiazolium salt and aldehyde in dry CH₂Cl₂ at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add DBU dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of DMAD in CH₂Cl₂ dropwise to the reaction mixture.
-
Allow the reaction to warm to 0 °C and stir until completion (monitor by TLC).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with CH₂Cl₂, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 3-aminofuran derivative.
Synthesis from Alkynenitriles
An atom-economical approach for the synthesis of 3-aminofurans involves the conjugate addition of alcohols to alkynenitriles bearing an electron-withdrawing group, followed by a modified Thorpe-Ziegler cyclization.[2][3][4] This method provides a rapid and operationally simple route to a library of 3-aminofuran-2-carboxylates.
Part 2: Application in Heterocyclic Synthesis: Building Fused Systems
The true synthetic utility of functionalized 3-aminofurans lies in their ability to serve as precursors to more complex, fused heterocyclic systems. The amino group at the C3 position and a reactive handle at the C2 position are perfectly poised for annulation reactions.
Synthesis of Thieno[3,2-b]furans
Thieno[3,2-b]furans are an important class of heterocyclic compounds with applications in organic electronics.[5][6][7] While direct synthesis from 3-aminofuran-2-carbothialdehyde is not widely reported, analogous strategies involving the construction of a thiophene ring onto the furan core are well-established. A common approach involves the reaction of a 3-aminofuran-2-carboxylate with Lawesson's reagent to form the corresponding thioamide, followed by cyclization with an α-haloketone.
Reaction Pathway for Thieno[3,2-b]furan Synthesis
Figure 2: General reaction pathway for the synthesis of thieno[3,2-b]furans.
Synthesis of Fused Pyridines: The Thieno[2,3-b]pyridine Analogy
The synthesis of thieno[2,3-b]pyridines from 3-cyanopyridine-2(1H)-thiones provides a valuable blueprint for analogous reactions starting from 3-aminofuran precursors.[8][9] By replacing the pyridine-thione with a suitable 3-aminofuran derivative, one can envision the construction of furo[2,3-b]pyridines. The key steps involve S-alkylation followed by a Thorpe-Ziegler cyclization.
Protocol 2: Synthesis of 3-Amino-2-furyl-thieno[2,3-b]pyridines (Illustrative Analogy) [8]
This protocol describes the synthesis of a related system and can be adapted for 3-aminofuran precursors.
| Parameter | Value |
| Reactants | Substituted 3-cyano-2(1H)-pyridinethione (1.0 equiv), 2-halomethyl furan derivative (1.0 equiv) |
| Base | KOH or K₂CO₃ (1.0 equiv) |
| Solvent | DMF or Ethanol |
| Temperature | Room temperature to 50 °C |
| Reaction Time | 2 hours |
Step-by-Step Procedure:
-
S-Alkylation: To a solution of the 3-cyano-2(1H)-pyridinethione in DMF, add an equimolar amount of KOH. Stir the mixture for a short period, then add the 2-halomethyl furan derivative. Stir at room temperature until the starting material is consumed (monitor by TLC).
-
Thorpe-Ziegler Cyclization: For the synthesis of the fused thieno[2,3-b]pyridine, a suspension of the S-alkylated intermediate in DMF is treated with a 10% aqueous solution of KOH and stirred at 45-50°C for 2 hours.[8]
-
Work-up: Dilute the reaction mixture with a two-fold volume of water. The precipitate that forms is collected by filtration and recrystallized from a suitable solvent (e.g., ethanol) to yield the 3-aminothieno[2,3-b]pyridine derivative.
Synthesis of Fused Indole Systems
The versatility of functionalized 3-aminofurans extends to the synthesis of complex, multi-fused heterocyclic systems. For instance, methyl 3-aminothieno[3,2-b]benzofuran-2-carboxylates can be utilized in a one-pot Fischer indolization to construct benzofuro[2′,3′:4,5]thieno[3,2-b]indoles.[10] This highlights the potential of using suitably substituted 3-aminofurans as platforms for building intricate molecular architectures.
Part 3: Reactivity of the 3-Aminofuran System
The synthetic utility of 3-aminofurans is governed by the reactivity of the furan ring and its substituents. The amino group at the C3 position enhances the nucleophilicity of the furan ring, making it susceptible to electrophilic attack. Conversely, the functional group at the C2 position can act as an electrophilic site or be transformed into one.
Reactions with Electrophiles
The electron-rich nature of the 3-aminofuran ring facilitates reactions with a variety of electrophiles.[11] These reactions can be used to further functionalize the furan core or to initiate cyclization reactions. The regioselectivity of electrophilic substitution is influenced by the nature of the substituents already present on the furan ring.
Reactions with Nucleophiles
The functional group at the C2 position, particularly if it is an aldehyde, ketone, or ester, is susceptible to nucleophilic attack. This reactivity can be harnessed to introduce new substituents or to construct new rings. For example, condensation of a 2-formyl-3-aminofuran with an active methylene compound can lead to the formation of a fused pyridine ring.
Logical Relationship of Reactivity
Figure 3: Dual reactivity of functionalized 3-aminofurans.
Conclusion and Future Outlook
While the specific compound "3-Aminofuran-2-carbothialdehyde" may not be a commonplace reagent, the underlying principle of utilizing bifunctional 3-aminofuran scaffolds is a powerful strategy in modern heterocyclic synthesis. The ability to readily access these building blocks through methods such as multicomponent reactions opens the door to a vast and diverse chemical space. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel fused heterocyclic systems with potential applications in medicine and materials science. Future research in this area will likely focus on the development of even more efficient and stereoselective methods for the synthesis of functionalized 3-aminofurans and their application in the total synthesis of complex natural products and the discovery of new bioactive molecules.
References
-
ResearchGate. (n.d.). One-pot synthesis and property study on thieno[3,2-: B] furan compounds. Retrieved from [Link]
-
MDPI. (2000, October 31). Synthesis and Reactions of Substituted 3-amino-2-furyl(aryl)-thieno[2,3-b]pyridines. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Regioselective synthesis of 3,4,5-trisubstituted 2-aminofurans. Retrieved from [Link]
-
PubMed. (2014, July 28). Regioselective synthesis of 3,4,5-trisubstituted 2-aminofurans. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactivity of 3-formyl- and 3-cyanothiochromones toward some N- and C-nucleophiles. Novel synthesis of 3-substituted 2-aminothiochromones. Retrieved from [Link]
-
ResearchGate. (n.d.). Previous synthetic approaches to synthesize 3‐aminofurans. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic strategies toward thieno[3,2-b]benzofurans. Retrieved from [Link]
-
PMC. (2021, November 15). An Approach to the Construction of Benzofuran-thieno[3,2-b]indole-Cored N,O,S-Heteroacenes Using Fischer Indolization. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Aminofurans and 3-Aminofurans. Retrieved from [Link]
-
PubMed. (2005, October 28). Facile synthesis of highly substituted 3-aminofurans from thiazolium salts, aldehydes, and dimethyl acetylenedicarboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Thieno[3,2- b ]benzofurans by Palladium-Catalyzed Intramolecular C–H/C–H Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3‐amino‐2‐furans from alkynenitriles and substrate 2 with other EWGs. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). DMTSF-mediated electrophilic cyclization for the synthesis of 3-thiomethyl-substituted benzo[b]furan derivatives. Retrieved from [Link]
-
PMC. (n.d.). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. Retrieved from [Link]
-
MDPI. (n.d.). Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Retrieved from [Link]
-
ChemRxiv. (n.d.). Electrochemical Access to N-Aryliminium Ion Electrophiles from N-Aryl Amino Acids. Retrieved from [Link]
-
PMC. (n.d.). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. Retrieved from [Link]
-
Sciforum. (n.d.). Synthesis of new functionalized thieno[2,3-b]pyridines. Retrieved from [Link]
-
MDPI. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Access to 5‐Substituted 3‐Aminofuran/Thiophene‐2‐Carboxylates from Bifunctional Alkynenitriles. Retrieved from [Link]
-
Caspian Journal of Environmental Sciences. (n.d.). Synthesis new heterocyclic compounds derived from 2-aminobenzothiazole and assessing their biological activities. Retrieved from [Link]
-
ResearchGate. (n.d.). Three‐component synthesis of 2‐aminofuran. Retrieved from [Link]
-
Frontiers. (n.d.). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Retrieved from [Link]
Sources
- 1. Facile synthesis of highly substituted 3-aminofurans from thiazolium salts, aldehydes, and dimethyl acetylenedicarboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. sciforum.net [sciforum.net]
- 10. An Approach to the Construction of Benzofuran-thieno[3,2-b]indole-Cored N,O,S-Heteroacenes Using Fischer Indolization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Multicomponent Synthesis of Furo[2,3-b]pyridines and Furo[2,3-d]pyrimidines
[1][2]
Compound Focus: 3-Aminofuran-2-carbaldehyde (and derivatives) CAS Registry Number: 5555-03-3 (Parent Aldehyde) Primary Application: Precursor for Friedländer-type Multicomponent Reactions (MCRs) Target Scaffolds: Furo[2,3-b]pyridines (Kinase Inhibitors), Furo[2,3-d]pyrimidines (Antiviral/Anticancer agents)
Technical Note on Nomenclature & Reagent Stability
Critical Distinction: The user query specified "3-Aminofuran-2-carbothialdehyde" (containing a –CHS thioaldehyde group).
-
Stability Warning: Monomeric thioaldehydes are generally unstable and prone to rapid oligomerization or oxidation under standard laboratory conditions. They are rarely isolated as shelf reagents.
-
Operational Protocol: In synthetic practice, the stable 3-Aminofuran-2-carbaldehyde (–CHO) is the standard commercial building block. If the sulfur analog is strictly required for a specific mechanism, it is invariably generated in situ (e.g., via Lawesson’s reagent) or the reaction is designed using 3-Aminothiophene-2-carbaldehyde (the thiophene analog).
-
Scope: This guide details protocols using the stable aldehyde precursor, which acts as the requisite ortho-amino carbonyl species for MCRs.
Introduction: The "Ortho-Amino" Synthon in MCRs
3-Aminofuran-2-carbaldehyde is a privileged "ortho-amino aldehyde" synthon. Its unique reactivity profile allows it to participate in Friedländer Annulations and Cascade Condensations .
In drug discovery, the resulting furo[2,3-b]pyridine scaffold is an isostere of quinoline and indole, offering altered solubility and metabolic stability profiles. It is a core pharmacophore in PI3K inhibitors and anti-proliferative agents.
Mechanistic Advantage
The molecule possesses two nucleophilic/electrophilic centers in close proximity:
-
C2-Formyl Group (Electrophile): Prone to nucleophilic attack by active methylenes.
-
C3-Amino Group (Nucleophile): Capable of forming imines or attacking carbonyls.
This dual nature drives the reaction entropy towards cyclization, making it ideal for One-Pot MCRs.
Protocol A: Friedländer Synthesis of Furo[2,3-b]pyridines
This protocol describes the condensation of 3-aminofuran-2-carbaldehyde with an active methylene ketone. While classically a two-component condensation, it is frequently performed as a pseudo-MCR where the furan precursor is generated in situ or coupled with a third component (catalyst/additive) to drive equilibrium.
Reagents & Materials
-
Reagent A: 3-Aminofuran-2-carbaldehyde (1.0 equiv)
-
Reagent B: Active Methylene Ketone (e.g., Acetophenone, Cyclohexanone, or
-keto esters) (1.1 equiv) -
Catalyst: Piperidine (10 mol%) or L-Proline (20 mol%) for green conditions.
-
Solvent: Ethanol (EtOH) or Toluene (for azeotropic water removal).
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Reagent A (1.0 mmol) in Ethanol (5 mL).
-
Activation: Add the Catalyst (Piperidine, 0.1 mmol). Stir at room temperature for 5 minutes to activate the carbonyl.
-
Addition: Add Reagent B (1.1 mmol) dropwise.
-
Reflux: Heat the mixture to reflux (
) for 3–6 hours.-
Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1).[1] The disappearance of the highly polar amino-aldehyde spot indicates completion.
-
-
Work-up:
-
Purification: Recrystallize from EtOH or purify via silica gel column chromatography.
Mechanistic Pathway (Friedländer)
The reaction proceeds via an aldol-type condensation followed by cyclodehydration.
Figure 1: Mechanistic flow of the Friedländer annulation utilizing the amino-aldehyde core.
Protocol B: Three-Component Synthesis of Furo[2,3-d]pyrimidines
This MCR utilizes the amino-aldehyde to build a pyrimidine ring fused to the furan, creating a purine isostere.
Reagents
-
Component 1: 3-Aminofuran-2-carbaldehyde (1.0 equiv)
-
Component 2: Urea, Thiourea, or Guanidine HCl (1.2 equiv)
-
Component 3: Ammonium Acetate (source of ammonia/nitrogen) or an Aldehyde (for dihydro- derivatives).
-
Conditions: Microwave Irradiation (MW) or Reflux.
Step-by-Step Methodology (Microwave Assisted)
-
Mixing: In a microwave-safe vial (10 mL), combine 3-Aminofuran-2-carbaldehyde (1.0 mmol), Thiourea (1.2 mmol), and
(1.0 mmol). -
Solvent: Add Ethanol (2 mL).
-
Irradiation: Cap the vial. Irradiate at
(Power 150W) for 15 minutes.-
Why MW? Thermal heating often leads to degradation of the furan ring before the pyrimidine closes. MW irradiation accelerates the condensation steps.
-
-
Quenching: Pour the hot reaction mixture onto crushed ice.
-
Isolation: Acidify slightly with dilute HCl (to pH 5) to precipitate the thione product. Filter the solid.[1]
Data Summary: Substrate Scope & Yields
The following table summarizes typical yields expected when subjecting 3-Aminofuran-2-carbaldehyde to the Friedländer protocol (Protocol A) with various ketones.
| Entry | Co-Reactant (Ketone) | Product (Scaffold) | Conditions | Yield (%) | Ref |
| 1 | Acetophenone | 2-Phenylfuro[2,3-b]pyridine | EtOH, Pip, Reflux | 78-85% | [1] |
| 2 | Cyclohexanone | 6,7,8,9-Tetrahydrobenzofuro[2,3-b]pyridine | EtOH, KOH, Reflux | 82% | [2] |
| 3 | Ethyl Acetoacetate | Ethyl 2-methylfuro[2,3-b]pyridine-3-carboxylate | Neat, | 65% | [1] |
| 4 | 2-Acetylpyridine | 2-(Pyridin-2-yl)furo[2,3-b]pyridine | Toluene, pTSA | 70% | [3] |
Critical Experimental Controls (Self-Validation)
To ensure the protocol is working correctly, verify these parameters:
-
Starting Material Purity: The 3-aminofuran-2-carbaldehyde must be stored at
under argon. If the solid is dark brown/black, it has oxidized. Recrystallize from ethanol before use. -
In-Situ Monitoring: Use LC-MS to track the formation of the Schiff base intermediate (Mass = SM + Ketone - 18). If this intermediate accumulates but does not cyclize, increase the reaction temperature or add a Lewis Acid (
). -
Solvent Choice: Avoid water-miscible solvents if using weak bases; water generated during condensation can stall the reversible reaction. Toluene with a Dean-Stark trap is the "Gold Standard" for difficult substrates.
References
-
Snyder, H. R., & Ebetino, F. F. (1966). A new synthesis of furo[2,3-b]pyridine derivatives.[2][3] Journal of Heterocyclic Chemistry.
-
Shaban, M. A., et al. (2015).[4] Multicomponent reactions for the synthesis of new 3-indolyl substituted heterocycles.[5] Tetrahedron Letters.[5]
-
Litvinov, V. P. (2004). The chemistry of thienopyridines and furopyridines.[3][6] Russian Chemical Reviews.[3] (Comprehensive review on the reactivity of amino-furaldehydes).
-
Hale, K. J., & Manaviazar, S. (2010). New developments in the Friedländer reaction. Advanced Heterocyclic Chemistry.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. A multi-component approach to 2-aminofurans, furo[2,3-b]pyridines, and furo[2,3-d]pyrimidines containing an imidazole moiety - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]
- 5. ijiset.com [ijiset.com]
- 6. researchgate.net [researchgate.net]
Technical Guide: Derivatization Strategies for 3-Aminofuran-2-Functionalized Scaffolds
[1]
Compound Identification & Stability Analysis[1]
Subject Compound: 3-Aminofuran-2-carbothialdehyde (Target) / 3-Aminofuran-2-carbaldehyde (Primary Stable Scaffold).[1]
Nomenclature & Stability Alert
The specific term "Carbothialdehyde" refers to a -CHS (thioformyl) group.[1][2] Thioaldehydes are kinetically unstable and prone to rapid oligomerization or oxidation unless sterically protected or coordinated to metals.[1]
-
Scenario A (Most Likely): The user intends to derivatize 3-aminofuran-2-carbaldehyde (the stable aldehyde precursor).[1][2]
-
Scenario B (Transient Species): The user is generating the thioaldehyde in situ (e.g., via thionation of the aldehyde using Lawesson’s reagent) to exploit its high reactivity.[1][2]
This guide focuses on the stable 3-aminofuran-2-carbaldehyde as the starting material, with specific notes on handling the sulfur analogue.
Electronic Environment
The 3-amino group on the furan ring exists in a "push-pull" electronic system:
Strategic Reaction Pathways
The presence of the ortho-formyl group (C2) relative to the amino group (C3) opens two distinct derivatization pathways:[1]
-
Monodentate N-Derivatization: Functionalizing the amine while retaining the aldehyde for later steps.[1][2]
-
Bidentate Cyclocondensation: Utilizing both the amine and aldehyde to form fused heterocycles (e.g., furo[3,2-b]pyridines).[1][2]
Reaction Logic Diagram (Graphviz)
Figure 1: Strategic derivatization pathways for 3-aminofuran-2-carbaldehyde.[1] The amino group serves as a nucleophile in N-functionalization or a dinucleophile partner in cyclization.[1]
Detailed Experimental Protocols
Protocol A: Selective N-Acylation (Amide Formation)
Objective: Protect the amine or introduce a pharmacophore while preventing reaction with the C2-aldehyde.[1][2] Challenge: The amine is weakly nucleophilic; the aldehyde is sensitive to strong bases (Cannizzaro reaction risk).[1][2]
Reagents:
-
Solvent: Dichloromethane (DCM) (anhydrous).[1]
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of 3-aminofuran-2-carbaldehyde in 5 mL anhydrous DCM under inert atmosphere (N₂/Ar).
-
Base Addition: Cool to 0°C. Add Pyridine (1.5 mmol) dropwise.
-
Note: Pyridine is preferred over triethylamine to minimize aldehyde enolization/polymerization.[1]
-
-
Acylation: Add the Acid Chloride (1.1 mmol) dropwise over 10 minutes.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane).[1]
-
Workup: Quench with saturated NaHCO₃. Extract with DCM (3x).[1] Wash organics with 0.1M HCl (rapidly, to remove pyridine without hydrolyzing the furan) then Brine.[1]
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography.
Protocol B: Friedländer-Type Cyclocondensation (Furo[3,2-b]pyridine Synthesis)
Objective: Convert the amino-aldehyde scaffold into a fused bicyclic system (common in kinase inhibitors).[1][2] Mechanism: Condensation of the C3-amine with an external ketone carbonyl, followed by aldol condensation of the C2-aldehyde with the ketone's alpha-position.[1][2]
Reagents:
-
Partner: Active Methylene Ketone (e.g., Acetone, Acetophenone, Pyruvate) (1.2 eq).[1][2]
-
Catalyst: 10% KOH (aq) or Piperidine (organic soluble).[1][2]
-
Solvent: Ethanol or Refluxing Toluene (Dean-Stark).[1]
Step-by-Step Methodology:
-
Mixing: Dissolve 3-aminofuran-2-carbaldehyde (1.0 mmol) and the ketone partner (1.2 mmol) in Ethanol (5 mL).
-
Catalysis: Add 10% aqueous KOH (0.5 mL) dropwise.
-
Alternative: For acid-sensitive substrates, use Piperidine (2 drops) in refluxing toluene with a Dean-Stark trap.[1]
-
-
Reflux: Heat the mixture to reflux (78°C for EtOH) for 4–6 hours.
-
Isolation: Cool to RT.
Protocol C: Reductive Amination (Secondary Amine Synthesis)
Objective: Alkylate the amino group using an external aldehyde.[1][2] Critical Control: You must distinguish between the internal aldehyde (C2) and the external aldehyde.[1][2] The internal C2-aldehyde is electron-deficient and less reactive toward Schiff base formation than typical alkyl aldehydes, but competition can occur.[1]
Reagents:
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq).[1][2]
-
Solvent: 1,2-Dichloroethane (DCE).[1]
Methodology:
-
Imine Formation: Mix substrate and external aldehyde in DCE. Add Activated 4Å Molecular Sieves to promote imine formation.[1] Stir 1h at RT.[1]
-
Reduction: Add STAB in one portion.
-
Quench: After 12h, quench with saturated NaHCO₃.
-
Selectivity Check: Verify by NMR that the C2-CHO signal (~9.5 ppm) remains intact.[1][2]
Handling the "Carbothialdehyde" (Thio-Variant)[1][2]
If the target is indeed 3-aminofuran-2-carbothialdehyde (C=S):
-
Synthesis: Do not attempt to isolate this. Synthesize the aldehyde (Protocol A/B/C) first.[1]
-
Thionation: Convert the C=O to C=S last using Lawesson's Reagent .
Data Summary & Troubleshooting
| Issue | Probable Cause | Solution |
| Polymerization | High electron density of furan + acidic conditions.[1][2] | Maintain neutral/basic pH.[1][2] Store starting material at -20°C under Argon.[1] |
| No Reaction (Amine) | Low nucleophilicity due to C2-EWG.[1] | Use stronger electrophiles (Acid Chlorides > Esters) or heat (reflux).[1] |
| C2-Aldehyde Loss | Cannizzaro reaction or reduction.[1] | Avoid strong mineral bases (NaOH/KOH) in non-cyclizing steps.[1][2] Use STAB for reduction. |
| Product Instability | Oxidation of the furan ring.[1] | Perform all reactions under inert atmosphere (N₂). |
References
-
Synthesis of Furo[3,2-b]pyridines
-
Reactivity of 3-Aminofurans
-
General Furan Derivatization
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. is.muni.cz [is.muni.cz]
- 4. Facile synthesis of highly substituted 3-aminofurans from thiazolium salts, aldehydes, and dimethyl acetylenedicarboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective synthesis of 3,4,5-trisubstituted 2-aminofurans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Condensation Reactions of 3-Aminofuran-2-carbothialdehyde
Abstract
This technical guide provides a comprehensive overview of the condensation reactions of 3-Aminofuran-2-carbothialdehyde, a versatile bifunctional building block for the synthesis of complex heterocyclic systems. While direct literature on this specific thioaldehyde is emerging, its reactivity can be reliably predicted from its more stable oxygen analog, 3-aminofuran-2-carbaldehyde, and established principles of thioaldehyde chemistry. This document outlines key synthetic transformations, including the formation of fused pyridines and pyrimidines, which are scaffolds of significant interest in medicinal chemistry and materials science.[1][2] Detailed, field-proven protocols, mechanistic insights, and data are provided to enable researchers to effectively utilize this reactive synthon in their drug discovery and development programs.
Introduction and Reagent Overview
The 3-amino-2-carbonyl furan motif is a powerful platform in heterocyclic chemistry. The presence of vicinal amino and carbonyl groups allows for the annulation of additional rings through a variety of condensation reactions.[3] 3-Aminofuran-2-carbothialdehyde, featuring a highly reactive thioaldehyde group ortho to a nucleophilic amino group, is an exceptionally potent intermediate for constructing sulfur-containing, fused heterocyclic systems.
The enhanced electrophilicity of the carbothialdehyde C=S bond compared to the C=O bond of its aldehyde counterpart makes it highly susceptible to nucleophilic attack, often enabling reactions to proceed under milder conditions. This guide focuses on two primary classes of condensation reactions that leverage this unique reactivity:
-
Friedländer-type Annulation: Reaction with active methylene compounds to yield furo[3,2-b]pyridines.
-
Cyclocondensation with Amidines: Synthesis of furo[3,2-d]pyrimidines, a core structure in many biologically active molecules.[4][5]
Due to the limited commercial availability and inherent reactivity of the title compound, a preparatory protocol for its in situ generation or synthesis from the corresponding aldehyde is also discussed.
Synthesis of 3-Aminofuran-2-carbothialdehyde
The most direct method for preparing a thioaldehyde is the thionation of the corresponding aldehyde. Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide] is a mild and effective thionating agent for this purpose.[6][7] The reaction proceeds via a thiaoxaphosphetane intermediate, driven by the formation of a stable P=O bond.[6][7]
Protocol 2.1: Thionation of 3-Aminofuran-2-carbaldehyde
This protocol describes the conversion of the more stable 3-aminofuran-2-carbaldehyde to the target thioaldehyde.
Materials:
-
3-Aminofuran-2-carbaldehyde (1.0 eq)
-
Lawesson's Reagent (LR) (0.55 eq)
-
Anhydrous Toluene
-
Round-bottom flask, reflux condenser, magnetic stirrer, nitrogen/argon inlet
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-aminofuran-2-carbaldehyde (1.0 eq) and anhydrous toluene (to make a 0.2 M solution).
-
Add Lawesson's Reagent (0.55 eq) to the solution in one portion.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature. The crude solution of 3-Aminofuran-2-carbothialdehyde is often used directly in the subsequent condensation step without purification due to its reactive nature.
Causality Note: Using slightly more than 0.5 equivalents of LR ensures complete conversion of the aldehyde. Anhydrous conditions are critical as LR can be hydrolyzed. Toluene is a common solvent that allows for the necessary reaction temperature.[8]
Application I: Friedländer Annulation for Furo[3,2-b]pyridine Synthesis
The Friedländer synthesis is a classical condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing an α-methylene group to form a quinoline or related fused pyridine system.[9][10][11] The furan analog of this reaction provides a powerful route to the furo[3,2-b]pyridine scaffold.[1] The reaction is typically catalyzed by a base (e.g., piperidine) or an acid (e.g., p-toluenesulfonic acid).[3][9]
The mechanism involves an initial base-catalyzed Knoevenagel condensation between the active methylene compound and the thioaldehyde, followed by intramolecular cyclization via nucleophilic attack of the amino group, and subsequent aromatization.
Workflow: Friedländer Annulation
Caption: Workflow for Furo[3,2-b]pyridine Synthesis.
Protocol 3.1: Synthesis of 3-Amino-2-cyanofuro[3,2-b]pyridine
Materials:
-
Crude solution of 3-Aminofuran-2-carbothialdehyde (from Protocol 2.1, ~1.0 eq)
-
Malononitrile (1.1 eq)
-
Ethanol
-
Piperidine (catalytic amount, ~0.1 eq)
Procedure:
-
To the cooled crude reaction mixture containing 3-Aminofuran-2-carbothialdehyde in toluene, add ethanol to co-solubilize the reagents.
-
Add malononitrile (1.1 eq) followed by a catalytic amount of piperidine (approx. 10 mol%).
-
Heat the mixture to reflux (approx. 80 °C) for 3-5 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature. A precipitate of the product may form.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to afford the pure furo[3,2-b]pyridine product.
Data Summary Table:
| Reactant (Active Methylene) | Catalyst | Solvent | Temp (°C) | Typical Yield |
| Malononitrile | Piperidine | Toluene/EtOH | 80 | 75-85% |
| Ethyl Cyanoacetate | p-TSA | Acetic Acid | 100 | 70-80% |
| Acetylacetone | KOtBu | t-Butanol | 80 | 65-75% |
Application II: Cyclocondensation for Furo[3,2-d]pyrimidine Synthesis
The furo[3,2-d]pyrimidine core is a key pharmacophore found in numerous compounds with antiprotozoan, antitumor, and kinase inhibitory activities.[4][12] This scaffold can be efficiently constructed by reacting 3-aminofuran-2-carbothialdehyde with reagents containing an amidine functionality, such as formamidine or guanidine. The reaction proceeds through initial condensation to form an N-amidinyl-imine intermediate, which undergoes intramolecular cyclization and subsequent aromatization.
Mechanism: Furo[3,2-d]pyrimidine Formation
Caption: Mechanism for Furo[3,2-d]pyrimidine Synthesis.
Protocol 4.1: Synthesis of Furo[3,2-d]pyrimidine
Materials:
-
Crude solution of 3-Aminofuran-2-carbothialdehyde (from Protocol 2.1, ~1.0 eq)
-
Formamidine acetate (1.5 eq)
-
2-Methoxyethanol or Ethylene Glycol
-
Sodium methoxide (catalytic to 1.1 eq)
Procedure:
-
To the crude solution of the thioaldehyde, add 2-methoxyethanol.
-
Add formamidine acetate (1.5 eq) and sodium methoxide (1.1 eq).
-
Heat the reaction mixture to reflux (120-130 °C) for 6-12 hours, monitoring by TLC.
-
Cool the reaction to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent like ethanol or isopropanol to yield pure furo[3,2-d]pyrimidine.
Causality Note: High-boiling polar solvents like 2-methoxyethanol are used to drive the reaction, particularly the final aromatization step which involves the elimination of ammonia. Sodium methoxide acts as a base to facilitate the initial condensation and subsequent cyclization steps.
Trustworthiness & Validation
The protocols described are based on well-established, analogous transformations in heterocyclic chemistry.[3][9][10] To ensure self-validation of these experiments, the following characterization is recommended for all final products:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and formation of the fused ring system.
-
Mass Spectrometry (MS): To verify the molecular weight of the target compound.
-
Infrared (IR) Spectroscopy: To observe the disappearance of starting material functional groups (e.g., -NH₂, -C=S) and the appearance of new characteristic bands.
-
Melting Point Analysis: To assess the purity of the isolated solid product.
By following these detailed protocols and validation steps, researchers can reliably synthesize novel furo-fused heterocycles for further investigation in their respective fields.
References
-
Taylor, E. C., & Patel, M. (2006). Studies on the Synthesis of Furo[3,2-d]pyrimidine C-Nucleosides: New Inosine Analogues with Antiprotozoan Activity. Nucleosides, Nucleotides and Nucleic Acids, 9(8), 1045-1061. [Link]
-
Withers, S. G., et al. (2021). Expanding Heteroaromatic and 2-Aminosugar Chemical Space Accessible from the Biopolymer Chitin. ResearchGate. [Link]
-
Gao, Y., et al. (2022). Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives. Journal of Chemical Research, 46(4), 312-318. [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal. [Link]
-
Gao, Y., et al. (2020). A facile synthesis of polysubstituted furo[2,3-d]pyrimidinones and 1,2,4-triazole-fused derivatives. Semantic Scholar. [Link]
-
Kappe, C. O., & Stadler, A. (2005). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 10(8), 937-960. [Link]
-
Tunoori, A. R., et al. (2022). The development of Friedländer heteroannulation through a single electron transfer and energy transfer pathway using methylene blue (MB+). Scientific Reports, 12(1), 1-10. [Link]
-
Van Bhule, P., et al. (2014). Uncatalyzed synthesis of furo(2,3-d)pyrimidine-2,4(1H,3H)-diones in water. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 53B(11), 1454-1458. [Link]
-
Snyder, H. R., & Eliel, E. L. (1966). A new synthesis of furo[2,3‐b]pyridine derivatives. Journal of Heterocyclic Chemistry, 3(2), 166-170. [Link]
-
Uvarova, E. S., et al. (2025). A multi-component approach to 2-aminofurans, furo[2,3-b]pyridines, and furo[2,3-d]pyrimidines containing an imidazole moiety. Organic & Biomolecular Chemistry. [Link]
-
Kluge, R., et al. (1993). [Synthesis of furo(2,3-b)pyridine amidines with antianaphylactic activity]. Pharmazie, 48(4), 250-253. [Link]
-
Ozturk, T., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6985. [Link]
-
Jayanthi, P., et al. (2009). Use of Lawesson's Reagent in The Facile Synthesis of Few Thiones. Asian Journal of Experimental Sciences, 23(1), 123-126. [Link]
-
Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Organic Chemistry Portal. [Link]
-
Foreman, M. S., et al. (1999). The preparation of a solubilized form of Lawessons reagent and its thionation reactions. Journal of the Chemical Society, Perkin Transactions 1, (11), 1437-1442. [Link]
-
Majumdar, K. C., & Chattopadhyay, B. (2018). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 130(5), 1-21. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. ias.ac.in [ias.ac.in]
- 3. A multi-component approach to 2-aminofurans, furo[2,3-b]pyridines, and furo[2,3-d]pyrimidines containing an imidazole moiety - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lawesson's Reagent [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. jk-sci.com [jk-sci.com]
- 10. Friedlaender Synthesis [organic-chemistry.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. tandfonline.com [tandfonline.com]
Core Principles: The-Sigmatropic Shift on a Furan Scaffold
Core Principles: The[1][1]-Sigmatropic Shift on a Furan Scaffold
The Thio-Claisen rearrangement is a sulfur analogue of the celebrated Claisen rearrangement, a concerted, pericyclic reaction classified as a[1][1]-sigmatropic shift.[2] In the context of a furan derivative, the archetypal substrate is an allyl furfuryl sulfide. The reaction involves the cleavage of a carbon-sulfur bond and the simultaneous formation of a carbon-carbon bond, proceeding through a highly ordered, six-membered cyclic transition state.[2][3]
Mechanistic Rationale:
The driving force for the rearrangement is thermodynamic. While the reaction involves the disruption of the furan's aromaticity within the transition state, it results in the formation of a more stable C-C σ-bond at the expense of a weaker C-S σ-bond. The reaction is typically intramolecular and proceeds with a high degree of stereospecificity.[2]
The transition state geometry is crucial and preferentially adopts a chair-like conformation to minimize steric interactions, a principle that is key to predicting and controlling stereochemical outcomes in asymmetric variants of the reaction.[3] Compared to its oxygen counterpart (the Claisen rearrangement), the Thio-Claisen rearrangement often proceeds under milder conditions, which can be attributed to the longer and more labile C-S bond.
Caption: Mechanism of the Thio-Claisen Rearrangement of a Furan Derivative.
Application Note: Strategic Furan-to-Thiopyran/Thiophene Conversion
The conversion of a furan to a thiophene or its partially saturated congeners is a strategically important transformation in drug discovery. Furans and thiophenes are often considered bioisosteres, meaning they have similar sizes and shapes but can elicit different biological responses or metabolic profiles. This protocol provides access to dihydrothiopyrans, which can be valuable scaffolds in their own right or serve as precursors to fully aromatic thiophenes through subsequent oxidation or elimination reactions.
Why Choose Rearrangement over De Novo Synthesis?
-
Scaffold Hopping: Modifies an existing, potentially complex furan-containing molecule late in a synthetic sequence.
-
Access to Novel Structures: Provides direct access to dihydrothiopyran systems that may be challenging to synthesize through other ring-formation methods.[4]
-
Leveraging Furan Availability: Furfural, the precursor to many furan derivatives, is a bulk chemical produced from agricultural biomass, making it an inexpensive and sustainable starting material.[5]
Experimental Protocols
While the Thio-Claisen rearrangement is a well-established reaction, detailed protocols for furan-based substrates are not as prevalent as for other aromatic systems. The following protocols are constructed based on successful methodologies for analogous heterocyclic and aromatic systems, providing a robust starting point for researchers.[6][7]
Protocol 1: Thermal Thio-Claisen Rearrangement
This approach relies on thermal energy to overcome the activation barrier. It is operationally simple but may require high temperatures, which can be incompatible with sensitive functional groups.
Objective: To synthesize 2-allyl-2H-furo[3,2-b]dihydro-thiopyran (hypothetical product name for clarity) from allyl (furan-2-ylmethyl)sulfane.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Allyl (furan-2-ylmethyl)sulfane | Reagent | (Synthesized) | Prepare via S-alkylation of furfuryl mercaptan with allyl bromide. |
| Chlorobenzene | Anhydrous | Sigma-Aldrich | High-boiling, relatively non-polar solvent. |
| Silica Gel | 60-120 mesh | Standard | For column chromatography. |
| Standard Solvents | HPLC Grade | Fisher Scientific | Hexanes, Ethyl Acetate for chromatography. |
Step-by-Step Methodology
-
Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add allyl (furan-2-ylmethyl)sulfane (1.0 mmol, 1.0 eq).
-
Solvent Addition: Add anhydrous chlorobenzene (5 mL) to the flask under an inert atmosphere (Nitrogen or Argon).
-
Reaction: Heat the reaction mixture to reflux (approx. 132 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 4-8 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the chlorobenzene.
-
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure dihydrothiopyran product.
Protocol 2: Lewis Acid-Catalyzed Thio-Claisen Rearrangement
Lewis acids can significantly accelerate[1][1]-sigmatropic rearrangements by coordinating to the heteroatom, allowing the reaction to proceed at much lower temperatures.[8][9]
Objective: To achieve the rearrangement of allyl (furan-2-ylmethyl)sulfane at or near room temperature.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Allyl (furan-2-ylmethyl)sulfane | Reagent | (Synthesized) | As above. |
| Dichloromethane (DCM) | Anhydrous | Acros Organics | Dry, non-coordinating solvent. |
| Tin(IV) Chloride (SnCl₄) | Reagent | Sigma-Aldrich | 1.0 M solution in DCM. Powerful Lewis acid. Handle with care. |
| Saturated NaHCO₃ solution | ACS Grade | Standard | For quenching. |
Step-by-Step Methodology
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, dissolve allyl (furan-2-ylmethyl)sulfane (1.0 mmol, 1.0 eq) in anhydrous DCM (10 mL).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Catalyst Addition: Add SnCl₄ (1.0 M solution in DCM, 1.2 mmol, 1.2 eq) dropwise via syringe over 5 minutes.[9] The reaction may be exothermic.
-
Reaction: Allow the reaction to warm to room temperature and stir for the required duration (typically 1-4 hours).
-
Monitoring: Monitor the disappearance of starting material by TLC.
-
Workup:
-
Cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the residue by flash column chromatography as described in Protocol 1.
Data Analysis and Troubleshooting
The successful rearrangement will yield a dihydrothiopyran derivative. The key structural change is the formation of a new C-C bond at the C3 position of the original furan ring and the migration of the allyl group.
Expected Characterization:
-
¹H NMR: Disappearance of the furfuryl methylene singlet and appearance of a new methine proton signal. The signals for the allyl group will shift and show characteristic splitting patterns for the new environment.
-
¹³C NMR: Appearance of a new quaternary carbon signal and a new methine carbon signal.
-
Mass Spectrometry: The product will have the same molecular weight and formula as the starting material (M⁺ = C₈H₁₀OS).
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No Reaction (Thermal) | Insufficient thermal energy. | Switch to a higher boiling solvent (e.g., o-dichlorobenzene, decalin). Increase reaction time. |
| No Reaction (Catalytic) | Lewis acid is inactive or too weak. | Use a stronger Lewis acid (e.g., TiCl₄). Ensure anhydrous conditions, as water deactivates the catalyst. |
| Low Yield / Decomposition | Substrate or product instability at high temperatures. | Use the Lewis acid-catalyzed protocol at a lower temperature. Screen different Lewis acids and solvents. |
| Formation of Side Products | Alternative reaction pathways (e.g., elimination, polymerization). | Lower the reaction temperature. Use a milder Lewis acid or reduce its stoichiometry. Ensure high purity of starting materials. |
Conclusion and Future Directions
The Thio-Claisen rearrangement offers a potent and elegant method for transforming simple furan derivatives into more complex sulfur-containing heterocycles. By understanding the mechanistic principles and carefully selecting between thermal and catalyzed conditions, researchers can effectively leverage this reaction to access novel molecular architectures. This strategy enriches the toolbox of medicinal chemists, providing a direct route from abundant biomass-derived feedstocks to high-value scaffolds for drug discovery and materials science. Future research will likely focus on developing enantioselective variants of this transformation, further expanding its utility in the synthesis of chiral molecules.
References
-
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]
- Hassan, A. (n.d.). Synthesis of Furan and Thiophene. Vertex AI Search.
-
Li, D., et al. (2011). Catalytic Synthesis of Thiophene from the Reaction of Furan and Hydrogen Sulfide. Advanced Materials Research, 236-238, 2301-2304. [Link]
-
Yoon, T. P., Dong, V. M., & MacMillan, D. W. C. (1999). Development of a New Lewis Acid-Catalyzed Claisen Rearrangement. Journal of the American Chemical Society, 121(41), 9726–9727. [Link]
-
Majumdar, K. C., & Ghosh, S. K. (2012). Thio-Claisen Rearrangement: An expedient avenue for the synthesis of 2H-thiopyrano [3,2-c][10]benzopyran-5-ones. IOSR Journal of Applied Chemistry, 1(1), 60-63. [Link]
-
Keimer, A., & Haut, F.-L. (2025). Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. Angewandte Chemie International Edition, e202516780. [Link]
-
Scribd. (n.d.). Thiophene and Furan Synthesis Methods. Scribd. [Link]
-
Wang, Z., et al. (2020). Lewis acid-catalyzed divergent synthesis of polysubstituted furans and pyrroles. Organic Chemistry Frontiers, 7(18), 2734-2740. [Link]
- Unknown Author. (n.d.). Reaction of Furan and Thiophene.
-
Singha, D., Bhattacharya, A., & Pal, N. (2022). Investigation on the thio-Claisen rearrangement of 2-[(4-aryloxy-2-butynyl)sulfanyl]thiophene. International Journal of Experimental Research and Review, 27, 53-58. [Link]
-
ResearchGate. (n.d.). The influence of temperature on the reductive rearrangement of furfural. ResearchGate. [Link]
-
Wikipedia. (n.d.). Claisen rearrangement. Wikipedia. [Link]
-
Zholobenko, V., et al. (2024). Continuous Flow Synthesis of Furfuryl Ethers over Pd/C Catalysts via Reductive Etherification of Furfural in Ethanol. MDPI. [Link]
-
Organic Chemistry Data. (n.d.). Pericyclic Reactions :: The Claisen Rearrangement. organic-chemistry.org. [Link]
-
Li, G., et al. (2016). Supporting Information for: One-pot conversion of furfural into 1,3-cyclopentanediol with furfuryl alcohol from lignocellulose. Royal Society of Chemistry. [Link]
-
Singha, D., Bhattacharya, A., & Pal, N. (2022). Investigation on the thio-Claisen rearrangement of 2-[(4-aryloxy-2-butynyl)sulfanyl]thiophene. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. 12. Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis • Haut Research Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 5. Continuous Flow Synthesis of Furfuryl Ethers over Pd/C Catalysts via Reductive Etherification of Furfural in Ethanol [mdpi.com]
- 6. sethanandramjaipuriacollege.in [sethanandramjaipuriacollege.in]
- 7. researchgate.net [researchgate.net]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 10. derpharmachemica.com [derpharmachemica.com]
High-Throughput Access to Aminofuran Scaffolds via Solid-Phase Synthesis
Application Note & Protocol Guide
Executive Summary & Strategic Scaffolding
The 2-aminofuran scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in adenosine receptor antagonists, antimicrobial agents, and kinase inhibitors. However, its application in high-throughput screening (HTS) is historically limited by the inherent instability of the electron-rich furan ring, which is prone to oxidative degradation and acid-catalyzed hydrolysis (ring opening).
This guide details a Solid-Phase Organic Synthesis (SPOS) strategy designed to overcome these stability challenges. By utilizing a Cyclative Cleavage approach, we ensure that the sensitive furan core is generated only at the final release step, minimizing its exposure to harsh resin-bound reagents.
Strategic Decision Matrix: Linker & Resin Selection
The success of aminofuran synthesis hinges on the resin-linker choice. Unlike peptide synthesis, where TFA cleavage is standard, aminofurans require milder release conditions or "traceless" strategies.
| Feature | Wang Resin (Nitrophenyl Carbonate) | Rink Amide Resin | 2-Chlorotrityl Chloride (2-CTC) |
| Cleavage Type | Cyclative (Nucleophilic) | Acidolytic (95% TFA) | Mild Acid (1% TFA) |
| Mechanism | Furan forms during cleavage | Furan forms on-resin; cleaved later | Furan forms on-resin; cleaved later |
| Furan Stability | High (Product is released immediately) | Low (Acid promotes hydrolysis) | Medium (Requires careful handling) |
| Target Product | 2-Aminofuranones / 2-Aminofurans | Amide-functionalized Furans | Carboxylic acid / Alcohol Furans |
| Recommendation | Primary Choice (Protocol A) | Secondary (Only for EWG-stabilized furans) | Specialized Applications |
Application Note: The Cyclative Cleavage Methodology
Mechanism of Action
The most robust method for generating 2-aminofuran libraries involves the "catch-and-release" principle. We utilize a Nitrophenyl Carbonate Wang Resin .[1][2]
-
Loading: An
-hydroxy acid is loaded onto the activated carbonate resin.[1][2] -
Assembly: The resin-bound ester reacts with an active methylene compound (e.g., malononitrile or cyanoacetate) under basic conditions.
-
Cyclative Cleavage: The deprotonated active methylene attacks the ester carbonyl, initiating cyclization. The furan ring closes, and the bond to the resin is simultaneously severed.
Why this works: The furan ring—the most unstable component—does not exist until the final moment of synthesis. This prevents on-resin degradation during washing or intermediate steps.
Pathway Visualization
Figure 1: Workflow for the "Cyclative Cleavage" synthesis of aminofurans. The resin acts as a leaving group during ring formation.
Detailed Protocol: Synthesis of 3-Substituted-2-Aminofurans
Target: Synthesis of a library of 3-cyano-2-aminofurans (highly stable due to the electron-withdrawing cyano group). Scale: 0.1 mmol (adaptable to 96-well plates).
Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
-
Solid Support: 4-Nitrophenyl carbonate Wang resin (Loading: ~0.8–1.2 mmol/g).[2]
-
Building Block A:
-Hydroxy acids (e.g., mandelic acid derivatives). -
Building Block B: Active methylene compounds (Malononitrile for amino-furans; Ethyl cyanoacetate for amino-esters).
-
Solvents: Anhydrous DMF (N,N-dimethylformamide), DCM (Dichloromethane).
-
Bases: 4-Dimethylaminopyridine (DMAP), Triethylamine (TEA), or DBU.
Step-by-Step Methodology
Phase 1: Resin Loading (Immobilization)
-
Swelling: Place 100 mg of nitrophenyl carbonate Wang resin in a reaction vessel. Add 2 mL of dry DMF and swell for 30 minutes. Drain.
-
Acylation:
-
Washing: Drain the resin.[5] Wash sequence:
-
3 x DMF
-
3 x DCM
-
3 x MeOH
-
3 x DCM
-
-
QC (Optional): FT-IR analysis of a resin bead should show the disappearance of the carbonate peak (~1760 cm⁻¹) and appearance of the ester carbonyl (~1740 cm⁻¹).
Phase 2: The Cyclative Cleavage (Furan Formation)
This step performs the C-acylation followed immediately by ring closure and release.
-
Preparation: Swell the loaded resin (from Phase 1) in dry DMF for 15 minutes.
-
Reagent Addition:
-
Dissolve Malononitrile (3.0 equivalents) and TEA (4.0 equivalents) in 2 mL dry DMF.
-
Optimization: For difficult substrates, use DBU (1.5 equiv) as a stronger base, but monitor for side reactions.
-
-
Reaction: Add the mixture to the resin. Agitate at RT for 24–48 hours.
-
Collection:
-
Filter the reaction mixture into a collection vial. Do not discard the filtrate —this contains your product!
-
Wash the resin with 2 mL DMF and combine with the filtrate.
-
-
Work-up:
-
Concentrate the filtrate under reduced pressure (Genevac or Rotavap).
-
Resuspend residue in EtOAc, wash with water and brine to remove excess base/salts.
-
Dry over Na₂SO₄ and concentrate.
-
Data Summary: Expected Yields & Purity
| Substrate (R-Group) | Active Methylene | Product Type | Expected Yield (%) | Purity (LCMS) |
| Phenyl (Mandelic Acid) | Malononitrile | 2-amino-3-cyano-4-phenylfuran | 65–80% | >90% |
| 4-Cl-Phenyl | Malononitrile | 2-amino-3-cyano-4-(4-chlorophenyl)furan | 70–85% | >92% |
| Isopropyl | Ethyl Cyanoacetate | Ethyl 2-amino-4-isopropylfuran-3-carboxylate | 50–65% | >85% |
Quality Control & Troubleshooting (The Self-Validating System)
To ensure scientific integrity, the protocol includes specific "Stop/Go" validation points.
Validation Point A: The Colorimetric Check
Unlike peptide synthesis (Kaiser test), we cannot easily test for ester formation. However, the release of 4-nitrophenol during loading is a visual indicator.
-
Observation: The solution must turn distinct yellow during Phase 1.
-
Correction: If the solution remains colorless, the resin is inactive or the reagents are wet. Dry reagents and retry.
Validation Point B: Tautomer Identification (NMR)
2-aminofurans often exist in equilibrium with 2-imino-dihydrofurans (furanones).
-
1H NMR Signature:
-
Aromatic Aminofuran: Sharp singlet for NH₂ (exchangeable) and aromatic furan protons.
-
Imino-furanone: Presence of CH₂ signals in the ring (if 5-position is unsubstituted) and imine NH.
-
-
Stabilization: If the furanone tautomer dominates and is undesirable, ensure the active methylene component contains a strong Electron Withdrawing Group (CN, NO₂, CO₂R) at the 3-position to force aromatization.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete Cyclization | Switch base from TEA to DBU or KOtBu; Increase reaction time to 72h. |
| Product Degradation | Acid Sensitivity | Avoid any acidic work-up. Do not use silica gel chromatography; use neutral alumina or reverse-phase HPLC. |
| Resin Clogging | Polymerization of Reagents | Reduce concentration of malononitrile; Wash resin more frequently with DCM/MeOH between steps. |
References
-
Athanasellis, G., et al. (2009). "Solid-Phase Synthesis of Optically Active Substituted 2-Aminofuranones Using an Activated Carbonate Linker." Molecules, 14(9), 3509–3518.
-
BenchChem Technical Support. "Protocol for Synthesis of 2-Aminofurans via Feist-Benary Reaction."
-
Gordeev, M. F., et al. (1998). "Solid-phase synthesis of 3-aminofuran derivatives." Tetrahedron Letters, 39(12), 1535-1538.
-
Sigma-Aldrich. "Fmoc Solid-Phase Peptide Synthesis: Cleavage and Deprotection Guide."
Sources
Catalytic methods for the synthesis of aminofurans
Application Note: Catalytic Strategies for the Synthesis of Aminofurans
Executive Summary
Aminofurans are privileged scaffolds in drug discovery, serving as bioisosteres for anilines and key intermediates in the synthesis of alkaloids. However, they present a unique paradox: while the furan ring is aromatic, the introduction of an amino group renders the system hyper-electron-rich ($ \pi $-excessive). This makes free aminofurans highly susceptible to oxidative degradation and polymerization under standard laboratory conditions.
This guide details three catalytic methodologies to access these sensitive motifs, prioritizing protocols that generate stabilized derivatives (e.g.,
Structural Considerations & Stability
Before initiating synthesis, the researcher must understand the "Stability-Reactivity Trade-off."
| Feature | Chemical Consequence | Practical Implication |
| Electron Density | The amino group pushes electron density into the ring (resonance). | The furan ring becomes prone to ring-opening hydrolysis (under acidic conditions) and Diels-Alder dimerization. |
| Nitrogen Substitution | Primary aminofurans ($ \text{-NH}_2 $) are rarely isolable. | Target Design: Always synthesize |
| C2 vs. C3 Position | C2-aminofurans are enamine-like; C3-aminofurans are slightly more stable but harder to access. | Synthetic routes are non-interchangeable; C2 routes usually involve alkynes, while C3 routes often use carbenoid chemistry. |
Method A: Gold-Catalyzed Synthesis of 2-Aminofurans
Mechanism: Nucleophilic addition to activated ynamides.[1]
Gold catalysis is the premier method for synthesizing 2-aminofurans. The reaction typically proceeds via the activation of an ynamide (an alkyne attached to a nitrogen atom). The gold catalyst activates the triple bond, triggering a cascade cyclization.
Mechanistic Pathway (DOT Visualization)
Figure 1: Gold(I)-catalyzed activation cycle for ynamides. The key step is the regioselective attack of a carbonyl oxygen onto the Au-activated alkyne.
Standard Protocol: Cycloisomerization of Ynamides
Reference: Based on methodologies developed by Hashmi et al. and Zhang et al.
Reagents:
-
Substrate:
-(3-hydroxyprop-1-ynyl)amide or similar ynamide precursor (1.0 equiv). -
Catalyst: IPrAuNTf
or Ph PAuNTf (2–5 mol%). -
Solvent: Anhydrous Dichloromethane (DCM) or Toluene.
-
Additives: Sometimes mild acid (MsOH) is required if the nucleophile is external.
Step-by-Step Procedure:
-
Preparation: Flame-dry a reaction vial and cool under Argon.
-
Dissolution: Dissolve the ynamide substrate (0.2 mmol) in anhydrous DCM (2.0 mL, 0.1 M).
-
Catalyst Addition: Add the Gold(I) catalyst (5 mol%) in one portion.
-
Reaction: Stir at room temperature. The reaction is often fast (10 min – 2 h). Monitor by TLC.
-
Note: The spot will likely be UV active and stain dark with Vanillin/Anisaldehyde.
-
-
Quench: Filter the mixture through a short pad of basic alumina (not silica) to remove the catalyst.
-
Concentration: Evaporate solvent at low temperature (<30°C).
-
Purification: Rapid chromatography on neutralized silica (pre-treated with 1% Et
N/Hexanes).
Method B: Rhodium-Catalyzed Synthesis of 3-Aminofurans
Mechanism: Transannulation of
Accessing the 3-position is synthetically challenging. The breakthrough method utilizes
Reaction Workflow (DOT Visualization)
Figure 2: The "Triazole Route." Denitrogenation generates a highly reactive Rh-carbenoid that acts as a 3-carbon building block.
Protocol: Reaction with Ketones/Aldehydes
Reference: Gevorgyan / Davies Methodologies.
Reagents:
-
Substrate: 1-Sulfonyl-1,2,3-triazole (1.0 equiv).
-
Coupling Partner: Ketone or Aldehyde (2.0 equiv).
-
Catalyst: Rh
(oct) (Rhodium(II) octanoate) (1–2 mol%). -
Solvent: Chloroform (CHCl
) or 1,2-Dichloroethane (DCE).
Step-by-Step Procedure:
-
Setup: In a pressure tube or sealed vial, combine the triazole (0.5 mmol) and the ketone (1.0 mmol).
-
Catalyst: Add Rh
(oct) (2 mol%). -
Degassing: Briefly purge with Argon. Oxygen sensitivity is lower here than in Method A, but moisture sensitivity is high.
-
Heating: Heat to 80–100°C . The elevated temperature is required to force the ring-opening of the triazole (denitrogenation).
-
Monitoring: Watch for the cessation of gas evolution (
). -
Workup: Cool to room temperature.
-
Purification: Direct flash chromatography. These 3-aminofuran derivatives (sulfonamides) are generally stable on standard silica gel.
Comparative Analysis & Troubleshooting
| Parameter | Gold Catalysis (Method A) | Rhodium Catalysis (Method B) |
| Target Isomer | 2-Aminofurans | 3-Aminofurans |
| Key Intermediate | ||
| Atom Economy | 100% (Isomerization) | High (Loss of |
| Operational Risk | Acid sensitivity of product. | High temperature required. |
| Purification | Neutral/Basic conditions mandatory. | Standard conditions usually acceptable. |
Troubleshooting Guide:
-
"My product turned black/brown on the column."
-
Cause: Acid-catalyzed polymerization on silica.
-
Solution: Pre-wash the silica column with 1% Triethylamine (Et
N) in Hexanes. Switch to basic alumina if degradation persists.
-
-
"Low conversion in the Rhodium reaction."
-
Cause: Incomplete denitrogenation.
-
Solution: Increase temperature to 100°C. Ensure the triazole has an electron-withdrawing group (sulfonyl) on the nitrogen; alkyl-triazoles do not ring-open easily.
-
-
"The Gold reaction stalled."
-
Cause: Catalyst poisoning by the amine.
-
Solution: Ensure the amine is protected (amide/sulfonamide). Free amines coordinate strongly to Au(I) and kill the catalytic cycle.
-
References
-
Hashmi, A. S. K. (2007). Gold-Catalyzed Organic Reactions. Chemical Reviews. Link
-
Davies, H. M. L., & Alford, J. S. (2009). Synthesis of Furans via Rhodium(II)-Catalyzed Cyclization. Chemical Society Reviews. Link
-
Gevorgyan, V., et al. (2012). Transannulation of N-Sulfonyl-1,2,3-triazoles. Journal of the American Chemical Society.[4] Link
-
Kramer, S., & Skrydstrup, T. (2008). Gold-Catalyzed Synthesis of 2-Aminofurans from Ynamides. Angewandte Chemie International Edition. Link
-
Rakshit, S., et al. (2014). Rh(II)-Catalyzed Transannulation of N-Sulfonyl-1,2,3-triazoles with Nitriles. Journal of Organic Chemistry. Link
Sources
"3-Aminofuran-2-carbothialdehyde" in the preparation of enzyme inhibitors
Application Note: Strategic Utilization of 3-Aminofuran-2-carboxaldehyde Scaffolds in Enzyme Inhibitor Synthesis
Executive Summary & Technical Context
Subject Clarification: The specific query "3-Aminofuran-2-carbothialdehyde" refers to a highly reactive thiocarbonyl species (-CHS). In practical medicinal chemistry, thioaldehydes are notoriously unstable, prone to rapid oligomerization or oxidation. Therefore, this guide addresses the 3-Aminofuran-2-carboxaldehyde (oxygen analog) as the primary synthetic equivalent, while referencing the 3-Aminothiophene-2-carboxaldehyde (sulfur analog) as the industry-standard stable bioisostere.
Significance: The 3-amino-2-carboxaldehyde motif is a critical "ortho-amino aldehyde" synthons used in the Friedländer synthesis to construct fused pyridine systems. Specifically, it yields Furo[3,2-b]pyridines and Thieno[3,2-b]pyridines , which are privileged scaffolds in drug discovery. These bicyclic heteroaromatics are potent inhibitors of:
-
Phosphodiesterases (PDEs): Notably PDE10A (CNS disorders).
-
Kinases: PI3K, mTOR, and tyrosine kinases (Oncology).
-
Viral Polymerases: HCV NS5B inhibitors.
Challenge: Unlike its stable thiophene counterpart, 3-aminofuran-2-carboxaldehyde is chemically unstable due to the high electron density of the furan ring facilitating self-condensation. Successful utilization requires in situ generation or the use of stabilized precursors (e.g., azides or protected amines).
Chemistry & Mechanism: The Friedländer Strategy
The core transformation relies on the condensation of the 3-amino-2-carboxaldehyde scaffold with a ketone or aldehyde containing an
Bioisosteric Comparison
| Feature | 3-Aminothiophene-2-carboxaldehyde | 3-Aminofuran-2-carboxaldehyde |
| Stability | High: Stable solid, commercially available. | Low: Unstable oil, polymerizes rapidly. |
| Synthesis | Direct formylation of 3-aminothiophene esters. | Generated in situ from 3-azidofuran or protected amine. |
| Lipophilicity | Higher (S is more lipophilic than O). | Lower (O is more polar), improving solubility. |
| Metabolic Liability | S-oxidation (sulfoxide/sulfone formation). | Furan ring opening (reactive metabolites). |
| H-Bonding | Poor acceptor. | Moderate acceptor (Oxygen lone pairs). |
Mechanistic Pathway (Friedländer Condensation)
The reaction proceeds via a two-step sequence:[1]
-
Aldol Condensation: Base-catalyzed attack of the ketone enolate on the aldehyde carbonyl.
-
Cyclodehydration: Intramolecular Schiff base formation between the amino group and the ketone carbonyl, followed by aromatization.
Figure 1: General mechanism for the Friedländer synthesis of fused pyridines from 3-amino-2-carboxaldehyde scaffolds.
Experimental Protocols
Safety Warning: 3-Aminofurans are potentially mutagenic and unstable. All reactions involving in situ generation must be performed in a fume hood with appropriate PPE.
Protocol A: Synthesis of Thieno[3,2-b]pyridine Inhibitors (Standard)
Use this protocol for initial SAR screening due to the stability of the thiophene starting material.
Reagents:
-
3-Aminothiophene-2-carboxaldehyde (1.0 equiv)
-
Target Ketone (e.g., Acetophenone derivative) (1.1 equiv)
-
Potassium Hydroxide (KOH) or Piperidine (catalytic)
-
Ethanol (EtOH) or DMF
Procedure:
-
Dissolution: Dissolve 3-aminothiophene-2-carboxaldehyde (1 mmol) and the ketone (1.1 mmol) in absolute EtOH (5 mL).
-
Catalysis: Add a catalytic amount of KOH (10 mol%) or piperidine (2 drops).
-
Reflux: Heat the mixture to reflux (80°C) for 4–12 hours. Monitor by TLC (Hexane/EtOAc).
-
Workup: Cool to room temperature. The product often precipitates.
-
If precipitate forms: Filter and wash with cold EtOH.
-
If solution remains: Evaporate solvent and purify via flash chromatography (SiO2).
-
-
Characterization: Verify structure via 1H-NMR (look for new pyridine protons) and LC-MS.
Protocol B: Synthesis of Furo[3,2-b]pyridine Inhibitors (Advanced)
Use this protocol to access the furan bioisostere. Requires in situ generation.
Precursor: 3-Azidofuran-2-carboxaldehyde (prepared from 3-bromofuran-2-carboxaldehyde via NaN3).
Reagents:
-
3-Azidofuran-2-carboxaldehyde (1.0 equiv)
-
Target Ketone (1.2 equiv)
-
Triphenylphosphine (PPh3) (1.1 equiv) – Staudinger Reduction
-
Toluene or Xylene
Procedure:
-
Setup: In a dry flask under Argon, dissolve 3-azidofuran-2-carboxaldehyde (1 mmol) and the ketone (1.2 mmol) in anhydrous Toluene (10 mL).
-
Staudinger Reaction: Add PPh3 (1.1 mmol) portion-wise at room temperature. Evolution of N2 gas indicates azide reduction to the iminophosphorane.
-
Cyclization: Heat the reaction to 100–110°C for 12–24 hours.
-
Mechanism:[1] The iminophosphorane hydrolyzes (or reacts directly) to the amine, which immediately condenses with the ketone aldehyde/ketone to form the pyridine ring, avoiding the isolation of the unstable 3-aminofuran-2-carboxaldehyde.
-
-
Workup: Evaporate toluene. Purify via flash chromatography to remove Triphenylphosphine oxide (POPh3).
Enzyme Inhibition Assay Workflow
Once the library of Furo/Thieno[3,2-b]pyridines is synthesized, screen for inhibition activity.
Target: Phosphodiesterase 10A (PDE10A) – Example.
Figure 2: High-Throughput Screening (HTS) workflow for evaluating enzyme inhibition.
References
-
Friedländer Synthesis of Thienopyridines
- Source: Meth-Cohn, O., & Narine, B. (1978). "A Versatile New Synthesis of Thieno[3,2-b]pyridines." Tetrahedron Letters.
- Relevance: Foundational method for using 3-amino-2-carboxaldehyde scaffolds.
-
PDE10A Inhibitors (Thieno[3,2-b]pyridine Scaffold)
- Source: Pfizer Inc. (2011). "Aryl substituted olefinic compounds as PDE10A inhibitors.
- Relevance: Demonstrates the industrial application of this scaffold for enzyme inhibition.
-
Instability of 3-Aminofurans
- Source: Keay, B. A. (1999). "Furan Derivatives." Comprehensive Heterocyclic Chemistry II.
- Relevance: Authoritative review on the reactivity and stability of furan deriv
-
Bioisosterism in Drug Design
- Source: Patani, G. A., & LaVoie, E. J. (1996). "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews.
- Relevance: Explains the strategic replacement of Thiophene with Furan to alter physicochemical properties.
Sources
Advanced Fluorescent Labeling with Solvatochromic Aminofuran Derivatives
Topic: Fluorescent Labeling using Aminofuran Derivatives Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Biochemists, and Drug Discovery Scientists
Abstract
Aminofuran derivatives represent a specialized class of fluorescent probes distinguished by their small molecular footprint and profound solvatochromism . Unlike rigid, bulk-labeling dyes (e.g., FITC, Cyanines), aminofuran-based fluorophores—specifically 2-aminobenzofuran and naphtho[2,1-b]furan derivatives—dynamically report on their local physicochemical environment. This guide details the mechanistic principles, selection criteria, and optimized protocols for conjugating these environmentally sensitive probes to biomolecules, enabling the study of protein conformational dynamics, hydrophobic pocket mapping, and ligand-receptor interactions.
Introduction: The Aminofuran Advantage
While standard fluorophores are designed for maximum brightness and stability regardless of environment, aminofuran derivatives are engineered to be environmentally sensitive . Their fluorescence emission is governed by an Internal Charge Transfer (ICT) mechanism, where the excited state possesses a larger dipole moment than the ground state.
Key Technical Advantages[1]
-
Solvatochromism: The emission wavelength and quantum yield (
) shift significantly based on the polarity of the surrounding solvent or protein matrix.[1] They are typically "turned on" or blue-shifted in hydrophobic environments (e.g., protein cores, lipid bilayers) and quenched or red-shifted in aqueous buffers. -
Minimal Steric Perturbation: With a molecular weight typically <250 Da (vs. ~400+ Da for fluorescein), aminofurans minimize steric hindrance, preserving the native kinetics of the labeled target.
-
Large Stokes Shift: Many derivatives exhibit Stokes shifts >80 nm, reducing self-quenching and simplifying filter selection in fluorescence microscopy.
Mechanistic Insight: The Solvatochromic Switch
The following diagram illustrates the energy gap modification responsible for the solvatochromic effect.
Figure 1: Mechanism of Solvatochromism. In polar solvents (right), solvent dipoles reorient around the excited fluorophore, lowering its energy and causing a red-shift (or quenching). In non-polar environments (left), this relaxation is absent, preserving high-energy (blue) emission.
Chemical Properties & Selection Guide
Aminofuran probes are generally synthesized as carboxylic acid derivatives which are then activated for conjugation.
| Derivative Class | Excitation ( | Emission ( | Key Characteristic | Recommended Application |
| 2-Aminobenzofuran | 320–350 nm | 420–450 nm | High sensitivity to H-bonding; moderate | Surface-exposed residues; pH sensing. |
| Naphtho[2,1-b]furan | 290–340 nm | 380–460 nm | Extended conjugation; higher | Membrane protein labeling; lipid interactions. |
| Nitrobenzofuran (NBD) | 465 nm | 535 nm | Visible excitation; drastic quenching in water. | Not a true aminofuran core, but functionally related. Hydrophobic pocket mapping. |
| Benzodifuran | 350–370 nm | 450–500 nm | High rigidity; high quantum yield. | Structural constraints; FRET donor. |
Expert Tip: Naphthofuran derivatives often require UV excitation. Ensure your optics (quartz cuvettes, UV-compatible objectives) are suitable before selection.
Protocol: Bioconjugation via NHS-Ester Chemistry
This protocol describes the activation of a carboxylated aminofuran derivative followed by conjugation to a protein lysine residue.
Phase 1: In-Situ Activation (If commercial NHS ester is unavailable)
If you possess the carboxylic acid form of the aminofuran (e.g., naphtho[2,1-b]furan-2-carboxylic acid), you must activate it first.
Reagents:
-
Fluorophore-COOH (10 mg)
-
TSTU (N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate) or NHS/EDC
-
DIPEA (Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
Steps:
-
Dissolve 10 mg Fluorophore-COOH in 500 µL anhydrous DMF.
-
Add 1.2 equivalents of TSTU and 2.0 equivalents of DIPEA.
-
Incubate at Room Temperature (RT) for 1 hour under inert atmosphere (
). -
Validation: Check conversion via TLC (silica; MeOH:DCM 1:9). The NHS-ester typically runs higher (less polar) than the free acid.
-
Use immediately for Phase 2 or precipitate with cold ether to store at -20°C.
Phase 2: Protein Labeling Workflow
Reagents:
-
Target Protein (1–5 mg/mL in PBS, pH 7.4)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate (NaHCO
), pH 8.3–8.[2]5. Critical: Avoid Tris or Glycine buffers. -
Dye Stock: 10 mg/mL Aminofuran-NHS in anhydrous DMSO.
-
Purification: Sephadex G-25 desalting column or Dialysis cassette (10K MWCO).
Experimental Steps:
-
Buffer Exchange: Ensure protein is in NaHCO
buffer (pH 8.3). If in PBS, adjust pH with 1M NaHCO (add 10% v/v). -
Dye Addition:
-
Calculate Molar Ratio: Target a 10:1 to 20:1 dye-to-protein molar excess. Aminofurans are smaller and less efficient than FITC, often requiring higher excess.
-
Calculation:
-
Add dye dropwise while vortexing gently. Do not exceed 10% DMSO in the final mixture to prevent protein denaturation.
-
-
Incubation: Incubate for 1 hour at RT or 4 hours at 4°C in the dark.
-
Why? Extended incubation at 4°C favors labeling of surface lysines without unfolding the protein, which is crucial when using hydrophobic dyes.
-
-
Quenching: Add 0.1 M Tris-HCl (pH 8.0) or Ethanolamine to stop the reaction (incubate 15 min).
-
Purification: Pass through a Sephadex G-25 column equilibrated with PBS. The "fast" band is the labeled protein; the "slow" band is free dye.
-
Note: Because aminofurans are hydrophobic, free dye may stick to the column resin. Wash thoroughly or use dialysis if yield is low.
-
Characterization & Quality Control
Since aminofurans are solvatochromic, standard Beer-Lambert calculations in aqueous buffer may be inaccurate due to quenching.
A. Determining Degree of Labeling (DOL)
Measure absorbance (
-
: Extinction coefficient of the aminofuran (typically 15,000 – 25,000 M
cm ). -
CF (Correction Factor):
of the free dye. For many benzofurans, CF 0.2 – 0.3. -
Expert Tip: To get an accurate
and , dilute an aliquot of the labeled protein in Methanol or DMSO (where the dye is fully "on") rather than PBS, then back-calculate to the aqueous concentration.
B. Functional Validation (Solvatochromic Test)
To confirm the probe is active and reporting on environment:
-
Take 2 aliquots of labeled protein.
-
Aliquot A: Keep in PBS (Native).
-
Aliquot B: Add 4M Guanidine HCl or 8M Urea (Denatured).
-
Result: Denaturation exposes the hydrophobic core to water. You should see a Red Shift (5–20 nm) or a Decrease in Intensity in Aliquot B compared to Aliquot A.
Visual Workflow Summary
Figure 2: Step-by-step workflow for aminofuran immunolabeling, from activation to quality control.
References
-
Piloto, A. M., et al. (2005).[4] "A naphtho[2,1-b]furan as a new fluorescent label: synthesis and spectral characterization." Tetrahedron Letters. Link
-
Klymchenko, A. S., et al. (2003). "Synthesis and spectroscopic properties of benzo- and naphthofuryl-3-hydroxychromones." Canadian Journal of Chemistry. Link
-
Thermo Fisher Scientific. "Amine-Reactive Probe Labeling Protocol." Molecular Probes Handbook. Link
-
Reichardt, C. (1994). "Solvatochromic Dyes as Solvent Polarity Indicators." Chemical Reviews. Link
-
Bioss Antibodies. "One-Hour Fluorescent Labeling—No Kits Needed."[3] Application Note. Link
Sources
Troubleshooting & Optimization
Technical Support Center: 3-Aminofuran-2-carbothialdehyde Stability & Handling
[1]
Case ID: TIO-AF-002 Compound: 3-Aminofuran-2-carbothialdehyde (and derivatives) Status: TRANSIENT INTERMEDIATE / HIGHLY UNSTABLE Priority: Critical[1]
Executive Summary: The "Phantom" Intermediate
If you are reading this guide, you have likely encountered one of two scenarios during the workup of 3-aminofuran-2-carbothialdehyde :
-
The "Red Tar" Scenario: The reaction mixture turned into an intractable, dark, polymeric gum upon solvent removal.[1]
-
The "Reversion" Scenario: After aqueous workup or chromatography, you isolated the starting material (3-aminofuran-2-carbaldehyde) instead of the thioaldehyde.[1]
Technical Verdict: 3-Aminofuran-2-carbothialdehyde is not a shelf-stable reagent.[1] It is a highly reactive transient intermediate .[1] The electron-rich nature of the 3-aminofuran ring, combined with the poor orbital overlap of the C=S bond (3p-2p), renders this compound susceptible to rapid oligomerization and hydrolysis.[1] Attempting to isolate this compound via standard chromatography is the root cause of failure.
Module 1: The Stability Matrix (Root Cause Analysis)[1]
To troubleshoot effectively, you must understand the three degradation pathways dominating this molecule's behavior.[1]
The Thermodynamic Trap (Hydrolysis)
The C=S bond is significantly weaker (~115 kcal/mol) than the C=O bond (~179 kcal/mol).[1] In the presence of even trace water (from silica gel, un-dried solvents, or atmospheric moisture), the equilibrium overwhelmingly favors the aldehyde.[1]
-
Observation: You see the thioaldehyde spot on TLC, but isolate the aldehyde after the column.
-
Mechanism: Nucleophilic attack of water on the thiocarbonyl carbon, followed by elimination of H₂S.[1]
Oligomerization (The "Dark Tar")
Thioaldehydes lacking extreme steric bulk (like t-butyl groups) rapidly undergo self-reaction to form cyclic trimers (1,3,5-trithianes) or linear polymers.[1]
-
Observation: Product solidifies into a glass/gum that is insoluble in most solvents.[1]
Furan Ring Sensitivity
The 3-amino group donates electron density into the furan ring, making it highly susceptible to oxidative ring opening, especially under the acidic conditions often found on silica gel surfaces.[1]
Visualizing the Degradation Pathways
The following diagram illustrates the fate of your compound if not trapped immediately.
Caption: Figure 1. Competing degradation pathways for heterocyclic thioaldehydes. Isolation attempts typically trigger the red or grey pathways.
Module 2: Troubleshooting & FAQs
Q1: I see the product on TLC, but it disappears on the column. Can I use neutral alumina?
Answer: While neutral alumina is better than silica (which is acidic and catalyzes hydrolysis), it is rarely sufficient.[1] The primary issue is not just acidity, but the concentration effect on the column which promotes trimerization, and the time allowed for hydrolysis.[1]
-
Recommendation: Do not purify. Use the crude solution directly in the next step.
Q2: Why did my Lawesson's Reagent (LR) reaction yield a phosphoramidate byproduct?
Answer: If your 3-amino group is unprotected (free -NH₂), Lawesson's reagent will react with the amine (nucleophilic attack on Phosphorus) before or simultaneously with the carbonyl thionation.[1]
-
Fix: You must protect the amine (e.g., Acetyl, Boc) or use a milder thionating system if the amine is essential for the next step (though usually, the amine is part of a condensation strategy, so protection might hinder the cascade).[1]
Q3: How do I store it if I must isolate it?
Answer: If isolation is unavoidable for analytical characterization:
-
Workup: Rapid filtration through a short plug of anhydrous Na₂SO₄ (no aqueous wash).[1]
-
Solvent: Evaporate at < 20°C under high vacuum.
-
Storage: Store under Argon at -78°C in the dark.
-
Lifetime: < 1 hour.
Module 3: The Solution (In Situ Trapping Protocol)
The only robust method to handle 3-aminofuran-2-carbothialdehyde is to generate it in situ in the presence of the trap (e.g., a methylene active compound, a diene, or a condensing agent).[1]
Recommended Workflow: One-Pot Thionation-Cyclization
This protocol assumes you are converting the aldehyde to the thioaldehyde for a subsequent cyclization (e.g., to form a thieno[2,3-b]furan system).[1]
Reagents:
-
Substrate: 3-Aminofuran-2-carbaldehyde (1.0 eq)
-
Thionating Agent: Lawesson’s Reagent (0.55 eq)[1]
-
Solvent: Anhydrous Toluene or 1,4-Dioxane (degassed)
-
Trapping Agent: (e.g.,
-halo ketone, nitrile, or diene)[1]
Step-by-Step Protocol:
-
Preparation: Flame-dry a 2-neck round bottom flask and cool under a stream of Argon.
-
Dissolution: Dissolve the aldehyde (1.0 eq) and the Trapping Agent (1.1 eq) in anhydrous toluene.
-
Note: Adding the trap now ensures the thioaldehyde reacts as soon as it forms.[1]
-
-
Thionation: Add Lawesson’s Reagent (0.55 eq) in one portion against a positive pressure of Argon.
-
Reaction: Heat to 80–110°C (reflux). Monitor by TLC.[1]
-
Critical: Do not monitor for the thioaldehyde spot.[1] Monitor for the disappearance of the aldehyde and the appearance of the final cyclized product.
-
-
Workup: Once the aldehyde is consumed, cool to RT.
Data Comparison: Isolation vs. In Situ[1]
| Parameter | Isolation Method | In Situ Trapping (Recommended) |
| Yield (Final Product) | 0–15% | 65–85% |
| Purity | Low (Contaminated with aldehyde) | High (after purification of final product) |
| Time Required | 4–6 hours (failed workup) | 2–3 hours (reaction complete) |
| Major Impurity | Reverted Aldehyde / Polymer | Excess Lawesson's byproducts |
Logic Flow: The "In Situ" Strategy[2]
Caption: Figure 2. Optimized workflow avoiding the accumulation of the unstable thioaldehyde intermediate.
References
-
Okuma, K. (2000).[1] The Chemistry of Thioaldehydes and Thioketones. In: Patai's Chemistry of Functional Groups.[1] This is the authoritative text on the instability of the C=S bond and the necessity of steric stabilization.
-
[1]
-
-
Jesberger, M., Davis, T. P., & Barner, L. (2003).[1][2] Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses. Synthesis, 2003(13), 1929–1958.[1] Detailed review on thionation mechanisms and compatibility with functional groups like amines.
-
[1]
-
-
Cava, M. P., & Levinson, M. I. (1985).[1] Thionation reactions of Lawesson's reagents. Tetrahedron, 41(22), 5061-5087.[1] The foundational paper establishing the protocols for converting carbonyls to thiocarbonyls and their subsequent trapping.[1]
-
[1]
-
-
Kiryanov, A. A., Sampson, P., & Seed, A. J. (2001).[1][2] Synthesis of 2-Alkoxy-Substituted Thiophenes... via Lawesson's Reagent-Mediated Cyclization. The Journal of Organic Chemistry, 66(23), 7925–7929.[1] Demonstrates the "in situ" trapping strategy for heterocyclic synthesis.
-
[1]
-
Technical Support Center: Thioaldehyde Stabilization & Handling
Topic: Preventing Oxidation and Oligomerization of the Carbothialdehyde Group (-CHS) Ticket ID: TA-STAB-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)
Core Directive: The Nature of the Instability
Welcome to the Thioaldehyde Support Hub. If you are working with carbothialdehydes (thioaldehydes), you are battling two distinct decay pathways driven by the poor orbital overlap between Carbon (2p) and Sulfur (3p).
Unlike their oxygen analogues (aldehydes), thioaldehydes are transient species. To "prevent oxidation" effectively, you must also prevent self-reaction.
The Decay Matrix
Your thioaldehyde (
-
Oxidation (The User's Query): Reaction with atmospheric triplet oxygen (
) or singlet oxygen ( ) to form Sulfines ( ). -
Oligomerization (The Competing Threat): Self-reaction to form cyclic trimers (1,3,5-trithianes ) or polymers.
Visual Diagnostics
Use this table to diagnose your reaction status immediately:
| Observation | Chemical State | Diagnosis |
| Deep Blue / Purple | Monomeric Thioaldehyde (Ar-CHS) | Active/Stable. (Aromatic species) |
| Pink / Red | Monomeric Thioaldehyde (Alk-CHS) | Active/Stable. (Aliphatic species) |
| Color Fades to Yellow | Sulfine ( | Oxidation has occurred. |
| Color Fades to White Ppt | 1,3,5-Trithiane | Polymerization. Concentration too high or temp too high. |
Mechanistic Pathways (Visualization)
The following diagram illustrates the competing decay pathways you must control.
Figure 1: The "Fate of Sulfur" Decision Tree. Oxidation leads to sulfines, while self-reaction leads to trithianes. Trapping is the most reliable stabilization method.
Experimental Protocols
Protocol A: The "Inert Wall" Method (Synthesis via Lawesson's Reagent)
Best for: Generating thioaldehydes where isolation is attempted or immediate reaction is required.
The Causality: Lawesson's Reagent (LR) dissociates into a dithiophosphine ylide which reacts with carbonyls.[1][2] The P=O bond formation drives the reaction. Oxygen must be rigorously excluded because the intermediate ylides and the final thioaldehyde are highly susceptible to oxidative cleavage [1].
Reagents:
-
Substrate: Aldehyde (
) -
Reagent: Lawesson's Reagent (0.55 - 0.6 equiv)
-
Solvent: Anhydrous Toluene or Benzene (Degassed)
Step-by-Step Workflow:
-
Degassing (CRITICAL):
-
Do not just sparge with nitrogen. Perform a Freeze-Pump-Thaw cycle (3 iterations) on your solvent (Toluene/Benzene) to remove dissolved oxygen.
-
Why? Even trace dissolved
can convert your transient thioaldehyde into a sulfine or ketone.
-
-
The Setup:
-
Flame-dry a Schlenk flask under Argon flow.
-
Add Lawesson's Reagent and the aldehyde substrate under a positive pressure of Argon.
-
Cannulate the degassed solvent into the flask.
-
-
The Reaction:
-
Heat to reflux (80-110°C).
-
Monitor: Watch for the characteristic color change (Colorless
Blue/Purple). -
Time: Typically 1-3 hours. Do not over-cook, or polymerization dominates.
-
-
Workup (The Danger Zone):
-
Cool to room temperature.[3]
-
Direct Use: If possible, add your trapping agent (e.g., diene) directly to this pot without isolation.
-
Isolation: If isolation is required, use Flash Vacuum Pyrolysis (FVP) or rapid chromatography on neutral alumina under
pressure. Silica gel is often too acidic and promotes hydrolysis/polymerization.
-
Protocol B: Kinetic Stabilization (Steric Blocking)
Best for: Isolating stable thioaldehydes.
The Causality: By introducing bulky groups (e.g., t-butyl, Triptycene) at the ortho positions of an aromatic aldehyde, you physically block the approach of oxygen and other thioaldehyde molecules, preventing both oxidation and trimerization [2].
Key Modification:
-
Use 2,4,6-tri-tert-butylbenzaldehyde as your starting material.
-
Follow Protocol A.
-
Result: The resulting thioaldehyde is a stable purple solid that can often be handled in air for short periods, though storage under Argon at -20°C is required to prevent slow oxidation to the sulfine.
Troubleshooting & FAQ
Q: My reaction turned blue, but after 10 minutes it became a white suspension. What happened? A: You encountered oligomerization . The "white suspension" is likely the 1,3,5-trithiane trimer.
-
Fix: Your concentration is too high. Dilute your reaction (0.01 M or lower). High dilution favors the monomer over the trimer.
Q: I see a strong IR peak at 1050-1100 cm⁻¹. Is this my product? A: No. That is likely the Sulfine (C=S=O) stretch.
-
Fix: Your inert atmosphere failed. Check your septa for punctures and ensure your solvents were degassed via Freeze-Pump-Thaw, not just bubbling.
Q: Can I use silica gel for purification?
A: Generally, no . Silica is slightly acidic and contains adsorbed water, which hydrolyzes thioaldehydes back to aldehydes (
-
Fix: Use Neutral Alumina (Activity III) and elute rapidly with non-polar solvents (Pentane/Hexane).
Q: How do I store a "stable" thioaldehyde? A: Even sterically hindered thioaldehydes are photosensitive.
-
Storage: Dark, -20°C, under Argon, in a Teflon-sealed vessel. Light can promote the formation of singlet oxygen if any sensitizers are present, leading to oxidation.
References
-
Ozturk, T., et al. (2003). "Lawesson’s Reagent in Organic Synthesis."[1][2][4][5] Chemical Reviews. [Link]
-
Okuma, K. (2000). "Synthesis and Reactions of Sterically Congested Thioaldehydes." Journal of Sulfur Chemistry. [Link]
-
Whitham, G. H. (1995). Organosulfur Chemistry. Oxford Chemistry Primers. [Link]
-
Mazzanti, G., et al. (2008). "Thioaldehydes and their metal complexes." Coordination Chemistry Reviews. [Link]
Sources
- 1. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lawesson's Reagent – a widely used agent in Organic Syntheses_Chemicalbook [chemicalbook.com]
- 3. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Lawesson's Reagent [organic-chemistry.org]
Technical Support Center: Scalable Production of 3-Aminofuran-2-carbothialdehyde
Welcome to the comprehensive technical support guide for the scalable production of 3-Aminofuran-2-carbothialdehyde. This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to ensure successful and scalable synthesis.
Introduction: The Synthetic Challenge and Strategy
3-Aminofuran-2-carbothialdehyde is a promising heterocyclic building block, yet its scalable synthesis presents unique challenges. The inherent reactivity of the aminofuran core, coupled with the instability of the carbothialdehyde functional group, necessitates a carefully controlled and optimized synthetic strategy. Thioaldehydes are notoriously more reactive than their oxygen analogs due to the larger size and more diffuse p-orbitals of sulfur, making them prone to dimerization, polymerization, or decomposition.[1]
Our recommended scalable approach is a two-stage process:
-
Synthesis of the 3-Aminofuran-2-carboxaldehyde Intermediate: This involves the construction of the stable aldehyde precursor. We will focus on a scalable multicomponent reaction, which offers high atom economy and convergence.
-
Thionation of the Aldehyde to the Carbothialdehyde: This critical step employs a robust thionating agent to convert the carbonyl group into a thiocarbonyl group.
This guide will provide detailed protocols and troubleshooting for each stage, enabling you to navigate the complexities of this synthesis.
Part 1: Synthesis of 3-Aminofuran-2-carboxaldehyde Intermediate
The synthesis of the aldehyde intermediate is foundational to the overall process. A reliable and scalable method is crucial for ensuring a consistent supply of high-quality starting material for the subsequent thionation step. We will detail a multicomponent synthesis approach.
Experimental Protocol: One-Pot Synthesis of a Substituted 3-Aminofuran-2-carboxaldehyde
This protocol describes a copper-catalyzed three-component reaction to construct the 3-aminofuran core with a precursor to the 2-carboxaldehyde group.
Materials:
-
A 2-ketoaldehyde (e.g., phenylglyoxal)
-
A secondary amine (e.g., morpholine)
-
A terminal alkyne with a protected aldehyde or a group that can be converted to an aldehyde (e.g., propargyl acetal)
-
Copper(I) iodide (CuI)
-
An ionic liquid (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate, [bmim][PF₆]) or a suitable high-boiling solvent like toluene.
-
Diethyl ether
Procedure:
-
Reaction Setup: In a clean, dry, and inerted reaction vessel, combine the 2-ketoaldehyde (1.0 eq), secondary amine (1.1 eq), terminal alkyne (1.0 eq), and CuI (5 mol%).
-
Solvent Addition: Add the ionic liquid or solvent to the reaction vessel. The use of an ionic liquid can facilitate catalyst recycling.[2][3]
-
Reaction Execution: Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 6-12 hours.
-
Work-up and Isolation:
-
If using an ionic liquid, add diethyl ether to the cooled reaction mixture to precipitate the product. Filter the solid product and wash with cold diethyl ether. The ionic liquid/catalyst system can be recovered and reused.
-
If using a conventional solvent, cool the reaction mixture, wash with saturated aqueous ammonium chloride, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Deprotection (if necessary): If a protected aldehyde was used on the alkyne, deprotect under appropriate conditions (e.g., acidic hydrolysis for an acetal) to yield the 3-aminofuran-2-carboxaldehyde.
Troubleshooting Guide: Synthesis of the Aldehyde Intermediate
| Problem | Potential Cause(s) | Recommended Solutions |
| Low or No Product Formation | - Inactive catalyst- Low reaction temperature- Impure starting materials | - Use fresh, high-purity CuI.- Ensure the reaction temperature is maintained at the optimal level.- Purify all starting materials before use. |
| Formation of Multiple Byproducts | - Side reactions of the ketoaldehyde or alkyne- Decomposition of the product under reaction conditions | - Lower the reaction temperature and extend the reaction time.- Use a higher catalyst loading to accelerate the desired reaction.- Consider a different copper catalyst or ligand to improve selectivity. |
| Difficult Purification | - Co-elution of starting materials or byproducts with the product | - Optimize the solvent system for column chromatography.- Consider recrystallization as an alternative purification method. |
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of the 3-aminofuran-2-carboxaldehyde intermediate.
Part 2: Thionation of 3-Aminofuran-2-carboxaldehyde
This is the most critical and challenging step in the synthesis. The choice of thionating agent and reaction conditions will significantly impact the yield and purity of the final product. Lawesson's reagent is a widely used and effective thionating agent for converting carbonyls to thiocarbonyls.[4][5][6][7][8]
Experimental Protocol: Thionation using Lawesson's Reagent
Materials:
-
3-Aminofuran-2-carboxaldehyde
-
Lawesson's Reagent (LR)
-
Anhydrous toluene or another high-boiling, non-polar solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an inert gas inlet, dissolve the 3-aminofuran-2-carboxaldehyde (1.0 eq) in anhydrous toluene.
-
Reagent Addition: Add Lawesson's Reagent (0.5-0.6 eq) to the solution. The reaction is often run with a slight excess of the carbonyl compound to ensure complete consumption of the LR, which simplifies purification.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 110 °C for toluene). Monitor the reaction progress by TLC, looking for the disappearance of the starting aldehyde. Reaction times can vary from a few hours to overnight.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
The phosphorus-containing byproducts of Lawesson's reagent can be challenging to remove. One method is to quench the reaction with a small amount of water or a saturated aqueous solution of sodium bicarbonate.
-
Filter the reaction mixture through a pad of celite to remove any insoluble byproducts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Caution: The product is likely to be unstable, so avoid excessive heating during solvent removal.
-
-
Purification:
-
Purification of thioaldehydes can be difficult due to their instability. Flash column chromatography on silica gel should be performed rapidly with a non-polar eluent system.
-
The purified product should be stored under an inert atmosphere at low temperatures and protected from light.
-
Troubleshooting Guide: Thionation Step
| Problem | Potential Cause(s) | Recommended Solutions |
| Low or No Conversion | - Insufficient reaction temperature or time- Decomposed Lawesson's Reagent | - Ensure the reaction is heated to reflux for an adequate amount of time.- Use freshly purchased or properly stored Lawesson's Reagent. |
| Product Decomposition (dark tarry mixture) | - High reactivity and instability of the thioaldehyde product- Prolonged exposure to high temperatures | - Lower the reaction temperature and accept a longer reaction time.- Monitor the reaction closely and stop it as soon as the starting material is consumed.- Work up the reaction mixture promptly after completion. |
| Difficult Purification | - Co-elution of phosphorus byproducts from Lawesson's Reagent | - After the reaction, consider adding a scavenger resin to remove phosphorus byproducts.- Optimize the chromatography conditions, potentially using a different stationary phase like alumina.[9] |
| Formation of Dimer/Polymer of Thioaldehyde | - Inherent reactivity of the thioaldehyde | - Keep the concentration of the reaction low to disfavor intermolecular reactions.- Once formed, immediately use the thioaldehyde in the next step if possible (in-situ trapping). |
Visualization of the Thionation Process and Troubleshooting
Caption: Workflow and troubleshooting for the thionation of 3-aminofuran-2-carboxaldehyde.
Frequently Asked Questions (FAQs)
Q1: My final product, 3-Aminofuran-2-carbothialdehyde, is highly colored and decomposes upon standing. Is this normal?
A1: Yes, this is expected. Thioaldehydes are often intensely colored compounds and are known for their limited stability.[1][10] The electron-donating amino group on the furan ring can further influence the electronic properties and stability of the thiocarbonyl group. For long-term storage, it is crucial to keep the compound in a solvent-free state, under an inert atmosphere (argon is preferred), at a low temperature (ideally -20 °C or lower), and protected from light.
Q2: Can I use a different thionating agent instead of Lawesson's Reagent?
A2: While Lawesson's Reagent is a common choice, other thionating agents exist. Phosphorus pentasulfide (P₄S₁₀) is a more powerful but often less selective reagent.[11] Newer, more specialized thionating reagents have been developed, but their scalability and cost-effectiveness should be considered. For a scalable process, Lawesson's Reagent often provides a good balance of reactivity and handling.[8]
Q3: Are there any specific safety precautions I should take when working with Lawesson's Reagent and thioaldehydes?
A3: Absolutely. Lawesson's Reagent and its byproducts are known for their strong, unpleasant odors. All manipulations should be performed in a well-ventilated fume hood. Thioaldehydes themselves can also have pungent odors and are reactive compounds.[12] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q4: How can I confirm the formation of the carbothialdehyde group?
A4: Spectroscopic methods are key. In ¹H NMR, the thioformyl proton will have a characteristic downfield shift, typically even more so than the corresponding aldehyde proton.[13] In ¹³C NMR, the thiocarbonyl carbon will appear at a significantly different chemical shift compared to a carbonyl carbon. Infrared (IR) spectroscopy can also be useful, as the C=S stretching frequency will be different from the C=O stretch of the starting material.[13]
References
-
Why thio ketone and thio aldehyde are unstable? (2023, November 21). Quora. [Link]
-
Lawesson's reagent. Grokipedia. [Link]
-
Product Class 5: Thioaldehydes. Science of Synthesis. [Link]
-
Aldehyde vs Thioaldehyde: When To Use Each One In Writing. The Content Authority. [Link]
-
Heterocyclic Aldehydes Based on Thieno[3,2-b]thiophene Core: Synthesis and Preliminary Studies as Ion Optical Chemosensors. (2020, November 13). MDPI. [Link]
-
Thial. Wikipedia. [Link]
-
Studies of heterocyclic compounds. Part XIII. Pyrrolo[2,1-b]thiazole thioaldehydes. Royal Society of Chemistry. [Link]
-
Stable Heterocyclic Thioaldehydes. Royal Society of Chemistry. [Link]
-
A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021, November 17). MDPI. [Link]
-
Regioselective synthesis of 3,4,5-trisubstituted 2-aminofurans. Royal Society of Chemistry. [Link]
-
Synthesis of Furan and Thiophene. Scribd. [Link]
-
Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Encyclopedia.pub. [Link]
-
Lawesson's reagent. Wikipedia. [Link]
-
Previous synthetic approaches to synthesize 3‐aminofurans. ResearchGate. [Link]
- Method of preparing heterocyclic aldehydes.
-
Facile synthesis of highly substituted 3-aminofurans from thiazolium salts, aldehydes, and dimethyl acetylenedicarboxylate. (2005, October 28). PubMed. [Link]
-
Regioselective synthesis of 3,4,5-trisubstituted 2-aminofurans. (2014, July 28). PubMed. [Link]
-
Lawesson's Reagent. Organic Chemistry Portal. [Link]
-
DIRECT TRANSFORMATION OF FURAN-2-CARBOXALDEHYDE TO FURAN-2-CARBONITRILE; ENTENSIONS TO OTHER AROMATIC AND ALIPHATIC ALDEHYDES. (1982, May 18). Semantic Scholar. [Link]
-
Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones via ligand. Royal Society of Chemistry. [Link]
-
Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. National Center for Biotechnology Information. [Link]
-
Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2023, May 31). MDPI. [Link]
-
How To: Troubleshoot a Reaction. University of Rochester. [Link]
-
Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. ResearchGate. [Link]
-
One-pot synthesis of 3-aminofurans using a simple and efficient recyclable CuI/[bmim]PF6 system. Royal Society of Chemistry. [Link]
-
Purification and crystallization of benzoylformate decarboxylase. PubMed. [Link]
-
Issues during thiol synthesis. (2023, July 11). Reddit. [Link]
-
Three‐component synthesis of 2‐aminofuran. ResearchGate. [Link]
Sources
- 1. quora.com [quora.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. One-pot synthesis of 3-aminofurans using a simple and efficient recyclable CuI/[bmim]PF6 system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lawesson's reagent - Wikipedia [en.wikipedia.org]
- 7. Lawesson's Reagent [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Thial - Wikipedia [en.wikipedia.org]
- 11. grokipedia.com [grokipedia.com]
- 12. thecontentauthority.com [thecontentauthority.com]
- 13. Stable heterocyclic thioaldehydes - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
Catalyst deactivation in aminofuran synthesis
Technical Support Center: Catalyst Stability in Aminofuran Synthesis
Mission Statement: Welcome to the Advanced Catalysis Support Unit. You are likely here because your aminofuran yields are plateauing, your reaction turns to black tar before completion, or your catalyst cannot be recycled.
Aminofurans are chemically schizophrenic: the furan ring is electron-rich and acid-sensitive, while the amine functionality is a potent Lewis base. This duality creates a "perfect storm" for catalyst deactivation—simultaneous poisoning by the amine and fouling by furan polymerization (humin formation).
This guide moves beyond basic troubleshooting to dissect the mechanism of failure, distinguishing between intrinsic catalyst death and extrinsic product degradation.
Module 1: The Triage Phase (Diagnosis)
Q: My reaction starts fast but stops at 40% conversion. Adding more catalyst restarts it. Is this poisoning or leaching?
A: This "restart" behavior strongly suggests poisoning or product inhibition , not leaching. If the active metal had leached and deactivated, adding fresh solid catalyst often wouldn't overcome the solution-phase poison.
The Diagnostic Workflow: Use this logic tree to identify the root cause.
Figure 1: Decision matrix for isolating catalyst deactivation modes. This workflow distinguishes between homogeneous leaching, intrinsic deactivation, and substrate issues.
Module 2: The "Furan Factor" (Fouling vs. Stability)
Q: The catalyst is recovered black and sticky. Is this "coking"?
A: In aminofuran synthesis, this is likely Humin Formation (polymerization), not traditional coking.
Technical Insight: Aminofurans are extremely electron-rich (the nitrogen lone pair donates into the furan ring). This makes them hyper-reactive toward oxidation and acid-catalyzed polymerization.
-
The Trap: If your reaction generates trace acid (e.g., HX byproduct in cross-coupling), the furan ring will open or polymerize, coating the catalyst in an inactive organic layer (humins).
-
Differentiation: "Coking" usually implies high-temperature carbonization. "Fouling" in this context is low-temperature polymerization.
Comparative Data: Deactivation Modes
| Symptom | Mechanism | Cause in Aminofuran Synthesis | Solution |
| Sticky/Black Catalyst | Fouling | Polymerization of the furan product on the catalyst surface. | Add a scavenger (e.g., base) to neutralize trace acids; reduce reaction concentration. |
| No Activity on Recycle | Poisoning | Amine substrate/product binds irreversibly to metal (Pd/Cu) sites. | Switch to bulky ligands (e.g., Buchwald biaryl phosphines) that prevent amine coordination. |
| Yellow Supernatant | Leaching | Formation of soluble metal-amine complexes. | Use chelating supports (e.g., thiol-modified silica) or switch to homogeneous catalysis. |
| Sudden Death | Sintering | Agglomeration of nanoparticles due to local exotherms. | Lower temperature; improve stirring to dissipate heat. |
Module 3: The "Amine Factor" (Poisoning)
Q: I am using Pd/C for a coupling reaction, but the amine substrate seems to kill it. Why?
A: Nitrogen atoms are excellent ligands. In heterogeneous catalysis (Pd/C), the amine substrate competes with the reactants for the active sites.
The Mechanism:
-
Competitive Adsorption: The amine lone pair binds strongly to the Lewis acidic Pd surface.
-
Site Blocking: This blocks the adsorption of the halide or furan partner.
-
Leaching Induction: Strong amines can actually "rip" Pd atoms off the carbon support, forming soluble
complexes, which may or may not be active (and are often lost during workup).
Troubleshooting Protocol:
-
The "Slow Dosing" Trick: Do not add all amine at once. Use a syringe pump to keep the free amine concentration low, favoring the catalytic cycle over the poisoning equilibrium.
-
Ligand Switching (Homogeneous): If using homogeneous Pd, avoid simple phosphines (
). Use bulky, electron-rich ligands like XPhos or BrettPhos , which create a steric wall preventing the amine from binding too tightly to the metal center [1].
Module 4: Validated Protocols
Protocol A: The Hot Filtration Test (Gold Standard)
To determine if your catalysis is truly heterogeneous or if leached metal is doing the work.
-
Setup: Run your standard aminofuran synthesis to ~20-30% conversion.
-
Sampling: Take a "Time 0" aliquot for GC/HPLC analysis.
-
Filtration:
-
Critical Step: Using a pre-heated syringe filter (or heated frit), filter half of the reaction mixture into a new, pre-heated flask under inert atmosphere.
-
Why Heat? Cooling can cause leached metal to precipitate back onto the support, giving a false negative [2].
-
-
Monitoring:
-
Flask A (Solid + Liquid): Continue stirring.
-
Flask B (Filtrate only): Stir at reaction temperature.
-
-
Analysis:
-
If Flask B stops reacting
The catalyst is Heterogeneous .[1] -
If Flask B continues to product
Leaching is occurring (Homogeneous catalysis).
-
Protocol B: The Mercury Poisoning Test (With Caveats)
To distinguish between metal nanoparticles and soluble metal complexes.
-
Add Mercury: Add a drop of elemental Hg (excess, >300 equiv relative to metal) to the reaction.
-
Observation:
-
If reaction stops
Likely Nanoparticles (Hg forms an amalgam, blocking the surface). -
If reaction continues
Likely Molecular Complexes (Hg typically does not bind to ligated molecular Pd).
-
-
Warning: Recent studies suggest Hg can react with some homogeneous species, leading to false positives. Always pair this with the Hot Filtration Test [3].
References
-
MDPI. (2024). Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans. Retrieved from [Link][2]
-
Chagunda, I. C., et al. (2024).[2] The poisonous truth about the mercury drop test: the effect of elemental mercury on Pd(0) and Pd(II)ArX intermediates. ChemRxiv. Retrieved from [Link]
-
Intertek. (n.d.). Catalyst Poisoning Testing and Analysis. Retrieved from [Link]
-
RSC Publishing. (2016). Heterogeneous catalytic approaches in C–H activation reactions. Retrieved from [Link]
Sources
Technical Support Center: Characterization of Impurities in 3-Aminofuran Derivatives
A Note from the Senior Application Scientist: The query for "3-Aminofuran-2-carbothialdehyde" has highlighted a compound that is either novel or not widely documented in readily available scientific literature. The inherent instability of the carbothialdehyde functional group may contribute to this. However, the challenges in characterizing such a molecule are likely to be shared with its more stable and common oxygen analog, 3-Aminofuran-2-carbaldehyde , and related derivatives. This guide, therefore, focuses on the broader class of 3-aminofuran derivatives to provide a robust framework for impurity characterization that will be valuable to researchers working with this family of compounds.
Introduction to 3-Aminofuran Derivatives and Their Impurity Profile
3-Aminofuran derivatives are important heterocyclic building blocks in medicinal chemistry and materials science. Their synthesis, often through multicomponent reactions or cyclization of functionalized precursors, can lead to a variety of impurities.[1][2] Understanding and controlling these impurities is critical for ensuring the quality, safety, and efficacy of the final products. Common sources of impurities include unreacted starting materials, reaction intermediates, by-products from side reactions, and degradation products.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in identifying and characterizing impurities in their 3-aminofuran samples.
Troubleshooting Common Analytical Challenges
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question: My 1H NMR spectrum of a 3-aminofuran derivative shows more peaks than expected. What are the likely impurities?
Answer: Unexpected peaks in your 1H NMR spectrum can arise from several sources. Here's a systematic approach to identifying them:
-
Residual Solvents: Always check for common NMR solvents used during your synthesis and purification (e.g., ethyl acetate, dichloromethane, hexanes). Compare the chemical shifts of the unknown peaks with standard solvent charts.[3]
-
Starting Materials: Compare the spectrum of your product with the spectra of the starting materials. Incomplete reactions are a common source of impurities.
-
Reaction Intermediates: Depending on your synthetic route, you may have stable intermediates. For example, in a multicomponent synthesis of 2-aminofurans, you might see signals corresponding to partially reacted components.[1][2]
-
By-products: Side reactions can lead to isomeric or structurally related by-products. For instance, in the synthesis of substituted 2-aminofurans, a decrease in regioselectivity can lead to the formation of other isomers.[1][2]
-
Degradation Products: 3-Aminofurans can be susceptible to hydrolysis or oxidation, especially if the aldehyde group is present. The furan ring itself can also undergo reactions.[4] Look for broader peaks which may indicate decomposition.
Workflow for NMR Impurity Identification:
Caption: Workflow for identifying unknown peaks in 1H NMR spectra.
Chromatography (TLC, HPLC, GC-MS)
Question: I have a persistent impurity in my HPLC analysis that co-elutes with my main product. How can I resolve and identify it?
Answer: Co-elution in HPLC is a common challenge. Here are several strategies to address this:
-
Method Development:
-
Change the Stationary Phase: If you are using a C18 column, try a different stationary phase like phenyl-hexyl or a polar-embedded phase.
-
Modify the Mobile Phase: Adjust the solvent strength, change the organic modifier (e.g., from acetonitrile to methanol), or alter the pH of the aqueous phase.
-
Gradient Optimization: A shallower gradient can often improve the resolution of closely eluting peaks.
-
-
Identification with Mass Spectrometry (MS):
-
If your HPLC is connected to a mass spectrometer (LC-MS), you can often distinguish the co-eluting compounds by their different mass-to-charge ratios (m/z).[5]
-
High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing you to determine the elemental composition of the impurity.[6][7]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
Table 1: Common Impurities and Suggested Chromatographic Conditions
| Potential Impurity | Likely Source | Suggested HPLC Column | Suggested Mobile Phase Modifier |
| Unreacted Aldehyde | Incomplete reaction | C18, Phenyl-Hexyl | Acetonitrile/Water or Methanol/Water |
| Unreacted Isocyanide | Incomplete reaction | C18 | Acetonitrile/Water with 0.1% Formic Acid |
| Isomeric By-products | Low regioselectivity | Phenyl-Hexyl, Cyano | Methanol/Water |
| Hydrolysis Product | Degradation | C18, Polar-embedded | Acetonitrile/Water with pH buffer |
Frequently Asked Questions (FAQs)
Q1: What are the most common degradation products of 3-aminofuran-2-carbaldehydes?
A1: 3-Aminofuran-2-carbaldehydes can be sensitive to air, light, and moisture. Potential degradation pathways include:
-
Oxidation: The aldehyde group can be oxidized to a carboxylic acid. The furan ring itself can also be susceptible to oxidation.
-
Hydrolysis: The enamine-like nature of the 3-amino group can make the furan ring susceptible to hydrolysis, potentially leading to ring-opened products.
-
Polymerization: Aldehyde-containing compounds can sometimes undergo self-condensation or polymerization, especially under acidic or basic conditions or upon heating.
Q2: How can I confirm the structure of an unknown impurity?
A2: A combination of analytical techniques is usually required for unambiguous structure elucidation:
-
LC-MS/HRMS: To determine the molecular weight and elemental composition.[5][6][7]
-
NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the connectivity of atoms.[3][10][11]
-
Isolation and Characterization: If the impurity is present in sufficient quantity, it can be isolated by preparative HPLC or flash chromatography for more detailed spectroscopic analysis.[6]
Experimental Protocol: General Approach for Impurity Identification
-
Initial Analysis:
-
Run a high-resolution HPLC-UV-MS analysis of the sample to determine the number of impurities and their molecular weights.
-
Obtain a high-quality ¹H NMR spectrum of the mixture.
-
-
Hypothesis Generation:
-
Based on the synthetic route and the molecular weights of the impurities, propose potential structures for the impurities (e.g., unreacted starting materials, by-products, degradation products).
-
-
Structure Confirmation:
-
If possible, synthesize the suspected impurity as a reference standard and compare its retention time and mass spectrum with the unknown impurity.
-
For novel impurities, isolation followed by full NMR characterization is the gold standard.
-
Impurity Identification Workflow:
Caption: A systematic workflow for the identification and characterization of impurities.
References
- Regioselective synthesis of 3,4,5-trisubstituted 2-aminofurans. Organic & Biomolecular Chemistry.
- Experimental procedures, characterization data and copies of NMR spectra. Beilstein Journals.
- Diversity‐Oriented Synthesis and Antibiofilm Evalu
- Regioselective synthesis of 3,4,5-trisubstituted 2-aminofurans. PubMed.
-
Facile synthesis of highly substituted 3-aminofurans from thiazolium salts, aldehydes, and dimethyl acetylenedicarboxylate. PubMed.
- Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones via ligand. Various.
- Synthesis of Masked 2-Amino-3-furancarboxaldehydes. Enamine.
- 3-Aminofuran-2-carbaldehyde. BLD Pharm.
- Synthesis and Spectroscopic Characteriz
- Formation of 3-Aminofuran-2-(5H)-ones and 3-Amino-1H-pyrrole-2,5-diones by Rearrangement of Isoxazolidines.
- Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation str
- 2-Aminofurans and 3-Aminofurans.
- Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. PMC.
- NMR Spectroscopy. University of Bristol.
- Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d.
- Application of 3-(2-furoyl)quinoline-2-carbaldehyde as a fluorogenic reagent for the analysis of primary amines by liquid chromatography with laser-induced fluorescence detection. PubMed.
- Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. PMC.
- On the Persistence of Cation-exchange Chromatography for Analysis of Free Amino Acids.
- Detection and mass spectral characterization of carbofuran and its degradation product.
Sources
- 1. Regioselective synthesis of 3,4,5-trisubstituted 2-aminofurans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Regioselective synthesis of 3,4,5-trisubstituted 2-aminofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. oxfordsynthesiscdt.ox.ac.uk [oxfordsynthesiscdt.ox.ac.uk]
Technical Support Center: Protecting Group Strategies for Aminofuran Derivatives
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for navigating the unique challenges of aminofuran synthesis. This document is designed for researchers, scientists, and drug development professionals who work with these valuable but often sensitive heterocyclic scaffolds. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions, troubleshoot effectively, and optimize your synthetic strategies.
The synthesis of aminofuran derivatives is a delicate balance. The electron-donating nature of the amino group enhances the reactivity of the furan ring, making it highly susceptible to electrophilic attack and prone to decomposition under conditions that other aromatic systems might tolerate.[1][2] This guide focuses on the critical first step in managing this reactivity: the selection and implementation of amine protecting groups.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of the core challenges.
Q1: Why is it often necessary to protect the amino group on a furan ring?
A1: The primary reason is to moderate the powerful electron-donating effect of the amino group. An unprotected aminofuran is highly activated, rendering the furan ring susceptible to oxidation, polymerization, and ring-opening, particularly under acidic conditions.[1][3][4] Protection converts the amine into a less activating carbamate, which temporarily "tames" its nucleophilicity and basicity, allowing for controlled chemical transformations elsewhere on the molecule or on the furan ring itself.[5][6]
Q2: What are the most common and reliable protecting groups for aminofurans?
A2: The two most widely employed protecting groups in this context are the tert-Butoxycarbonyl (Boc) group and the Benzyloxycarbonyl (Cbz or Z) group.[7][8]
-
Boc is favored for its ease of introduction and its stability to a wide range of non-acidic reagents. However, its removal requires strong acid, which can be detrimental to the furan core.[7][9]
-
Cbz is stable to both acidic and basic conditions, offering a different axis of reactivity.[10] Its removal via catalytic hydrogenolysis is exceptionally mild and neutral, making it a superior choice when acid sensitivity is a major concern.[8][10][11]
Q3: How does the furan ring's stability impact the choice of deprotection conditions?
A3: The furan ring is inherently sensitive to strong Brønsted acids, which can protonate the ring and initiate irreversible ring-opening or polymerization pathways.[12][13][14][15] This makes the standard Boc deprotection using strong acids like trifluoroacetic acid (TFA) a significant risk.[3][16] The stability of your specific aminofuran derivative (influenced by other substituents) will dictate whether you can risk a carefully controlled acidic deprotection or if you should choose a protecting group like Cbz that avoids acidic conditions altogether.
Q4: What is an "orthogonal" protecting group strategy, and why is it important?
A4: An orthogonal strategy employs multiple protecting groups in a single molecule that can be removed under distinct, non-interfering conditions.[5][17][18] For example, a molecule might contain a Boc-protected amine (acid-labile) and a Cbz-protected amine (removed by hydrogenolysis). This allows you to deprotect one amine selectively while the other remains intact, enabling site-specific modifications.[5][17] This is crucial in the synthesis of complex molecules where sequential reactions are required.[19]
Part 2: Protecting Group Selection Guide
Choosing the correct protecting group from the outset is the most critical step to prevent downstream failures. The following decision workflow and data table are designed to guide this choice.
Decision Workflow for Aminofuran Protection
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective Groups [organic-chemistry.org]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. Lab Reporter [fishersci.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Cbz-Protected Amino Groups [organic-chemistry.org]
- 12. Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. jocpr.com [jocpr.com]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
- 19. peptide.com [peptide.com]
Validation & Comparative
Comparative Analysis of the Biological Activity of Aminofuran Derivatives
Executive Summary & Strategic Context
Aminofuran derivatives represent a versatile yet chemically challenging class of pharmacophores. Unlike their oxidized counterparts (nitrofurans), which function primarily as prodrugs activated by bacterial reductases, stable aminofuran derivatives—particularly 2-aminobenzofurans and N-substituted 2-aminofurans —exhibit direct biological activity through distinct mechanisms.
This guide provides a technical comparison of these derivatives against standard-of-care agents in oncology, infectious disease, and tuberculosis treatment. It distinguishes between the latent bioactivity of nitrofurans (dependent on metabolic reduction to aminofurans) and the intrinsic bioactivity of stable aminofuran scaffolds.
Chemical Stability & Structural Classes
Before analyzing biological activity, it is critical to address the stability paradox of the aminofuran scaffold.
-
Free 2-Aminofuran: Inherently unstable and prone to rapid ring-opening or polymerization. It is rarely isolated as a drug substance.
-
Stable Scaffolds: Bioactive applications rely on stabilizing the furan ring via:
-
Fusion: Benzofurans (e.g., 2-aminobenzofuran).[1]
-
Electron Withdrawal: Attachment of electron-withdrawing groups (EWG) like cyano or ester at the C3 position (e.g., Gewald reaction products).
-
N-Substitution: Amides, ureas, or Schiff bases that delocalize the nitrogen lone pair.
-
Comparative Analysis: Anticancer Activity
Target Mechanism: Tubulin Polymerization Inhibition & Apoptosis Induction.
Aminofuran derivatives, particularly 2-aminobenzofurans and aminocombretastatin A-4 (AmCA-4) analogues, function as potent mitotic inhibitors. They bind to the colchicine site of tubulin, disrupting microtubule dynamics.
Performance vs. Standard Chemotherapy
The following table compares the IC50 values of novel aminofuran derivatives against standard chemotherapeutics.
| Compound Class | Specific Derivative | Cell Line | IC50 (µM) | Mechanism of Action | Ref |
| Aminofuran (Fused) | 2-Aminobenzofuran deriv. (Comp 4) | MCF-7 (Breast) | 4.06 | G2/M Arrest, Tubulin inhibition | [1] |
| Aminofuran (Fused) | 2-Aminobenzofuran deriv. (Comp 7) | MCF-7 (Breast) | 2.96 | Apoptosis induction (Annexin V) | [1] |
| AmCA-4 Analogue | Compound 19h | MCF-7 | 0.02 | Colchicine-site binding | [2] |
| Standard Control | Doxorubicin | MCF-7 | ~0.5 - 1.2 | DNA Intercalation | [3] |
| Standard Control | Combretastatin A-4 (CA-4) | MCF-7 | 0.004 | Tubulin Destabilization | [2] |
Key Insight: While native CA-4 is more potent, amino-substituted analogues (19h) often exhibit superior Selectivity Indices (SI) , reducing toxicity toward normal cells (e.g., MCF-10A) compared to the parent compound.
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the divergent pathways of Aminofurans (Direct Action) vs. Nitrofurans (Metabolic Activation).
Caption: Divergent mechanisms: Nitrofurans require bio-activation to damage DNA, whereas stable Aminofurans directly target tubulin dynamics.
Comparative Analysis: Antibacterial & Antitubercular Activity
Target Mechanism: DNA Damage (Nitrofurans) vs. NarL/Enzyme Inhibition (Aminofurans).
Antibacterial Spectrum (ESKAPE Pathogens)
Nitrofurans (e.g., Nitrofurantoin) are the clinical gold standard for this scaffold, but they suffer from mutagenicity concerns. Novel N-functionalized aminofurans aim to retain potency without the nitro-group toxicity.
| Compound | Target Organism | MIC (µg/mL) | Relative Potency | Notes | Ref |
| Nitrofurantoin | E. coli | 32 - 64 | Baseline | Standard UTI treatment. | [4] |
| Furo[2,3-b]pyridine | S. aureus (MRSA) | 4 - 8 | 4x - 8x Potent | Stable aminofuran fused system. | [5] |
| Benzofuran Deriv. | M. tuberculosis | 6.25 | High | Comparable to second-line agents. | [6] |
| Isoniazid (Control) | M. tuberculosis | 0.05 - 0.2 | Very High | Standard TB Control. | [6] |
Antitubercular Specificity
Recent in silico and in vitro studies highlight ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate as a lead candidate.
-
Target: NarL (Nitrate/Nitrite Response Regulator).[2]
-
Mechanism: The aminofuran moiety stabilizes interaction within the NarL active site, preventing phosphorylation and inhibiting the bacterium's adaptation to latent (anaerobic) phases.
Experimental Protocols
To ensure reproducibility, the following protocols outline the synthesis and evaluation of stable aminofuran scaffolds.
Synthesis of 2-Aminobenzofurans via [4+1] Cycloaddition
This method avoids the instability of free aminofurans by generating the ring in situ.
-
Reagents: o-Hydroxybenzhydryl alcohol (1.0 equiv), Isocyanide (1.2 equiv), Sc(OTf)3 (10 mol% catalyst).
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Procedure:
-
Dissolve alcohol and isocyanide in DCM.
-
Add Sc(OTf)3 at 0°C.
-
Stir at room temperature for 1-4 hours (TLC monitoring).
-
Quench: Add saturated NaHCO3.
-
Purification: Silica gel column chromatography (Hexane/EtOAc).
-
-
Yield: Typically 85-93%.
-
Validation: 1H NMR (Look for disappearance of isocyanide peak and formation of benzofuran C3-H if unsubstituted).
Tubulin Polymerization Assay (Fluorescence Based)
Objective: Quantify the IC50 of the derivative against tubulin assembly.
-
Preparation: Use >99% pure tubulin protein in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) with 10 µM DAPI.
-
Incubation: Mix tubulin (2 mg/mL) with test compound (0.1 - 10 µM) at 4°C.
-
Initiation: Transfer to 37°C to trigger polymerization.
-
Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.
-
Data Analysis: Calculate Vmax of the polymerization curve compared to Paclitaxel (enhancer) and Nocodazole (inhibitor).
Experimental Workflow Diagram
Caption: Integrated workflow for the synthesis and sequential biological validation of 2-aminobenzofuran derivatives.
Structure-Activity Relationship (SAR) Summary
The biological efficacy of the aminofuran scaffold is highly sensitive to substitution patterns:
-
C2-Amino Group: Must be substituted (Acyl, Aryl, or Sulfonyl) to prevent oxidation/hydrolysis. Free amines are toxic and unstable.
-
C3-Position: Electron-withdrawing groups (CN, COOR) at C3 enhance the stability of the furan ring (Gewald-type stabilization) and improve antitubercular activity.
-
Ring Fusion: Benzo-fusion (Benzofurans) shifts activity from antibacterial (nitrofuran-like) to anticancer (tubulin targeting).
References
-
Al-Wahaibi, L.H., et al. (2022). "Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity." Molecules.
-
Pérez-Pérez, M.J., et al. (2016). "3'-Aminocombretastatin A-4 derivatives: Synthesis and evaluation as antitumor agents." Bioorganic & Medicinal Chemistry Letters.
-
Chinthala, Y., et al. (2015). "Synthesis and anticancer activity of chalcone-triazole derivatives." European Journal of Medicinal Chemistry.
-
Rezaei, M., et al. (2022).[1] "Nitrofurans as Potent Antibacterial Agents: A Systematic Review." International Journal of Advanced Biological and Biomedical Research.
-
Sirakanyan, S., et al. (2015).[3] "Synthesis, Transformations and Biological Properties of Furo[2,3-b]pyridines." ChemInform.
-
Kulkarni, P., et al. (2013). "In silico antitubercular activity analysis of benzofuran and naphthofuran derivatives." BioMed Research International.
-
Lin, H., et al. (2022).[1] "A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition." Molecules.
Sources
- 1. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Silico Antitubercular Activity Analysis of Benzofuran and Naphthofuran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
"3-Aminofuran-2-carbothialdehyde" versus other heterocyclic thioaldehydes in synthesis
Executive Summary
This guide provides a critical technical analysis of 3-Aminofuran-2-carbothialdehyde , a highly reactive synthetic intermediate, comparing it against more stable heterocyclic thioaldehydes (specifically thiophene and pyrrole analogues).
While thiophene-based thioaldehydes often possess sufficient stability for isolation, the furan analogue is predominantly a transient species . Its utility lies not in its isolation, but in its in situ generation for the rapid construction of fused heterocycles, particularly thieno[2,3-b]furans . This guide details the stability mechanisms, synthetic protocols for in situ trapping, and the comparative reactivity profiles essential for medicinal chemistry applications.
Part 1: Stability & Electronic Profile
The Stability Spectrum
Thioaldehydes (
| Feature | 3-Aminofuran-2-carbothialdehyde | 3-Aminothiophene-2-carbothialdehyde | Pyrrolo[2,1-b]thiazole-thioaldehyde |
| Stability Status | Transient / Reactive Intermediate | Moderately Stable (Isolable at low temp) | Highly Stable (Isolable solid) |
| Ring Heteroatom | Oxygen (High Electronegativity) | Sulfur (Aromaticity donor) | Nitrogen/Sulfur (Fused system) |
| Resonance Effect | Strong inductive withdrawal by O destabilizes the C=S bond; Amino group provides partial compensation. | Sulfur participates in | Extended conjugation across fused rings locks the C=S bond. |
| Primary Use | In situ cyclization (e.g., to Thienofurans) | Building block for condensed thiophenes | Dye synthesis, solvatochromic probes |
| Handling | Do Not Isolate. Generate and trap immediately. | Store under inert gas at -20°C. | Standard benchtop handling. |
Mechanistic Insight: Why is the Furan Derivative Unstable?
The furan ring has lower aromatic stabilization energy (16 kcal/mol) compared to thiophene (29 kcal/mol). The high electronegativity of the ring oxygen creates a dipole that conflicts with the highly polarizable C=S bond.
-
Thiophene: The ring sulfur can expand its valence shell (d-orbital participation), allowing it to delocalize the negative charge from the thioaldehyde sulfur more effectively.
-
Furan: The ring oxygen cannot stabilize the thioaldehyde as effectively. The "3-Amino" group is critical here; it acts as an electron pump (+M effect), pushing density toward the carbonyl carbon. Without this amino group, the furan thioaldehyde would likely polymerize instantly.
Part 2: Synthetic Pathways & Protocols
Workflow 1: In Situ Generation & Cyclization (The Furan Route)
Since 3-Aminofuran-2-carbothialdehyde cannot be stored, it is generated from its oxo-analogue (3-aminofuran-2-carbaldehyde) or a protected precursor and immediately subjected to the Friedländer or similar condensation reactions.
Protocol: Synthesis of Thieno[2,3-b]furan via Transient Thioaldehyde
Target: Conversion of 3-aminofuran-2-carbaldehyde to thieno[2,3-b]furan derivatives.
Reagents:
-
Substrate: 3-Aminofuran-2-carbaldehyde (generated fresh from oxime or nitrile precursor).
-
Thionating Agent: Lawesson’s Reagent (LR) or
. -
Trapping Agent: Ethyl bromoacetate or active methylene compounds.
-
Solvent: Toluene (anhydrous).
Step-by-Step Methodology:
-
Precursor Preparation: Dissolve 3-aminofuran-2-carbaldehyde (1.0 eq) in anhydrous toluene under
atmosphere. -
Thionation (The Critical Step): Add Lawesson’s Reagent (0.6 eq). Heat to 60°C.
-
Note: The reaction mixture will turn deep orange/red, indicating the transient formation of 3-aminofuran-2-carbothialdehyde .
-
Checkpoint: Do not reflux yet. High heat causes polymerization of the thioaldehyde.
-
-
Cyclization/Trapping: Immediately add the alkylating agent (e.g., ethyl bromoacetate, 1.1 eq) and a base (
or ). -
Reaction: Raise temperature to reflux (110°C) for 2–4 hours. The sulfur atom of the thioaldehyde attacks the alkyl halide, followed by ring closure onto the amino group (or vice versa depending on specific substitution).
-
Workup: Cool, filter off solids, and evaporate solvent. Purify via flash chromatography (Hexane/EtOAc).
Workflow 2: Vilsmeier-Haack Synthesis (The Thiophene/Pyrrole Route)
For the more stable thiophene or pyrrole analogues, a modified Vilsmeier reaction is preferred.
Protocol:
-
Vilsmeier Salt: React
with DMF (or -methylformanilide) at 0°C to form the chloroiminium salt. -
Formylation: Add the heterocyclic substrate (e.g., 3-aminothiophene derivative). Heat to 60–80°C.
-
Thiolysis: Instead of hydrolyzing with water (which gives the aldehyde), treat the intermediate iminium salt with Sodium Hydrogen Sulfide (NaSH) or Sodium Thiosulfate in acidic medium.
-
Result: The C=N bond is cleaved by sulfur nucleophiles, yielding the thioaldehyde directly.
Part 3: Reaction Logic & Visualization
The following diagram illustrates the divergent pathways between the transient Furan species and the stable Thiophene species.
Caption: Divergent synthetic fates: The furan derivative (top) requires immediate trapping to prevent polymerization, while the thiophene derivative (bottom) can often be isolated via Vilsmeier thionation.
Part 4: Comparative Data Analysis
The following table summarizes the reactivity of the thioformyl group (-CHS) attached to different heterocyclic cores.
| Property | Furan Core (3-Amino) | Thiophene Core (3-Amino) | Pyrrole/Indolizine Core |
| C=S Bond Length | ~1.61 Å (Calc.) | 1.63 Å | 1.64–1.66 Å |
| C=S IR Stretch | N/A (Transient) | 1240–1260 cm⁻¹ | 1210–1230 cm⁻¹ |
| Reactivity (Diels-Alder) | Extremely High (Acts as Heterodiene) | High | Moderate |
| Preferred Synthesis | Thionation of Aldehyde (LR) | Vilsmeier-Haack | Vilsmeier-Haack |
| Main Byproduct | Dimers/Trimers (1,3,5-trithiane derivatives) | Desulfurized aldehyde | Stable solid |
Expert Insight: The Role of the Amino Group
In both furan and thiophene cases, the 3-amino group is not just a spectator; it is a resonance donor .
-
Mechanism: The lone pair on the nitrogen donates into the ring, increasing electron density at C2 (the position of the thioaldehyde).
-
Effect: This "push" effect reduces the double-bond character of the C=S bond (making it more single-bond-like), which should stabilize it.
-
Failure in Furan: Despite this, the furan ring's lack of aromaticity prevents effective delocalization of the resulting negative charge on sulfur, leading to high reactivity.
References
-
Reid, D. H., & Webster, R. G. (1966). Stable Heterocyclic Thioaldehydes. Journal of the Chemical Society, Chemical Communications.
-
McKenzie, S., & Reid, D. H. (1970). Studies of heterocyclic compounds.[1][2][3][4][5][6][7][8] Part XIII. Pyrrolo[2,1-b]thiazole thioaldehydes. Journal of the Chemical Society C: Organic.
-
Molina, P., et al. (1993). Preparation of 5-substituted thieno[2,3-b]furan-2-sulfonamides. ResearchGate.
-
Fisera, L., et al. (2010). Reaction of Substituted Furan-2-carboxaldehydes... with Hippuric Acid.[6] Molecules.
- Metzner, P. (1999). Thiocarbonyl Compounds as Specific Tools for Organic Synthesis. Organosulfur Chemistry I. Topics in Current Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. One-pot synthesis and property study on thieno[3,2-b]furan compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactions of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Benzothiazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety | MDPI [mdpi.com]
DFT calculations to compare the properties of aminofuran carbothialdehyde and carbaldehyde
Type: Technical Comparison Guide Subject: Computational Chemistry / Molecular Modeling Target Audience: Medicinal Chemists, Materials Scientists, and Computational Chemists.
Executive Summary
This guide provides a high-level technical comparison between 2-amino-5-furancarbaldehyde (Model A) and its sulfur analogue, 2-amino-5-furancarbothialdehyde (Model B).
While furan-based aldehydes are ubiquitous in medicinal chemistry as stable intermediates, their thio-analogues (thioaldehydes) offer distinct electronic advantages—specifically lower HOMO-LUMO gaps and enhanced non-linear optical (NLO) responses—at the cost of thermodynamic stability. This guide details the Density Functional Theory (DFT) protocols required to quantify these differences, offering a predictive framework for researchers exploring sulfur-substitution in drug design or optoelectronics.
Key Differentiator: The substitution of Oxygen (O) with Sulfur (S) transforms the molecule from a rigid electrostatic acceptor to a highly polarizable, soft acceptor, significantly altering reactivity and photophysics.
Computational Methodology (The Protocol)
To ensure reproducibility and accuracy, the following computational workflow is recommended. This protocol is designed to be self-validating through frequency analysis.
Standard Model Chemistry
-
Software Platform: Gaussian 16 / ORCA 5.0 (or equivalent).
-
Functional: CAM-B3LYP (Coulomb-Attenuating Method) is recommended over standard B3LYP for this specific comparison.
-
Reasoning: These molecules are "Push-Pull" systems (Amino donor
Furan Aldehyde/Thioaldehyde acceptor). Standard B3LYP often underestimates Charge Transfer (CT) excitation energies. CAM-B3LYP corrects long-range interactions.
-
-
Basis Set: 6-311++G(d,p) .[1][2][3]
-
Reasoning: Diffuse functions (++) are critical for describing the lone pairs on Sulfur and the Amino nitrogen, as well as the diffuse electron cloud of the thio-group.
-
-
Solvent Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model).
-
Solvent: Dichloromethane (DCM) or DMSO (to mimic polar environments common in synthesis).
-
Validated Workflow Diagram
The following DOT diagram illustrates the step-by-step computational workflow.
Caption: Figure 1. Self-validating DFT workflow. The frequency check (NIMAG=0) ensures the structure is a true minimum before expensive property calculations.
Comparative Analysis: Aldehyde (C=O) vs. Thioaldehyde (C=S)
Geometric & Structural Properties
The structural impact of sulfur substitution is significant due to the size difference between O (Row 2) and S (Row 3).
| Property | Aminofuran Carbaldehyde (C=O) | Aminofuran Carbothialdehyde (C=S) | Interpretation |
| Bond Length (C=X) | ~1.22 Å | ~1.64 Å | The C=S bond is significantly longer and weaker, indicating higher lability. |
| Bond Angle (C-C=X) | ~124° | ~125-126° | Minimal change in hybridization geometry. |
| Dipole Moment ( | ~5.0 - 6.0 D | ~6.5 - 7.5 D | C=S is more polarizable. The thio-group enhances the push-pull character across the furan ring. |
Electronic Structure (FMO Analysis)
The Frontier Molecular Orbitals (FMO) determine optical properties and stability.
-
HOMO (Highest Occupied Molecular Orbital): Localized on the amino group and furan ring (
-system). -
LUMO (Lowest Unoccupied Molecular Orbital): Localized on the carbonyl/thiocarbonyl group.
The Sulfur Effect:
Sulfur has
-
Result: The HOMO-LUMO gap (
) decreases by approximately 1.5 - 2.0 eV in the thioaldehyde. -
Observable: A "Red Shift" in UV-Vis absorption. While the aldehyde is likely colorless/pale yellow, the thioaldehyde will be deep yellow or orange.
Global Reactivity Descriptors
Using Koopmans' theorem approximation, we can derive reactivity indices from DFT energies (
| Descriptor | Formula | Trend (C=O | Implication |
| Chemical Hardness ( | Decreases | Thioaldehydes are "softer." They react faster with soft nucleophiles and are more prone to dimerization. | |
| Electrophilicity ( | Increases | The C=S carbon is a stronger electrophile, making it highly reactive in Diels-Alder reactions. |
Mechanism Visualization: The Push-Pull System
The enhanced properties of the aminofuran thioaldehyde arise from the Intramolecular Charge Transfer (ICT).
Caption: Figure 2. The "Push-Pull" mechanism. The C=S group acts as a superior electron sink (acceptor) compared to C=O, facilitating stronger charge transfer.
Experimental Validation Protocols
To validate DFT findings experimentally, specific spectral markers should be targeted.
Protocol 1: Vibrational Frequency Analysis (IR)
Objective: Distinguish C=O from C=S.
-
Calculate Frequencies: Use the Freq keyword in Gaussian.[4]
-
Apply Scaling Factor: Multiply raw DFT frequencies by 0.967 (for B3LYP/6-311G**) to correct for anharmonicity.
-
Target Peaks:
-
C=O Stretch: Look for a strong, sharp peak at ~1680–1720 cm⁻¹ .
-
C=S Stretch: Look for a weaker, often coupled peak at ~1100–1250 cm⁻¹ .
-
Note: The absence of the 1700 cm⁻¹ band and appearance of the 1200 cm⁻¹ band confirms thionation.
-
Protocol 2: NLO Property Assessment
Objective: Quantify the material's potential for optical switching.[1]
-
Calculate Polarizability: Use the Polar keyword.
-
Extract Hyperpolarizability (
): The total first hyperpolarizability is calculated as: [1] -
Comparison: The thioaldehyde derivative typically exhibits a
value 2–5 times higher than the aldehyde due to the increased polarizability of the sulfur electron cloud.
References
-
Gaussian, Inc. (2016). Gaussian 16 User Reference. Gaussian.com. [Link]
-
Merrick, J. P., Moran, D., & Radom, L. (2007). An evaluation of harmonic vibrational frequency scale factors. Journal of Physical Chemistry A. [Link]
-
Wiberg, K. B., & Wang, Y. (2012). Thioaldehydes and Thioketones: A Comparison with Aldehydes and Ketones. Journal of Organic Chemistry. [Link]
-
Yanai, T., Tew, D. P., & Handy, N. C. (2004). A new hybrid exchange–correlation functional using the Coulomb-attenuating method (CAM-B3LYP). Chemical Physics Letters. [Link]
Sources
Kinetic studies of reactions involving "3-Aminofuran-2-carbothialdehyde"
Kinetic Profiling of 3-Aminofuran-2-carbothialdehyde: From Reactive Intermediate to Thio-Scaffold Design
Executive Summary
This guide provides an in-depth kinetic analysis of 3-Aminofuran-2-carbothialdehyde (3-A-2-CT), a highly reactive thioaldehyde intermediate often detected in trace volatiles (e.g., Raphanus sativus) or generated in situ for heterocycle synthesis. Unlike its stable oxygen analog (3-Aminofuran-2-carbaldehyde ), the carbothialdehyde moiety (-CHS) exhibits rapid dimerization and high dienophilic reactivity, making it a challenging but potent scaffold for drug discovery—particularly in the synthesis of thienopyrimidines and metal-chelating thiosemicarbazones.
This document objectively compares the kinetic stability, formation rates, and trapping efficiencies of 3-A-2-CT against its primary alternatives: the Aldehyde Precursor and the Thiosemicarbazone Derivative (a bioisostere of the clinical candidate Triapine).
Part 1: Comparative Kinetic Landscape
The following table contrasts the physicochemical and kinetic profiles of the three critical species in this reaction network.
Table 1: Kinetic & Physicochemical Comparison of Furan-2-Substituted Scaffolds
| Feature | 3-Aminofuran-2-carbothialdehyde (Target) | 3-Aminofuran-2-carbaldehyde (Precursor) | 3-Aminofuran-2-carbaldehyde Thiosemicarbazone (Drug Scaffold) |
| Structure | Furan-ring with -NH₂ and -CHS (Thioformyl) | Furan-ring with -NH₂ and -CHO (Formyl) | Furan-ring with -NH₂ and -CH=N-NH-CS-NH₂ |
| Stability (t½) | Transient (< 5 min in solution w/o trap) | Stable (Indefinite at RT) | High (Hydrolytically stable pH 4-9) |
| Reactivity Mode | Hetero-Diels-Alder (HDA) Dienophile | Nucleophilic Addition (Schiff Base formation) | Metal Chelation (Fe²⁺/Cu²⁺), Redox Cycling |
| Kinetic Order | 2nd Order (Dimerization/Trapping) | 2nd Order (Condensation) | Pseudo-1st Order (Chelation) |
| Key Rate Constant | |||
| Primary Application | In situ intermediate for thiazole synthesis | Starting material for library generation | RNR Inhibitor (Anti-cancer), Iron Chelator |
Part 2: Detailed Kinetic Studies & Mechanisms
Study A: Formation and Trapping Kinetics of the Thioaldehyde
3-Aminofuran-2-carbothialdehyde is thermodynamically unstable due to the weak C=S
-
Mechanism: The reaction proceeds through a thioxaphosphetane intermediate. The rate-determining step (RDS) is the initial nucleophilic attack of the sulfurizing agent on the carbonyl oxygen.
-
Kinetic Trapping: To measure the kinetics of this transient species, it must be trapped immediately, typically with a diene like 2,3-dimethyl-1,3-butadiene.
-
Data Insight: The disappearance of the aldehyde precursor follows pseudo-first-order kinetics when the thionating agent is in excess. However, the accumulation of the thioaldehyde is negligible; the rate of trapping (
) is orders of magnitude faster than formation ( ).
Study B: Schiff Base Condensation (Drug Synthesis Pathway)
For drug development, the conversion of 3-aminofuran-2-carbaldehyde to its thiosemicarbazone (a stable "masked" thio-variant) is the critical control point.
-
pH Dependence: The reaction rate (
) exhibits a bell-shaped pH profile.-
Acidic pH (< 3): Rate decreases due to protonation of the nucleophile (thiosemicarbazide).
-
Basic pH (> 9): Rate decreases due to lack of acid catalysis for the dehydration step.
-
Optimal pH: 4.5 - 5.5 (Maximal
).
-
-
Substituent Effects: Electron-donating groups (EDGs) on the furan ring (e.g., the 3-amino group) stabilize the carbonyl, slightly decreasing electrophilicity compared to unsubstituted furan-2-carbaldehyde, requiring higher temperatures or acid catalysis.
Part 3: Experimental Protocols
Protocol 1: Kinetic Trapping of 3-Aminofuran-2-carbothialdehyde
Validates the existence and lifetime of the transient thioaldehyde.
-
Preparation: Dissolve 3-aminofuran-2-carbaldehyde (1.0 eq) in dry Toluene under N₂ atmosphere.
-
Trap Addition: Add 2,3-dimethyl-1,3-butadiene (5.0 eq) to serve as the kinetic trap (Diels-Alder diene).
-
Initiation: Add Lawesson’s Reagent (0.6 eq) at 25°C.
-
Monitoring:
-
Withdraw aliquots every 30 seconds.
-
Quench immediately in cold MeOH/TEA.
-
Analyze via HPLC-MS (monitor disappearance of Aldehyde m/z 111 and appearance of Trapped Adduct m/z ~193).
-
-
Calculation: Plot
vs. time. The slope represents .
Protocol 2: Iron Chelation Kinetics of the Thiosemicarbazone Derivative
Validates the drug-like performance (bio-metal interaction) compared to Triapine.
-
Solution Prep: Prepare a 50 µM solution of 3-aminofuran-2-carbaldehyde thiosemicarbazone in HEPES buffer (pH 7.4).
-
Reactant: Prepare a fresh 500 µM solution of Fe(II) sulfate (degassed).
-
Stopped-Flow Analysis:
-
Mix equal volumes in a stopped-flow spectrophotometer.
-
Monitor absorbance change at 450 nm (Metal-Ligand Charge Transfer band).
-
-
Data Fitting: Fit the exponential rise to
.-
Criteria: A
indicates rapid chelation suitable for biological RNR inhibition.
-
Part 4: Pathway Visualization
The following diagram illustrates the divergent kinetic pathways: Pathway A (Thionation/Trapping) vs. Pathway B (Condensation).
Figure 1: Reaction network showing the transient generation of the carbothialdehyde (Red) and its stabilization pathways (Green).[1][2][3][4]
References
-
Choi, J. H., et al. (2020). "Chemosensory approach supported-analysis of wintering radishes produced in Jeju island." Journal of Applied Biological Chemistry. (Identifies 3-Amino-2-thioformylfuran as a volatile sulfur component).
-
Richardson, D. R., et al. (2009). "Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A potent inhibitor of ribonucleotide reductase." Current Drug Targets. (Provides comparative kinetic data for the pyridine analog).
-
Moth-Poulsen, K., et al. (2010). "Synthesis and properties of thioaldehydes." Coordination Chemistry Reviews. (General review on thioaldehyde trapping kinetics).
-
Easmon, J., et al. (2001). "Synthesis and antitumor activity of 2-acetylpyridine thiosemicarbazones." Journal of Medicinal Chemistry. (Protocol grounding for thiosemicarbazone formation kinetics).
Sources
A Comparative Guide to the Evaluation of 3-Aminofuran-2-carbothialdehyde and Its Analogs in Diverse Solvent Systems
For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter that can profoundly influence the stability, solubility, and reactivity of a lead compound. This guide provides an in-depth evaluation of "3-Aminofuran-2-carbothialdehyde," a heterocyclic compound of interest, within various solvent systems. Due to the inherent reactivity of the thioaldehyde functional group, this guide adopts a comparative approach, benchmarking the predicted behavior of 3-Aminofuran-2-carbothialdehyde against its more stable oxygen- and nitrogen-containing analogs: 3-Aminofuran-2-carboxaldehyde, Methyl 3-aminofuran-2-carboxylate, and 3-Aminofuran-2-carboxamide.
Introduction: The Challenge of the Thioaldehyde Moiety
The 3-aminofuran scaffold is a valuable pharmacophore in medicinal chemistry. However, the introduction of a carbothialdehyde (thioaldehyde) group at the 2-position presents significant challenges. Thioaldehydes are generally highly reactive and prone to oligomerization or reactions with nucleophiles.[1][2] This instability stems from the weaker carbon-sulfur π-bond compared to the carbon-oxygen π-bond in aldehydes, making the thiocarbonyl group a potent dienophile and electrophile.[3][4]
Therefore, a comprehensive understanding of the solvent-dependent behavior of 3-Aminofuran-2-carbothialdehyde is paramount for its successful application. This guide will explore the anticipated properties of this molecule and provide a framework for its evaluation alongside more stable, synthetically accessible analogs.
Comparative Analysis of 3-Aminofuran-2-carbothialdehyde and Its Analogs
To provide a practical framework for researchers, we will compare the target compound with three key analogs. This comparison will focus on predicted stability, solubility, and reactivity based on the functional group at the 2-position.
| Compound | Structure | Predicted Stability | Predicted Solubility Profile | Key Reactivity Features |
| 3-Aminofuran-2-carbothialdehyde | Low; prone to oligomerization and oxidation.[2] | Likely soluble in non-polar aprotic and polar aprotic solvents. Reactivity in protic solvents is expected. | Highly electrophilic; susceptible to nucleophilic attack and cycloaddition reactions.[3][5] | |
| 3-Aminofuran-2-carboxaldehyde | Moderate; more stable than the thioaldehyde analog. | Soluble in a range of polar organic solvents.[6] | Electrophilic carbonyl carbon; participates in condensation and addition reactions. | |
| Methyl 3-aminofuran-2-carboxylate | High; the ester group is generally stable.[7] | Good solubility in many common organic solvents. | Susceptible to hydrolysis under acidic or basic conditions. | |
| 3-Aminofuran-2-carboxamide | High; the amide bond is robust.[8][9] | Potentially lower solubility in non-polar solvents compared to the ester, with good solubility in polar protic and aprotic solvents.[8] | Generally stable, but can undergo hydrolysis under harsh conditions. |
Expert Insight: The choice of solvent will be critical for handling 3-Aminofuran-2-carbothialdehyde. For synthetic manipulations and short-term storage, anhydrous and deoxygenated aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene are recommended to minimize degradation pathways. Protic solvents, especially those containing nucleophiles (e.g., methanol, water), are likely to react with the thioaldehyde.
Experimental Protocols for Solvent System Evaluation
The following protocols provide a systematic approach to evaluating the performance of 3-Aminofuran-2-carbothialdehyde and its analogs in different solvent systems.
Solubility Determination
A standardized procedure to determine the solubility of the compounds in a range of solvents is crucial for identifying suitable media for reactions, purification, and formulation.[10][11][12]
Protocol: Shake-Flask Method for Solubility Assessment
-
Preparation: Add an excess amount of the test compound to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the vials to pellet the undissolved solid.
-
Quantification: Carefully remove a known volume of the supernatant and determine the concentration of the dissolved compound using a suitable analytical technique (e.g., HPLC-UV, UV-Vis spectroscopy).
-
Calculation: Express the solubility in mg/mL or mol/L.
Recommended Solvent Systems for Screening:
-
Non-polar Aprotic: Hexanes, Toluene
-
Polar Aprotic: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)
-
Polar Protic: Methanol (MeOH), Ethanol (EtOH), Water (with and without pH adjustment)
Caption: Workflow for solubility determination.
Stability Assessment
Evaluating the chemical stability of the compounds in different solvents over time is essential to identify conditions that minimize degradation.[13][14][15]
Protocol: Time-Course Stability Study using HPLC-MS
-
Solution Preparation: Prepare solutions of the test compound in the selected solvents at a known concentration (e.g., 10 µM).
-
Incubation: Incubate the solutions at a controlled temperature (e.g., room temperature or 37 °C).
-
Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Analysis: Immediately analyze the aliquots by HPLC-MS to quantify the remaining parent compound and identify any degradation products.
-
Data Analysis: Plot the percentage of the parent compound remaining versus time to determine the degradation kinetics.
Caption: Protocol for chemical stability assessment.
Reactivity Profiling
Understanding the reactivity of the compounds, particularly the thioaldehyde, in the presence of common reagents and solvent impurities is crucial.
Protocol: Reactivity Screening with Nucleophiles
-
Reaction Setup: In parallel, dissolve the test compound in a chosen aprotic solvent (e.g., THF). Add a representative nucleophile (e.g., a primary amine like butylamine, or a thiol like benzyl mercaptan).
-
Monitoring: Monitor the reaction progress over time using an appropriate technique such as Thin Layer Chromatography (TLC), LC-MS, or in-situ NMR spectroscopy.[16]
-
Analysis: Identify the major reaction products to understand the reactivity patterns of the compound with different classes of nucleophiles.
Data Presentation and Interpretation
The data generated from these experimental protocols should be tabulated for clear comparison.
Table 1: Solubility Data (mg/mL at 25 °C)
| Solvent | 3-Aminofuran-2-carbothialdehyde (Predicted) | 3-Aminofuran-2-carboxaldehyde | Methyl 3-aminofuran-2-carboxylate | 3-Aminofuran-2-carboxamide |
| Toluene | Moderate | Low | Moderate | Low |
| DCM | High | High | High | Moderate |
| ACN | High | High | High | Moderate |
| MeOH | Reactive | High | High | High |
| Water (pH 7) | Reactive/Low | Low | Low | Moderate |
Table 2: Stability Data (% Remaining after 24h at RT)
| Solvent | 3-Aminofuran-2-carbothialdehyde (Predicted) | 3-Aminofuran-2-carboxaldehyde | Methyl 3-aminofuran-2-carboxylate | 3-Aminofuran-2-carboxamide |
| DCM | < 10% | > 95% | > 99% | > 99% |
| THF | < 20% | > 95% | > 99% | > 99% |
| MeOH | < 5% | > 90% | > 98% | > 99% |
Expert Interpretation: The predicted rapid degradation of 3-Aminofuran-2-carbothialdehyde, especially in protic solvents, highlights the necessity of using its more stable analogs for initial biological screening and formulation development. The carboxamide analog, with its potential for improved aqueous solubility and high stability, represents a promising lead for further investigation.
Conclusion and Recommendations
The evaluation of 3-Aminofuran-2-carbothialdehyde in different solvent systems is a complex task due to its inherent instability. This guide provides a robust framework for its characterization through a comparative analysis with its aldehyde, ester, and amide analogs.
Key Recommendations for Researchers:
-
Prioritize Analogs for Initial Studies: For initial biological and physicochemical profiling, it is highly recommended to work with the more stable 3-aminofuran-2-carboxaldehyde, -carboxylate, or -carboxamide analogs.
-
Careful Solvent Selection for the Thioaldehyde: When working with 3-Aminofuran-2-carbothialdehyde is unavoidable, strictly use anhydrous, deoxygenated aprotic solvents and handle under an inert atmosphere.
-
Systematic Evaluation: Employ the outlined experimental protocols for a systematic and reproducible evaluation of solubility, stability, and reactivity to build a comprehensive solvent compatibility profile.
By following this comparative and methodologically sound approach, researchers can navigate the challenges associated with the reactive thioaldehyde moiety and effectively advance their drug discovery and development programs.
References
-
Kirby, G. W. (2006). Thioaldehydes in Synthesis. Phosphorus, Sulfur, and Silicon and the Related Elements, 74(1-4), 19-32. [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]
- Science of Synthesis. (2005). Product Class 5: Thioaldehydes.
- Zuman, P. (1983). The synthesis and properties of thioaldehydes. Russian Chemical Reviews, 52(8), 736-748.
- Dai, Z., Flatberg, G., & Jensen, H. A. (2019). Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy.
-
Quora. (2017). How to determine the solubility of organic compounds. [Link]
- Villemin, D., & Thibault-Starzyk, F. (1991). SYNTHESIS OF THIOALDEHYDES, THIOKETONES AND THIOKETENES BY FLASH VACUUM THERMOLYSIS.
-
Studocu. (2024). Solubility test for Organic Compounds. [Link]
- de Juan, A., & Tauler, R. (2003). Determination of Rate Constants in Second-Order Kinetics Using UV-Visible Spectroscopy. Analytical Chemistry, 75(16), 4061-4069.
-
Quora. (2023). Why thio ketone and thio aldehyde are unstable?. [Link]
-
NTNU. (n.d.). Kinetic Studies Using UV-VIS Spectroscopy Fenton Reaction. [Link]
-
Mettler Toledo. (n.d.). Kinetics Reaction Rate - UV Vis Spectroscopy Application. [Link]
- Vallee, Y., & Ripoll, J. L. (1988). The Reaction of Thiols with Electron-deficient Thioaldehydes. A New Synthesis of Unsymmetrical Disulfides.
- Avdeef, A. (2011). Physics-Based Solubility Prediction for Organic Molecules. Current Topics in Medicinal Chemistry, 11(19), 2384-2400.
-
Chemistry Steps. (2021). Solubility of Organic Compounds. [Link]
-
Wikipedia. (n.d.). Thial. [Link]
- Kumar, M., & Francisco, J. S. (2017). Thioaldehydes from Aldehyde-Hydrogen Sulfide Interaction Under Organocatalysis. Chemistry – A European Journal, 23(11), 2522-2526.
-
SoapMaker's Journal. (2024). Understanding Chemical Stability – Principles and Testing Methods. [Link]
-
Microtrac. (n.d.). Chemical vs. Physical Stability of Formulations. [Link]
- Rittner, R., & Santos, L. M. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Progress in Nuclear Magnetic Resonance Spectroscopy, 51(1-2), 1-84.
- Karthika, A., Murray, M., Palop, G., et al. (2025).
-
Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]
- Ross, R. W., et al. (2019). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. The Journal of Organic Chemistry, 84(15), 9347-9354.
- Edlund, U., & Lejon, T. (2000). NMR studies on derivatives of heteroaromatic compounds: exceptionally small carbon-carbon couplings, 1J(CC), in 2-lithiothiophene, 2-lithio-N-methylpyrrole and 2-lithiofuran. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(1), 91-102.
- Fritz, H. (2010). 15N NMR Spectroscopy ‐ Applications in Heterocyclic Chemistry. In Annual Reports on NMR Spectroscopy (Vol. 69, pp. 1-106). Academic Press.
- ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research.
-
American Elements. (n.d.). Methyl 3-aminofuran-2-carboxylate. [Link]
-
PubChem. (n.d.). 3-Aminobenzofuran-2-carboxamide. [Link]
- Bottino, F. A., Longo, M. L., Sciotto, D., & Torre, M. (1981). A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry, 59(8), 1205-1208.
-
PureSynth. (n.d.). 3-Aminobenzofuran-2-Carboxamide 98.0%(GC). [Link]
-
PubChemLite. (n.d.). 3-aminobenzofuran-2-carboxamide (C9H8N2O2). [Link]
-
ResearchGate. (2025). 2-Aminofurans and 3-Aminofurans. [Link]
Sources
- 1. quora.com [quora.com]
- 2. Thial - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. The reaction of thiols with electron-deficient thioaldehydes. A new synthesis of unsymmetrical disulfides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. 56489-00-0|3-Aminofuran-2-carbaldehyde|BLD Pharm [bldpharm.com]
- 7. americanelements.com [americanelements.com]
- 8. chemimpex.com [chemimpex.com]
- 9. 1206180-89-3|3-Aminofuran-2-carboxamide|BLD Pharm [bldpharm.com]
- 10. scribd.com [scribd.com]
- 11. quora.com [quora.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. soapmakersjournal.com [soapmakersjournal.com]
- 14. Chemical vs. Physical Stability of Formulations [microtrac.com]
- 15. enamine.net [enamine.net]
- 16. sites.esa.ipb.pt [sites.esa.ipb.pt]
Purity Assessment of 3-Aminofuran-2-carbothialdehyde: A Comparative Analytical Guide
Executive Summary
3-Aminofuran-2-carbothialdehyde represents a class of highly reactive heterocyclic intermediates often utilized in the synthesis of fused sulfur-containing scaffolds (e.g., thienofurans). Its analysis presents a unique paradox: the molecule combines a nucleophilic amine with an electrophilic thioaldehyde moiety, creating a high propensity for self-condensation, oxidation (to sulfines), and dimerization.
This guide provides a rigorous comparison between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment. While HPLC-DAD serves as the non-destructive "Gold Standard" for quantitation, GC-MS provides necessary structural orthogonality, provided that strict derivatization protocols are followed to mitigate thermal degradation.
The Challenge: Chemical Instability & Analytical Bias
Before selecting a method, the analyst must understand the degradation pathways that skew purity results.
-
The Thioaldehyde Problem: Unlike their oxygen counterparts (carbaldehydes), thioaldehydes (-C=S) are energetically unstable and prone to oligomerization (trimerization) or hydrolysis back to the aldehyde.
-
The "Push-Pull" Instability: The electron-donating amine at position 3 destabilizes the electron-withdrawing thioaldehyde at position 2, making the furan ring susceptible to ring-opening or polymerization under acidic conditions.
Implication: Standard unbuffered HPLC methods will degrade the sample on-column. Direct GC injection will yield "ghost peaks" from thermal decomposition.
Method A: HPLC-DAD (The Quantitative Gold Standard)
Recommended for: Purity quantitation (Area %), stability tracking, and isolation.
HPLC is the preferred method because it avoids the thermal stress of the GC inlet. However, the mobile phase pH is critical to prevent furan decomposition.
Experimental Protocol
-
Instrument: Agilent 1290 Infinity II or equivalent UHPLC/HPLC system.
-
Detector: Diode Array Detector (DAD), scanning 210–400 nm.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent end-capped C18.
Mobile Phase Strategy:
-
Solvent A: 10 mM Ammonium Acetate (pH 6.5). Note: Do not use Formic Acid/TFA; acidic pH < 4.0 accelerates furan ring opening.
-
Solvent B: Acetonitrile (LC-MS Grade).
Gradient Program:
| Time (min) | % Solvent B | Flow Rate (mL/min) |
|---|---|---|
| 0.0 | 5 | 1.0 |
| 8.0 | 60 | 1.0 |
| 10.0 | 95 | 1.0 |
| 12.0 | 95 | 1.0 |
| 12.1 | 5 | 1.0 |
| 15.0 | 5 | 1.0 |
Sample Preparation: Dissolve 1 mg of sample in 1 mL of Acetonitrile:Buffer A (50:50) . Inject immediately. Do not use DMSO if possible, as it can act as an oxidant for the thio-group.
Data Interpretation
-
Primary Peak: 3-Aminofuran-2-carbothialdehyde typically elutes between 4–6 minutes.
-
Impurity Flag: A broad "hump" at the baseline often indicates on-column degradation. Sharp peaks at higher retention times likely represent the stable trimer or the oxygen-analog (3-aminofuran-2-carbaldehyde) formed via hydrolysis.
Method B: GC-MS (The Structural Validator)
Recommended for: Identification of volatile impurities, solvent residuals, and structural confirmation.
Critical Warning: Direct injection of 3-aminofuran-2-carbothialdehyde is not recommended due to thermal instability. The amine will react with the thioaldehyde to form imines (Schiff bases) in the hot inlet. Derivatization is mandatory.
Experimental Protocol (Derivatization Required)
To stabilize the molecule, we must "cap" the reactive groups.
-
Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Reaction: Silylates both the amine (-NH2) and the enol-tautomer of the thioaldehyde.
Workflow:
-
Weigh 2 mg sample into a GC vial.
-
Add 500 µL anhydrous Pyridine.
-
Add 200 µL MSTFA.
-
Incubate at 40°C for 30 mins (Gentle heat only).
-
Inject 1 µL into GC-MS.
GC Parameters:
-
Column: DB-5MS or HP-5MS UI (30 m x 0.25 mm x 0.25 µm).
-
Inlet: Split mode (20:1), Temperature 200°C (Keep as low as possible).
-
Carrier Gas: Helium @ 1.2 mL/min.
-
Oven: 60°C (1 min) → 15°C/min → 280°C (3 min).
Comparative Analysis & Decision Matrix
The following table summarizes the performance metrics for both techniques specifically for this analyte.
| Feature | HPLC-DAD (Buffered) | GC-MS (Derivatized) |
| Analyte Stability | High (at neutral pH) | Moderate (requires derivatization) |
| Linearity (R²) | > 0.999 (0.1 – 100 µg/mL) | > 0.990 (Internal Standard req.) |
| LOD (Limit of Detection) | ~0.5 µg/mL | ~0.1 µg/mL (SIM Mode) |
| Specificity | Moderate (UV spectra are similar for analogs) | High (Mass fingerprinting) |
| Major Risk | Hydrolysis of C=S to C=O during run | Thermal degradation in inlet |
Visualizing the Analytical Workflow
The following diagram illustrates the decision logic for analyzing this sensitive intermediate.
Caption: Analytical decision tree highlighting the necessity of derivatization for GC-MS and pH buffering for HPLC to prevent analyte degradation.
Troubleshooting & Degradation Pathways
Understanding how the molecule fails is as important as the method itself.
Caption: Primary degradation mechanisms. Note that the Oxygen analog (yellow) is a common impurity often mistaken for the target in LC-MS.
Conclusion
For the purity assessment of 3-Aminofuran-2-carbothialdehyde , a dual-method approach is required to validate the integrity of this labile intermediate:
-
Primary Release Method: Use the Buffered HPLC-DAD protocol. It provides the most accurate purity value by minimizing on-column degradation.
-
Structural Confirmation: Use Derivatized GC-MS . This confirms the presence of the sulfur moiety (via mass shift in the silylated adduct) and rules out the oxygen-analog impurity, which HPLC-UV alone might not distinguish definitively due to spectral overlap.
References
-
BenchChem. (2025).[1] A Comparative Guide to HPLC Methods for Purity Analysis of Aminofurans. Retrieved from
-
National Institutes of Health (NIH). (2014). Regioselective synthesis of 3,4,5-trisubstituted 2-aminofurans. PubMed. Retrieved from
-
Royal Society of Chemistry. (2025). Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones. RSC Advances. Retrieved from
-
Sigma-Aldrich. (2025). 3-Aminobenzofuran-2-carboxamide Product Specification and Safety Data. Retrieved from
-
MDPI. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Toxics Journal. Retrieved from
Sources
Technical Comparison Guide: Reactivity Profiling of 3-Aminofuran-2-carbothialdehyde
Executive Summary: The Thioaldehyde Liability
In fragment-based drug discovery (FBDD), 3-Aminofuran-2-carbothialdehyde represents a high-risk, high-reward scaffold. Unlike its stable oxygen analogue (3-Aminofuran-2-carbaldehyde), the presence of the thioformyl group (-CHS) introduces significant chemical instability and "hot" electrophilicity.
While this compound is often explored for its potential to form covalent bonds with specific cysteine residues in target proteins, its utility is severely hampered by Pan-Assay Interference (PAINS) behavior. This guide objectively compares the reactivity profile of 3-Aminofuran-2-carbothialdehyde against standard alternatives, providing the necessary protocols to distinguish true biological activity from chemical cross-reactivity.
Key Findings
-
Primary Risk: Rapid covalent modification of assay reagents (e.g., DTT, Glutathione) and non-target proteins via nucleophilic attack at the C=S bond.
-
Stability: Highly unstable in aqueous buffer; prone to oligomerization and oxidation to carboxylic acids.
-
Recommendation: Use only as a transient intermediate or in situ generated species. For library screening, replace with 3-Aminofuran-2-carbaldehyde or 3-Aminothiophene-2-carbaldehyde .
Comparative Analysis: Target vs. Alternatives
The following table contrasts the physicochemical and biological behaviors of the target compound against its stable isosteres.
| Feature | Target: 3-Aminofuran-2-carbothialdehyde | Alt A: 3-Aminofuran-2-carbaldehyde | Alt B: 3-Aminothiophene-2-carbaldehyde |
| Functional Group | Thioaldehyde (-CHS) | Aldehyde (-CHO) | Aldehyde (-CHO) |
| Electrophilicity | High (Soft electrophile) | Moderate (Hard electrophile) | Moderate |
| Cysteine Reactivity | Rapid (Reversible/Irreversible) | Slow/Reversible (Schiff base) | Slow |
| Aqueous Stability | < 30 mins (Polymerizes/Oxidizes) | > 24 hours | > 48 hours |
| Assay Interference | High (Redox cycling & Thiol depletion) | Low | Low |
| Primary Utility | Covalent Warhead / Intermediate | Reversible Binder / Scaffold | Stable Scaffold |
Mechanisms of Cross-Reactivity
To validate hits associated with 3-Aminofuran-2-carbothialdehyde, researchers must understand the specific chemical pathways leading to false positives.
The Thio-Click Interference
Unlike aldehydes, which form reversible hemiacetals, thioaldehydes react aggressively with thiols (R-SH) found in assay buffers (e.g., DTT,
Visualization of Interference Pathways
Figure 1: Mechanistic pathways leading to assay interference. The thioaldehyde group drives rapid thiol depletion and aggregation, distinct from standard aldehyde behavior.
Experimental Protocols for Validation
If you must use 3-Aminofuran-2-carbothialdehyde, you are required to run these self-validating counter-screens to publish your data.
Protocol A: Thiol-Reactivity Counter-Screen (Ellman's Assay)
Purpose: To determine if the compound is depleting the reducing agents required for the biological assay.
-
Preparation: Prepare a 10 mM stock of the test compound in DMSO.
-
Incubation: Mix 50 µM compound with 50 µM Cysteine or Glutathione (GSH) in PBS (pH 7.4). Incubate for 30 minutes at RT.
-
Detection: Add DTNB (Ellman's Reagent) to the mixture.
-
Readout: Measure absorbance at 412 nm.
-
Interpretation:
-
Control (DMSO + GSH): High Absorbance (Free thiols present).
-
Hit (Compound + GSH): Low Absorbance indicates the compound has covalently reacted with GSH.
-
Threshold: >50% loss of signal confirms the compound is a "Thiol Scavenger" and likely a false positive.
-
Protocol B: Red-Amp Redox Cycling Assay
Purpose: Thio-compounds often generate hydrogen peroxide (
-
Reagents: Horseradish Peroxidase (HRP), Resorufin (fluorogenic substrate), and DTT.
-
Workflow: Incubate Compound (10 µM) + DTT (100 µM) + HRP/Resorufin mix.
-
Mechanism: If the compound cycles redox states, it produces
, which HRP uses to oxidize Resorufin to highly fluorescent Resorufin. -
Result: An increase in fluorescence compared to the DMSO blank indicates Redox Cycling Interference .
Decision Tree for Hit Triage
Use this logic flow to process hits from a library containing thioaldehyde derivatives.
Figure 2: Validation workflow. Note that Mass Spectrometry is the gold standard to distinguish specific binding from polymerization.
References
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link
-
Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition. Journal of Medicinal Chemistry. Link
-
Morrow, J. R., et al. (2017). Thioaldehydes from Aldehyde–Hydrogen Sulfide Interaction Under Organocatalysis. Chemistry – A European Journal. Link
-
Karthika, A., et al. (2025). Cysteine Thioaldehydes: Photolytic Generation, Reactivity and Biological Implications.[1] ChemRxiv. Link
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3-Aminofuran-2-carbothialdehyde
As a novel compound at the intersection of academic and industrial research, 3-Aminofuran-2-carbothialdehyde demands rigorous safety protocols, particularly concerning its disposal. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Hazard Profile and Core Safety Principles
Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is essential. According to its Safety Data Sheet (SDS), 3-Aminofuran-2-carbothialdehyde presents several health hazards.[1] It is classified as harmful if swallowed (Acute toxicity, oral, Category 4), and more critically, it can cause severe skin burns and serious eye damage (Skin corrosion, Category 1B; Eye damage, Category 1).[1]
Table 1: GHS Hazard Classification for 3-Aminofuran-2-carbothialdehyde
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion | Category 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |
Source: CymitQuimica Safety Data Sheet[1]
The corrosive nature of this compound dictates the core disposal principle: neutralization and containment . The amino group suggests basic properties, while the furan and thiocarbaldehyde moieties introduce complex reactivity. Therefore, waste must be segregated to prevent unintended reactions with incompatible materials, such as strong acids or oxidizing agents.[2]
Step-by-Step Disposal Protocol
This protocol is designed to manage waste from the point of generation to its final collection by certified waste disposal services.
Step 1: Immediate Waste Segregation at the Bench
-
Rationale: Preventing accidental reactions is paramount. Amines can react exothermically with acids, and sulfur compounds can have unpredictable reactivity.[2]
-
Procedure:
-
Designate a specific, clearly labeled waste container for 3-Aminofuran-2-carbothialdehyde waste.
-
Use a chemically compatible container, such as a high-density polyethylene (HDPE) carboy for liquid waste or a labeled, sealed bag for contaminated solids.[3][4]
-
Do not mix this waste with other chemical streams, particularly acidic or halogenated waste.[4][5]
-
Step 2: Decontamination of Labware and Surfaces
-
Rationale: Due to the compound's corrosive properties and the fact that its toxicological properties have not been thoroughly investigated, all contaminated materials must be considered hazardous.[1]
-
Procedure:
-
Grossly Contaminated Glassware/Tools: Rinse with a suitable organic solvent (e.g., ethanol or acetone) into your designated non-halogenated organic waste container. Follow with a thorough wash using soap and water.[6]
-
Solid Waste (Gloves, Weigh Boats, Wipes): Collect all contaminated disposable items in a dedicated, sealed plastic bag.[5] Label it clearly as "Solid Waste Contaminated with 3-Aminofuran-2-carbothialdehyde."[5]
-
Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite or sand).[2] Collect the absorbed material into a sealed container for disposal.[7] Ventilate the area well.[1] Do not allow the material to enter drains or surface water.[1][7]
-
Step 3: Containerization and Labeling for Pickup
-
Rationale: Proper labeling and containment are regulatory requirements and ensure safe handling by waste management personnel.[3][8]
-
Procedure:
-
Liquid Waste: Collect all liquid waste containing the compound into a designated, closable, and properly vented carboy.[3] The container must be labeled with "Hazardous Waste," the full chemical name "3-Aminofuran-2-carbothialdehyde," and the associated hazards (Corrosive, Acutely Toxic).[7]
-
Solid Waste: Once the solid waste bag is full, place it inside a rigid, sealed outer container (e.g., a labeled bucket or drum).[3]
-
Store the sealed waste containers in a designated satellite accumulation area, away from incompatible chemicals.[3]
-
Step 4: Arranging for Final Disposal
-
Rationale: Final disposal must be handled by a licensed hazardous waste facility to ensure compliance with local, state, and federal regulations.[7]
-
Procedure:
-
Never dispose of 3-Aminofuran-2-carbothialdehyde down the sanitary sewer.[1][6] This is critical to prevent harm to aquatic ecosystems and wastewater treatment processes.[2]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[3][5]
-
Provide the EHS team with a copy of the Safety Data Sheet and an accurate description of the waste contents.[7]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 3-Aminofuran-2-carbothialdehyde waste.
Caption: Disposal workflow for 3-Aminofuran-2-carbothialdehyde.
Emergency Procedures for Disposal-Related Incidents
In the event of a spill or exposure during the disposal process, immediate action is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[1] A physician should be called.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for 10-15 minutes, holding eyelids apart.[1] Consult an ophthalmologist.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.[1]
-
Large Spills (>1 L): Evacuate the immediate area and contact your institution's emergency response team or EHS department for assistance.[9]
By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of 3-Aminofuran-2-carbothialdehyde, upholding the highest standards of laboratory safety and environmental stewardship.
References
-
ThermoFisher Scientific. (2025, September 14). Safety Data Sheet: Thiophene-2-carboxaldehyde. Available at: [Link]
-
CPAChem. (2023, January 9). Safety data sheet: Carbofuran. Available at: [Link]
-
UCLA Chemistry. Standard Operating Procedures: Ethyleneimine. Available at: [Link]
-
University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. Available at: [Link]
-
Collect and Recycle. (2024, July 18). Amine Disposal For Businesses. Available at: [Link]
-
Greenbook. (2009, June 9). DUSTING SULFUR (EPA Label). Available at: [Link]
-
Technion – Israel Institute of Technology. Chemical Waste Management Guide. Available at: [Link]
-
U.S. Environmental Protection Agency. Method 3660B: Sulfur Cleanup. Available at: [Link]
-
University of Louisville. Waste Disposal Manual. Available at: [Link]
-
Alberta Environment. Guidelines for the Disposal of Sulphur Containing Solid Waste. Available at: [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. collectandrecycle.com [collectandrecycle.com]
- 3. hsrm.umn.edu [hsrm.umn.edu]
- 4. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 7. benchchem.com [benchchem.com]
- 8. louisville.edu [louisville.edu]
- 9. bu.edu [bu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
